Guanosine 5'-phosphoimidazolide
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N7O7P/c14-13-17-10-7(11(23)18-13)16-5-20(10)12-9(22)8(21)6(27-12)3-26-28(24,25)19-2-1-15-4-19/h1-2,4-6,8-9,12,21-22H,3H2,(H,24,25)(H3,14,17,18,23)/t6-,8-,9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUZUNMTEUIDKC-WOUKDFQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N7O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989004 | |
| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69281-33-0 | |
| Record name | Guanosine 5'-phosphoimidazolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069281330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Guanosine 5'-phosphoimidazolide: A Technical Guide to its Discovery, Synthesis, and Application in Prebiotic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 5'-phosphoimidazolide (ImpG) is a key molecule in the field of prebiotic chemistry and the study of the origin of life. Its discovery and application have provided profound insights into the non-enzymatic polymerization of RNA, a central tenet of the "RNA world" hypothesis. This technical guide provides an in-depth overview of the discovery, a detailed protocol for the synthesis of ImpG, and a discussion of its pivotal role in template-directed RNA synthesis. The information presented here is intended to be a valuable resource for researchers in abiogenesis, synthetic biology, and drug development.
Discovery and Significance
The pioneering work of Leslie Orgel and his colleagues in the mid-20th century laid the foundation for our understanding of non-enzymatic nucleic acid replication. Their research demonstrated that activated nucleotides, such as nucleoside 5'-phosphorimidazolides, could polymerize on a template strand without the need for enzymes.[1] Specifically, this compound and its more reactive analogue, guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), were shown to be highly effective in the template-directed synthesis of oligoguanylates.[2][3] This discovery was a landmark achievement, providing a plausible mechanism for the prebiotic formation of RNA polymers, a critical step in the emergence of life.
The significance of ImpG lies in its ability to act as an activated monomer. The imidazole group is a good leaving group, facilitating the nucleophilic attack of the 3'-hydroxyl group of a growing RNA chain on the 5'-phosphate of the incoming ImpG molecule. This process, guided by a complementary template, leads to the formation of phosphodiester bonds and the elongation of the RNA polymer.
Synthesis of this compound (ImpG)
The synthesis of this compound is analogous to the well-established protocol for the synthesis of adenosine 5'-phosphoimidazolide (ImpA).[4] The following protocol has been adapted for the synthesis of ImpG from Guanosine 5'-monophosphate (GMP).
Experimental Protocol
Materials:
-
Guanosine 5'-monophosphate (GMP) sodium salt
-
Triphenylphosphine (PPh₃)
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium perchlorate (NaClO₄)
-
Acetone, anhydrous
-
Ethyl ether, anhydrous
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent: e.g., ethanol/water mixture
-
UV lamp (254 nm)
Procedure:
-
Preparation of the GMP Solution:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Guanosine 5'-monophosphate (GMP) sodium salt (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Gentle warming may be required to fully dissolve the GMP.
-
-
Preparation of the Activating Reagent Solution:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2 equivalents) and 2,2'-dipyridyldisulfide (2 equivalents) in anhydrous DMF.
-
To this solution, add imidazole (5 equivalents) and triethylamine (5 equivalents). Stir the solution until all components are dissolved.
-
-
Reaction:
-
Slowly add the GMP solution dropwise to the vigorously stirred activating reagent solution at room temperature.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Precipitation of ImpG:
-
In a separate large beaker, prepare a solution of sodium perchlorate (18 equivalents) in a mixture of anhydrous acetone and anhydrous ethyl ether.
-
Slowly add the reaction mixture dropwise to the vigorously stirred sodium perchlorate solution. A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Allow the precipitate to settle. Decant the supernatant.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate sequentially with anhydrous acetone and anhydrous ethyl ether to remove unreacted reagents and byproducts. Centrifuge and decant the supernatant after each wash.
-
Dry the final product under vacuum to obtain this compound as a white powder.
-
Expected Yield:
The yield for this type of synthesis is typically in the range of 40-60%.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Guanosine 5'-monophosphate (GMP) | [4] |
| Key Reagents | Triphenylphosphine, 2,2'-Dipyridyldisulfide, Imidazole | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Reaction Time | 2-4 hours | [4] |
| Approximate Yield | 40-60% | [4] |
Characterization Data
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the guanosine and imidazole moieties. Comparison with the spectra of GMP and imidazole will confirm the presence of both components. |
| ³¹P NMR | A characteristic signal for the phosphoroimidazolide phosphorus atom is expected. The chemical shift will be different from that of the phosphate group in GMP. |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound. |
Synthesis and Reaction Workflow
The following diagrams illustrate the synthesis of ImpG and its subsequent role in non-enzymatic RNA polymerization.
Caption: Synthesis workflow for this compound (ImpG).
Role in Non-Enzymatic RNA Polymerization
This compound is a cornerstone of experimental models for prebiotic RNA replication. In a template-directed manner, ImpG can add to a growing RNA primer, extending the chain according to the sequence of the template.
Signaling Pathway of Template-Directed Polymerization
The process of non-enzymatic RNA polymerization can be conceptualized as a signaling pathway where the template strand dictates the sequence of the newly synthesized strand.
Caption: Signaling pathway of non-enzymatic RNA polymerization with ImpG.
Conclusion
This compound remains a molecule of immense interest in the study of the origins of life. The ability to synthesize this activated nucleotide allows researchers to probe the fundamental processes that may have led to the emergence of self-replicating systems on the early Earth. This technical guide provides a comprehensive overview of the discovery, a detailed synthesis protocol, and the functional context of ImpG, serving as a valuable resource for the scientific community. The continued study of ImpG and related activated nucleotides will undoubtedly uncover further details about the chemical origins of life and may inspire the development of novel nucleic acid-based technologies.
References
- 1. The Origins of the RNA World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template-Directed Nonenzymatic Primer Extension Using 2-Methylimidazole-Activated Morpholino Derivatives of Guanosine and Cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
Guanosine 5'-phosphoimidazolide: A Cornerstone of the RNA World Hypothesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA world hypothesis posits that life on Earth went through a stage where RNA was the primary molecule for both information storage and catalytic activity, preceding the DNA and protein-based life we know today.[1][2] A central challenge to this hypothesis is explaining how RNA polymers could have formed abiotically. Non-enzymatic, template-directed RNA polymerization offers a plausible solution, and Guanosine 5'-phosphoimidazolide (ImpG) has emerged as a key activated monomer in experimental models of this prebiotic process.[3][4] This technical guide provides a comprehensive overview of the role of ImpG in the non-enzymatic synthesis of RNA, with a focus on quantitative data, experimental methodologies, and the underlying chemical pathways.
The Role of this compound in Non-enzymatic RNA Polymerization
This compound is a highly reactive, "activated" form of guanosine monophosphate (GMP). The imidazole group is a good leaving group, facilitating the nucleophilic attack by the hydroxyl group of another nucleotide, leading to the formation of a phosphodiester bond—the backbone of RNA.[5] This process can occur spontaneously in solution, but its efficiency is significantly enhanced by the presence of mineral catalysts, most notably montmorillonite clay.[6][7]
The Catalytic Role of Montmorillonite
Montmorillonite, a type of clay mineral likely abundant on early Earth, has been shown to catalyze the polymerization of activated nucleotides like ImpG, leading to the formation of RNA oligomers up to 50 monomers in length.[6][8] The clay surface is thought to act as a scaffold, concentrating the nucleotide monomers and orienting them in a way that promotes polymerization.[7] This catalytic activity is crucial as it significantly increases the rate of polymerization over the competing hydrolysis of the activated monomer.[3]
Quantitative Analysis of Non-enzymatic RNA Polymerization
The efficiency and fidelity of non-enzymatic RNA polymerization using ImpG have been quantitatively assessed in numerous studies. Key parameters include the length of the resulting oligomers, the regioselectivity of phosphodiester bond formation (3'-5' vs. 2'-5' linkages), and the overall yield of the reaction.
| Parameter | Observation | Conditions |
| Oligomer Length | Up to 50-mers | Montmorillonite catalysis, daily addition of activated monomers |
| Regioselectivity (ImpG) | Predominantly 3',5'-linkages | Montmorillonite catalysis |
| Regioselectivity (ImpU/ImpC) | Predominantly 2',5'-linkages | Montmorillonite catalysis |
| Yield of Dimers (pApU) | 33% | Reaction of ImpU with pA |
| Yield of Dimers (pApA) | 14% | Reaction of ImpA with pA |
| Reaction Rate Enhancement | 100-1000 times greater than hydrolysis | Montmorillonite catalysis |
Table 1: Summary of Quantitative Data for Non-enzymatic RNA Polymerization.
Experimental Protocols
Synthesis of this compound (ImpG)
The synthesis of ImpG is a critical first step for any experiment investigating non-enzymatic RNA polymerization. A common method involves the reaction of GMP with a condensing agent, such as a carbodiimide, in the presence of imidazole.
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Imidazole
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous pyridine
-
Acetone
-
Diethyl ether
Protocol:
-
Dissolve GMP and a molar excess of imidazole in anhydrous pyridine.
-
Add EDC to the solution and stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of acetone or diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash it with the precipitating solvent to remove unreacted starting materials.
-
Dry the product under vacuum. The resulting ImpG can be stored desiccated at low temperatures.
Montmorillonite-Catalyzed RNA Polymerization
This protocol describes a typical experiment for the polymerization of ImpG in the presence of montmorillonite clay.
Materials:
-
This compound (ImpG)
-
Na+-montmorillonite clay
-
HEPES or PIPES buffer (pH 8)
-
Sodium chloride (NaCl)
-
Magnesium chloride (MgCl2)
-
Nuclease-free water
Protocol:
-
Prepare a suspension of Na+-montmorillonite clay in nuclease-free water.
-
In a separate tube, prepare a reaction buffer containing 0.1 M HEPES or PIPES (pH 8), 0.2 M NaCl, and 0.075 M MgCl2.
-
Add the ImpG to the reaction buffer to a final concentration of 15 mM.
-
Initiate the reaction by adding the ImpG solution to the montmorillonite suspension.
-
Incubate the reaction mixture at room temperature with gentle agitation. For the synthesis of longer oligomers, fresh ImpG can be added daily.
-
At desired time points, quench the reaction by adding a solution of EDTA to chelate the magnesium ions.
-
Separate the clay catalyst from the supernatant by centrifugation.
-
Analyze the supernatant for the presence of RNA oligomers using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[9][10][11]
Signaling Pathways and Experimental Workflows
In the context of prebiotic chemistry, "signaling pathways" refer to the chemical reaction pathways. The following diagrams illustrate the key processes involved in non-enzymatic RNA polymerization with ImpG.
References
- 1. staff.ncl.ac.uk [staff.ncl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Montmorillonite-catalysed formation of RNA oligomers: the possible role of catalysis in the origins of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Sequence- and regioselectivity in the montmorillonite-catalyzed synthesis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
Guanosine 5'-Phosphoimidazolide: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 5'-phosphoimidazolide (ImpG) is a highly reactive derivative of guanosine monophosphate (GMP) that plays a pivotal role in the study of non-enzymatic RNA polymerization, a process central to origin of life research. Its activated phosphodiester bond makes it an effective donor of the guanylyl group in various biochemical reactions. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, stability, reactivity, and spectral characteristics. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Chemical Properties
Structure and Stability
This compound consists of a guanosine molecule linked at its 5'-phosphate group to an imidazole ring via a phosphoamidate bond. This bond is significantly more labile than the phosphodiester bonds found in nucleic acids, rendering the molecule susceptible to hydrolysis.
The stability of this compound is highly dependent on pH and temperature. The hydrolysis of the P-N bond is the primary degradation pathway. Studies on the closely related guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) have shown that the pseudo-first-order rate constant for hydrolysis increases with decreasing pH below pH 2. A plateau is observed in the pH range of 2 to 7, followed by a decrease in the rate at pH values above 7.[1] This pH-rate profile suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form.[1]
Reactivity
The primary reactivity of this compound stems from the activated nature of the phosphoimidazolide bond. This activation facilitates the nucleophilic attack on the phosphorus atom, leading to the transfer of the guanosine monophosphate moiety.
In the context of non-enzymatic RNA polymerization, a key reaction involves the formation of a highly reactive imidazolium-bridged diguanosine intermediate from two molecules of this compound.[2] This intermediate then readily reacts with the 3'-hydroxyl group of an RNA primer, leading to the extension of the RNA chain.[2]
Nucleotides themselves can act as nucleophiles, reacting with this compound. For instance, the dianion of a nucleoside monophosphate can attack the phosphorus atom, leading to the formation of a dinucleoside pyrophosphate.[3]
Quantitative Data
The following tables summarize key quantitative data regarding the chemical properties of this compound and its derivatives.
Table 1: Hydrolysis Kinetics of Guanosine 5'-phospho-2-methylimidazolide [1]
| Temperature (°C) | pH | Observed Rate Constant (k_obs) |
| 75 | ≤ 1.0 | Rapid P-N bond hydrolysis |
| 37 | 2.0 | Spectrophotometrically determined |
| 37 | > 7 | Decreased rate of hydrolysis |
Table 2: Kinetic Rate Constants for Reactions of Guanosine 5'-phospho-2-methylimidazolide with Nucleoside Monophosphate Dianions (pN²⁻) [3]
| Reaction Type | Rate Constant (M⁻¹h⁻¹) |
| Nucleophilic Attack (k_npN) | 0.17 ± 0.02 |
| General Base Catalysis of Hydrolysis (k_hpN) | 0.11 ± 0.07 |
Table 3: Spectral Properties of Guanosine and Related Compounds
| Compound | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Guanine | 243 | 10,700 | |
| Guanosine | 252, 275 (shoulders) | Not specified for ImpG | UV-visible absorbance spectra of guanosine, guanosine hydrochloride, FSBG and [ 3 H] FSBG. |
Table 4: pKa Values of Guanosine and Related Structures
| Compound/Group | pKa | Reference |
| Imidazole (isolated) | 14 | Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance |
| Guanosine 5'-phosphate (phosphate group, 1st ionization) | 0.7-0.9 | 4 Properties of Nucleotides |
| Guanosine 5'-phosphate (phosphate group, 2nd ionization) | 6.0-6.4 | 4 Properties of Nucleotides |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide (ImpA) and can be applied to the synthesis of ImpG starting from Guanosine 5'-monophosphate (GMP).[4]
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Triphenylphosphine (Ph₃P)
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium perchlorate (NaClO₄)
-
Acetone
-
Anhydrous ethyl ether
Procedure:
-
Dissolve GMP in anhydrous DMF.
-
In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF and triethylamine.
-
Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone and anhydrous ethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the pellet sequentially with acetone and anhydrous ethyl ether.
-
Dry the final product under vacuum.
Purification and Characterization:
-
The purity of the synthesized this compound can be assessed by thin-layer chromatography (TLC) on cellulose plates, developing with a suitable solvent system (e.g., ethanol/water mixtures) and visualizing under UV light (254 nm).[4]
-
Further purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
The identity and structure of the product should be confirmed by spectroscopic methods, including ¹H NMR, ³¹P NMR, and mass spectrometry.
Characterization Methods
-
UV-Vis Spectroscopy: The concentration of this compound solutions can be determined by measuring the absorbance at its λ_max, provided the molar absorptivity is known. The spectrum of guanosine typically shows a maximum around 252 nm with a shoulder at 275 nm.
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the protons of the guanine base, the ribose sugar, and the imidazole ring.
-
³¹P NMR: A single peak is expected for the phosphorus atom in the phosphoimidazolide group. The chemical shift will be indicative of the chemical environment of the phosphorus nucleus.
-
-
Hydrolysis Kinetics: The rate of hydrolysis can be monitored spectrophotometrically by observing the change in absorbance over time at a wavelength where the product (GMP) and reactant (ImpG) have different extinction coefficients. Alternatively, HPLC can be used to separate and quantify the reactant and product at different time points.[1]
Signaling Pathways and Experimental Workflows
Non-enzymatic RNA Primer Extension
This compound is a key reagent in studying the non-enzymatic extension of RNA primers, a model for prebiotic RNA replication. The generally accepted mechanism involves the formation of an imidazolium-bridged dinucleotide intermediate.
Caption: Mechanism of non-enzymatic RNA primer extension.
This diagram illustrates the two-step process where two molecules of this compound first react to form a highly reactive imidazolium-bridged intermediate. This intermediate then binds to the RNA template and is attacked by the 3'-hydroxyl of the primer, resulting in the formation of a new phosphodiester bond and the extension of the primer.
Experimental Workflow for Studying Hydrolysis Kinetics
The following workflow outlines the steps to determine the hydrolysis rate of this compound.
Caption: Experimental workflow for hydrolysis kinetics.
This workflow details the preparation of buffered solutions, initiation of the hydrolysis reaction, monitoring the reaction progress, and subsequent data analysis to determine the pseudo-first-order rate constants at different pH values.
References
- 1. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
Spontaneous Polymerization of Guanosine 5'-Phosphoimidazolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spontaneous, non-enzymatic polymerization of Guanosine 5'-phosphoimidazolide (ImpG), a process of significant interest in the study of prebiotic chemistry and the origins of life. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying reaction mechanisms, offering a valuable resource for researchers in the fields of biochemistry, molecular evolution, and drug development.
Quantitative Data on Oligomerization
The efficiency and outcome of the spontaneous polymerization of this compound are influenced by several factors, including the presence of metal ions, pH, and temperature. The following tables summarize the available quantitative data on the effects of these parameters on the yield and length of the resulting oligonucleotides.
Effect of Divalent Metal Ions on Oligomerization Yield
Divalent metal ions can catalyze the polymerization of nucleoside-5'-phosphorimidazolides. The catalytic effectiveness of various metal ions in forming oligocytidylates follows the order: Pb²+ > Zn²+ > Co²⁺, Mn²⁺ > Cd²⁺ > Cu²⁺ > Ni²⁺ > Ca²⁺, Mg²⁺. In the absence of metal ions, or in the presence of Hg²⁺, little to no oligomerization is observed[1]. For the polymerization of this compound (ImpG), specific yields have been reported:
| Metal Ion | Oligomer Length | Overall Yield (%) | Predominant Linkage | Reference |
| Pb²⁺ | Up to hexamers | 35-55 | 2'-5' | [1] |
| Zn²⁺ | Up to tetramers | 10-20 | Not specified | [1] |
Influence of pH and Temperature on Monomer Stability
The stability of the activated monomer, Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), is crucial for efficient oligomerization. The rate of hydrolysis of the P-N bond is pH and temperature-dependent.
| Temperature (°C) | pH Range | Observation | Reference |
| 37 & 75 | < 2 | Pseudo-first-order rate constant increases with decreasing pH. | [2] |
| 37 & 75 | 2 - 7 | A plateau in the rate of hydrolysis is observed. | [2] |
| 37 & 75 | > 7 | The rate of hydrolysis decreases. | [2] |
These findings suggest that the zwitterionic form of the phosphoimidazolide is more reactive towards hydrolysis than the anionic form[2].
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent non-enzymatic polymerization.
Synthesis of this compound (ImpG)
This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide and can be applied to guanosine.
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Triphenylphosphine (Ph₃P)
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium perchlorate in acetone
-
Anhydrous acetone
-
Anhydrous diethyl ether
Procedure:
-
Dissolve GMP in anhydrous DMF.
-
In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF.
-
Add triethylamine to the imidazole-containing solution.
-
Slowly add the GMP solution to the vigorously stirred triphenylphosphine/imidazole solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in anhydrous acetone and anhydrous diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the pellet sequentially with anhydrous acetone and anhydrous diethyl ether.
-
Dry the final product under vacuum.
Non-Enzymatic Template-Free Polymerization of ImpG
Materials:
-
This compound (ImpG)
-
Buffer solution (e.g., HEPES, pH 7.5)
-
Divalent metal ion salt solution (e.g., Pb(NO₃)₂, ZnCl₂)
-
Quenching solution (e.g., EDTA)
-
Deionized water
Procedure:
-
Dissolve ImpG in the buffer solution to the desired concentration.
-
Add the divalent metal ion solution to initiate the polymerization.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., several days).
-
At desired time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Product Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: Anion-exchange or reverse-phase C18 column.
-
Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium phosphate) and a high concentration buffer with an organic modifier (e.g., acetonitrile).
-
Detection: UV absorbance at 260 nm.
Polyacrylamide Gel Electrophoresis (PAGE):
-
Gel: Denaturing polyacrylamide gel (e.g., 20%) with 7M urea.
-
Running Buffer: TBE buffer (Tris/Borate/EDTA).
-
Visualization: Staining with a fluorescent dye (e.g., SYBR Gold) or autoradiography if using radiolabeled monomers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Reaction Pathway for ImpG Synthesis
Caption: Synthesis of this compound.
Mechanism of Spontaneous Polymerization
References
The Stability of Guanosine 5'-phosphoimidazolide: A Linchpin in Prebiotic RNA Synthesis Under Early Earth Conditions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of RNA is a cornerstone of the RNA world hypothesis, which posits that RNA molecules were the primary carriers of genetic information and catalytic activity before the advent of DNA and proteins. A critical step in this proposed scenario is the non-enzymatic polymerization of ribonucleotides to form functional RNA strands. Guanosine 5'-phosphoimidazolide (ImpG) is a key activated nucleotide that has been extensively studied as a plausible precursor for such prebiotic RNA synthesis. This technical guide delves into the stability of ImpG under conditions simulating the early Earth, providing a comprehensive overview of the quantitative data, experimental methodologies, and the catalytic pathways that may have facilitated the dawn of informational polymers.
Early Earth's Cauldron: A Challenging Environment for Prebiotic Chemistry
The primordial Earth was a dynamic and harsh environment, vastly different from today's placid conditions. Characterized by volcanic activity, frequent meteorite impacts, and a reducing atmosphere, the early Earth presented both challenges and opportunities for the emergence of life's building blocks. Key environmental factors influencing the stability and reactivity of prebiotic molecules like ImpG include:
-
pH: The pH of early water bodies is a subject of debate, with proposed values ranging from mildly acidic to alkaline. The pH would have significantly impacted the protonation state of molecules, influencing their reactivity and stability.
-
Temperature: Temperatures likely varied widely, from freezing conditions in ice formations to elevated temperatures near hydrothermal vents. These fluctuations would have driven cycles of hydration and dehydration, potentially promoting polymerization.
-
Mineral Surfaces: The abundance of minerals, particularly clays like montmorillonite, is thought to have played a crucial role in prebiotic chemistry. These surfaces could have concentrated reactants, catalyzed reactions, and protected newly formed polymers from degradation.[1][2][3][4]
-
Presence of Metal Ions: Divalent metal ions such as Mg²⁺ and Fe²⁺, abundant in early oceans, are known to influence the hydrolysis and polymerization of activated nucleotides.
Understanding the interplay of these factors is paramount to elucidating the plausible pathways for the non-enzymatic synthesis of RNA.
This compound (ImpG): A Prebiotically Plausible Activated Nucleotide
ImpG is an activated form of guanosine monophosphate (GMP) where the phosphate group is linked to an imidazole molecule. This activation renders the phosphate group more susceptible to nucleophilic attack, facilitating the formation of phosphodiester bonds, the backbone of RNA. The relative stability of the phosphoimidazolide bond is a crucial factor; it must be reactive enough to polymerize but stable enough to persist in the prebiotic environment.
Hydrolysis and Stability of Phosphoimidazolide-Activated Guanosine
The primary degradation pathway for ImpG in aqueous solution is the hydrolysis of the P-N bond, yielding GMP and imidazole. The rate of this hydrolysis is highly dependent on pH and temperature. While specific kinetic data for ImpG is limited, extensive studies on its close analog, guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), provide valuable insights into its stability. The hydrolysis of 2-MeImpG is significantly slower than that of other phosphoramidates, a key feature that makes it a potent monomer for non-enzymatic polymerization.[5]
The pH-rate profile for the hydrolysis of 2-MeImpG exhibits a plateau in the neutral pH range (pH 2-7), with the rate increasing at lower pH.[5] This suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form.
Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG)
| pH | Temperature (°C) | Metal Ion (50 mM) | k_obs (h⁻¹) | Reference |
| 7.0 | Room Temperature | Mg²⁺ | ~0.002 | [6] |
| 9.0 | Room Temperature | Mg²⁺ | ~0.001 | [6] |
| 7.0 | Room Temperature | Fe²⁺ | ~0.02 | [6] |
| 9.0 | Room Temperature | Fe²⁺ | ~0.1 | [6] |
Note: Data is for 2-MeImpG, a close analog of ImpG.
Non-enzymatic Polymerization of ImpG: The Role of Mineral Catalysis
The spontaneous polymerization of ImpG in aqueous solution is generally inefficient. However, the presence of mineral surfaces, particularly montmorillonite clay, has been shown to dramatically enhance the rate and extent of oligomerization.[1][2][3][4] Montmorillonite, a swelling clay, provides a surface for the concentration of activated nucleotides and catalyzes the formation of phosphodiester bonds.
The catalytic activity of montmorillonite is attributed to its ability to bind nucleotides to its surface, bringing them into close proximity and orienting them for reaction. This surface-mediated catalysis not only increases the yield of longer RNA oligomers but can also influence the regioselectivity of the phosphodiester linkages (3'-5' vs. 2'-5').
Table 2: Oligomerization of this compound (ImpG) and its Analogs on Montmorillonite Clay
| Activated Nucleotide | Conditions | Max. Oligomer Length | Predominant Linkage | Reference |
| ImpA (Adenosine analog) | pH 8, Na⁺-montmorillonite | 10-mer | 3'-5' (67%) | [3] |
| ImpC (Cytidine analog) | pH 8, Na⁺-montmorillonite | 12-14-mer | 2'-5' (75-80%) | [3] |
| ImpU (Uridine analog) | pH 8, Na⁺-montmorillonite | 12-14-mer | 2'-5' (75-80%) | [3] |
| 2-MeImpG | Template-directed on poly(C) | - | 3'-5' and 2'-5' | [3] |
| ImpA | Daily feeding on primer | up to 50-mer | - | [3] |
Experimental Protocols
Synthesis of this compound (ImpG)
This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide (ImpA).
Materials:
-
Guanosine 5'-monophosphate (GMP) sodium salt
-
Triphenylphosphine (Ph₃P)
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium perchlorate (NaClO₄)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve GMP sodium salt in anhydrous DMF.
-
In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF. Add triethylamine to this solution.
-
Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution at room temperature.
-
Allow the reaction to proceed for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone and diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the pellet sequentially with acetone and diethyl ether.
-
Dry the final product under vacuum.
Analysis of ImpG Stability by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating ImpG and its hydrolysis product, GMP.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes is typically effective for separating the components. The exact gradient may need to be optimized based on the specific column and system.
Procedure:
-
Prepare a stock solution of ImpG in the desired buffer (e.g., Tris-HCl, HEPES) at a known concentration.
-
Incubate the solution at the desired temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable agent or by rapid freezing.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at 260 nm.
-
Identify and quantify the peaks corresponding to ImpG and GMP by comparing their retention times and peak areas with those of authentic standards.
-
Calculate the concentration of ImpG remaining at each time point and determine the pseudo-first-order rate constant for hydrolysis by plotting the natural logarithm of the ImpG concentration versus time.
Montmorillonite-Catalyzed Oligomerization of ImpG
Materials:
-
This compound (ImpG)
-
Montmorillonite clay (e.g., Na⁺-montmorillonite)
-
Buffer solution (e.g., 0.2 M HEPES, pH 8.0)
-
Salt solution (e.g., 0.4 M NaCl, 0.1 M MgCl₂)
Procedure:
-
Prepare a suspension of montmorillonite clay in the buffer solution.
-
Add the ImpG solution to the clay suspension to initiate the reaction. The final concentration of ImpG is typically in the range of 10-50 mM.
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
To quench the reaction, add an EDTA solution to chelate any divalent cations.
-
Separate the clay from the supernatant by centrifugation.
-
Analyze the supernatant for the presence of RNA oligomers using HPLC or polyacrylamide gel electrophoresis (PAGE). For HPLC analysis, an anion-exchange column is often used to separate the oligomers based on their chain length.
Visualizing the Pathways
To better understand the processes involved in the stability and polymerization of ImpG, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Hydrolysis pathway of this compound (ImpG).
Caption: Experimental workflow for studying ImpG stability and polymerization.
References
- 1. Montmorillonite catalysis of RNA oligomer formation in aqueous solution. A model for the prebiotic formation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
The Significance of Phosphoroimidazolide Activation of Nucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of nucleotides via phosphoroimidazolide intermediates represents a cornerstone of chemical biology and prebiotic chemistry, with profound implications for the non-enzymatic synthesis of nucleic acids. This technical guide provides an in-depth exploration of the significance, mechanisms, and applications of phosphoroimidazolide activation. We will delve into the pivotal role of these activated monomers in models of prebiotic RNA replication, detail the underlying chemical pathways, present quantitative data on reaction efficiencies, and provide comprehensive experimental protocols. Furthermore, this guide will explore the relevance of imidazole-based activation chemistries in the contemporary synthesis of therapeutic oligonucleotides, a rapidly advancing frontier in drug development.
Introduction: The Energetic Hurdle of Phosphodiester Bond Formation
The formation of the phosphodiester bonds that constitute the backbone of DNA and RNA is an energetically unfavorable process. In biological systems, this challenge is overcome through the enzymatic use of high-energy nucleoside triphosphates (NTPs). However, in the context of the origin of life and for in vitro chemical synthesis, alternative methods of activating nucleotides are necessary. Phosphoroimidazolide activation of nucleoside monophosphates (NMPs) has emerged as a highly effective and prebiotically plausible strategy to energize nucleotides, enabling them to undergo spontaneous polymerization.[1] This method involves the formation of a labile P-N bond between the 5'-phosphate of a nucleotide and an imidazole derivative, creating a sufficiently reactive species for nucleophilic attack by the hydroxyl group of another nucleotide.
Core Significance in Prebiotic Chemistry: A Pathway to the RNA World
The "RNA World" hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. A critical requirement for this hypothesis is a plausible mechanism for the non-enzymatic replication of RNA. Phosphoroimidazolide-activated nucleotides have been central to laboratory models of this process.
Template-Directed Non-Enzymatic Primer Extension
Pioneering work by Orgel and colleagues demonstrated that phosphoroimidazolides, particularly those activated with 2-methylimidazole, can direct the synthesis of RNA strands on a complementary template.[1] This process, known as non-enzymatic primer extension, is a fundamental experimental model for studying chemical replication of RNA.[2] In this system, activated mononucleotides bind to a template and subsequently polymerize, extending a pre-existing primer sequence.[2]
The Role of Different Imidazole Derivatives
The choice of the imidazole derivative significantly impacts the efficiency of non-enzymatic polymerization. While 2-methylimidazole was traditionally used, recent studies have shown that 2-aminoimidazole provides superior reaction kinetics and higher yields of primer extension products.[3] This enhancement is attributed to the greater accumulation of a key reactive intermediate under primer extension conditions.[4]
Mechanism of Action: The Imidazolium-Bridged Dinucleotide Intermediate
For decades, the mechanism of primer extension was thought to be a direct SN2 attack of the primer's 3'-hydroxyl on the phosphoroimidazolide of the incoming monomer. However, emerging evidence has revealed a more complex and elegant pathway involving a highly reactive intermediate: the 5'-5'-imidazolium-bridged dinucleotide.[2][5]
This intermediate forms from the reaction of two phosphoroimidazolide-activated monomers.[5] The resulting bridged dinucleotide then binds to the template, where the 3'-hydroxyl of the primer attacks one of the phosphate groups, leading to the extension of the primer by one nucleotide and the release of the other activated monomer.[2] This mechanism explains the catalytic effect observed when an activated monomer is present downstream of the polymerization site.[2]
Below is a logical diagram illustrating the key steps in non-enzymatic RNA primer extension mediated by phosphoroimidazolide activation.
Quantitative Data Presentation
The efficiency of phosphoroimidazolide-mediated reactions is influenced by factors such as the type of activating group, the presence of metal ions, and reaction conditions. The following tables summarize key quantitative data from various studies.
| Activating Group | Reaction System | Key Findings | Reference(s) |
| 2-Methylimidazole | Non-enzymatic primer extension | Enables template-directed synthesis of oligo(G)s on a poly(C) template. | [6] |
| 2-Methylimidazole | Hydrolysis kinetics of 2-MeImpG | P-N bond hydrolysis is slow compared to other phosphoramidates, allowing for longer oligomer formation. | [7] |
| 2-Aminoimidazole | Non-enzymatic primer extension | Superior reaction kinetics and improved yields compared to 2-methylimidazole. | [3] |
| 2-Aminoimidazole | Kinetic modeling | The superiority of 2-aminoimidazole is largely due to a higher accumulation of the imidazolium-bridged intermediate. | [4] |
| Reaction Parameter | Condition | Observed Effect | Reference(s) |
| Yield | 2-Aminoimidazole activated A, C, G, and U monomers with mixed sequence templates | Overall yields higher than 85% in 24 hours. | [8] |
| Yield | CNIm-mediated ligation with Cd2+ | Quantitative ligation after 1 hour with 20 mM Cd2+. | [9] |
| Rate | 1' -> 3' aTNA elongation with Cd2+ | 81% yield after 1 hour. | [9] |
| Rate | 3' -> 1' aTNA elongation with Cd2+ | 28% yield after 1 hour. | [9] |
| Rate | Chemical adenylation with ImpA in 95% formamide | ~10-fold increase in reaction rate compared to water. | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of phosphoroimidazolide-activated nucleotides and their use in non-enzymatic primer extension experiments.
Synthesis of 2-Methylimidazole-Activated MoNA Monomers
This protocol describes the synthesis of 2-methylimidazole-activated morpholino nucleic acid (MoNA) monomers from their corresponding ribonucleoside 5'-monophosphates.[2]
Materials:
-
Ribonucleoside 5'-monophosphate (e.g., GMP, CMP)
-
2-methylimidazole
-
Diphenyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Sodium periodate (NaIO4)
-
Ammonium biborate ((NH4)2B4O7)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH3CN)
Procedure:
-
Dissolve the ribonucleoside 5'-monophosphate in DMSO.
-
Add 2-methylimidazole, DPDS, TPP, and TEA to the solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
In a separate vessel, prepare a solution of NaIO4 and (NH4)2B4O7 in methanol.
-
Add the periodate solution to the reaction mixture and stir for 30 minutes at room temperature.
-
Add NaBH3CN to the mixture and stir for an additional 3 hours at room temperature.
-
The product, 2-methylimidazole-activated MoNA monomer, can be purified by chromatography.
Non-Enzymatic RNA Primer Extension
This protocol outlines a typical non-enzymatic primer extension experiment using phosphoroimidazolide-activated monomers.[3][5]
Materials:
-
FAM-labeled RNA primer
-
RNA template
-
Phosphoroimidazolide-activated ribonucleoside 5'-monophosphates (e.g., 2-aminoimidazole-activated cytidine) or imidazolium-bridged dinucleotide substrates
-
HEPES buffer (pH 8.0)
-
Magnesium chloride (MgCl2)
-
Milli-Q water
Procedure:
-
Prepare a master mix containing HEPES buffer, MgCl2, and water.
-
In a microcentrifuge tube, combine the FAM-labeled RNA primer and the RNA template. Anneal by heating to 95°C for 30 seconds and then slowly cooling to room temperature.
-
Add the master mix to the annealed primer-template complex.
-
Initiate the reaction by adding the freshly prepared phosphoroimidazolide-activated monomers or the imidazolium-bridged dinucleotide.
-
Incubate the reaction at the desired temperature (e.g., 25°C).
-
Take aliquots at various time points and quench the reaction by adding an equal volume of a stop solution (e.g., formamide with EDTA).
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
Significance in Drug Development and Therapeutic Applications
While the direct application of phosphoroimidazolide-activated nucleotides as drugs is not common, the underlying chemistry of activating the phosphate group is highly relevant to the synthesis of therapeutic oligonucleotides and nucleoside prodrugs.
Activation in Oligonucleotide Synthesis
The automated solid-phase synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), predominantly relies on phosphoramidite chemistry. In this method, a phosphoramidite monomer is activated by a weak acid to react with the 5'-hydroxyl group of the growing oligonucleotide chain. Imidazole and its derivatives, such as 4,5-dicyanoimidazole (DCI), are highly effective activators in this process.[4] DCI has been shown to double the coupling speed compared to the traditional activator, 1H-tetrazole.[4] The nucleophilicity of the imidazole derivative is thought to be key to its effectiveness as an activator.
The following diagram illustrates the phosphoramidite coupling cycle in automated oligonucleotide synthesis.
Nucleoside Prodrugs (ProTides)
Many antiviral and anticancer drugs are nucleoside analogs that require intracellular phosphorylation to become active.[11] The first phosphorylation step is often inefficient and rate-limiting.[12] The ProTide (pronucleotide) approach is a prodrug strategy that delivers a nucleoside monophosphate into the cell, bypassing this initial phosphorylation. ProTides are phosphoramidates, consisting of an amino acid ester and an aryloxy group masking the phosphate.[11] While not a direct application of phosphoroimidazolide activation, the synthesis of these phosphoramidate prodrugs involves the activation of the phosphate moiety, a chemical principle shared with phosphoroimidazolide chemistry. This strategy has been successfully used in approved antiviral drugs like Sofosbuvir and Remdesivir.[6]
Conclusion
Phosphoroimidazolide activation of nucleotides is a fundamentally important chemical transformation with far-reaching significance. In the realm of prebiotic chemistry, it provides a robust and plausible pathway for the non-enzymatic replication of RNA, a cornerstone of the RNA World hypothesis. The elucidation of the imidazolium-bridged dinucleotide intermediate has provided a deeper understanding of this process. In the context of modern drug development, while not a direct synthetic route for most small-molecule drugs, the principles of imidazole-based phosphate activation are integral to the efficient synthesis of therapeutic oligonucleotides. As the field of nucleic acid therapeutics continues to expand, the foundational knowledge of nucleotide activation chemistry, including the pioneering work on phosphoroimidazolides, will remain indispensable for innovation.
References
- 1. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese - Google Patents [patents.google.com]
- 3. EP0061746A1 - Phosphoramidite compounds and their use in producing oligonucleotides - Google Patents [patents.google.com]
- 4. synthesis-of-folate-labeled-sirnas-from-a-folate-derivative-phosphoramidite - Ask this paper | Bohrium [bohrium.com]
- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. EP1084134A1 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. US7273933B1 - Methods for synthesis of oligonucleotides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Prebiotic RNA Synthesis: A Technical Guide to the Non-Enzymatic Formation of Phosphodiester Bonds with Guanosine 5'-phosphoimidazolide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental process of non-enzymatic phosphodiester bond formation, a critical reaction in the context of the origin of life and the development of novel therapeutic oligonucleotides. Focusing on the activation of guanosine monophosphate with an imidazole leaving group, specifically Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, this document provides a comprehensive overview of the reaction kinetics, experimental methodologies, and the key chemical transformations involved.
Core Concepts: The Driving Force of Non-Enzymatic Ligation
The non-enzymatic formation of phosphodiester bonds is a cornerstone of prebiotic chemistry, offering a plausible pathway for the emergence of RNA.[1] This process circumvents the need for complex enzymatic machinery, relying instead on the inherent reactivity of activated nucleotide monomers.[2] this compound (ImpG) and its derivatives, such as 2-methyl-ImpG (2-MeImpG) and 2-amino-ImpG, have been extensively studied as key activated monomers in template-directed RNA synthesis.[3][4]
The central mechanism involves the nucleophilic attack of a hydroxyl group (typically the 3'-OH of a growing RNA primer) on the activated 5'-phosphate of an incoming monomer.[5][6] A crucial intermediate in this reaction is the formation of a 5'-5'-imidazolium-bridged dinucleotide.[3][6][7] This intermediate, formed from the reaction of two activated monomers, is highly reactive and facilitates the subsequent phosphodiester bond formation.[6][7] The choice of the imidazole derivative as the activating group significantly impacts the reaction rate and yield, with 2-aminoimidazole often demonstrating superior performance over 2-methylimidazole.[3][7]
Quantitative Analysis of Reaction Parameters
The efficiency of non-enzymatic phosphodiester bond formation is influenced by several factors, including the nature of the activating group, the presence of metal ions, and the reaction pH. The following tables summarize key quantitative data from various studies.
| Activating Group | Relative Rate Enhancement | Predominant Linkage | Reference |
| 2-aminoimidazole | 10–100 fold (vs. 2-methylimidazole) | 3'-5' | [3] |
| 2-methylimidazole | Baseline | 3'-5' | [3][4] |
Table 1: Influence of Activating Group on Reaction Rate. The use of 2-aminoimidazole as an activating group for ribonucleoside 5'-monophosphates leads to a significant increase in the rate of non-enzymatic template-directed RNA primer extension compared to 2-methylimidazole.[3]
| Condition | Rate Constant (kobs) | Notes | Reference |
| pN dianion (nucleophilic attack) | 0.17 ± 0.02 M-1 h-1 | Reaction of 2-MeImpG with nucleoside monophosphates (pN). | [8] |
| pN dianion (general base catalysis) | 0.11 ± 0.07 M-1 h-1 | Hydrolysis of 2-MeImpG enhanced by pN. | [8] |
| HPO42- (nucleophilic attack) | 0.415 M-1 h-1 | Reaction of 2-MeImpG with inorganic phosphate. | [8] |
| HPO42- (general base catalysis) | 0.217 M-1 h-1 | Hydrolysis of 2-MeImpG enhanced by inorganic phosphate. | [8] |
Table 2: Kinetic Data for Reactions of 2-MeImpG. This table presents the rate constants for the nucleophilic attack and general base-catalyzed hydrolysis of Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) in the presence of other nucleoside monophosphates (pN) and inorganic phosphate. The data indicates that nucleoside monophosphates act as both nucleophiles and general bases.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of non-enzymatic phosphodiester bond formation.
Synthesis of Guanosine 5'-phosphoro-2-methylimidazolide (2-MeImpG)
This protocol is adapted from established procedures for the synthesis of activated nucleotides.[9]
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
2-methylimidazole
-
Diphenyl phosphorochloridate
-
Triethylamine
-
Anhydrous pyridine
-
Diethylether
-
Acetone
Procedure:
-
Dissolve GMP in anhydrous pyridine.
-
Add triethylamine and 2-methylimidazole to the solution.
-
Cool the mixture in an ice bath and slowly add diphenyl phosphorochloridate.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Precipitate the product by adding the reaction mixture to a solution of anhydrous diethylether and acetone.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with diethylether and acetone to remove impurities.
-
Dry the final product, 2-MeImpG, under vacuum.
-
Verify the product purity using techniques such as HPLC and 1H NMR.
Template-Directed Oligomerization of 2-MeImpG
This protocol describes a typical experiment for the non-enzymatic synthesis of RNA oligomers on a template.[4]
Materials:
-
Synthesized 2-MeImpG
-
DNA or RNA template (e.g., oligo(dC)10)[9]
-
Primer (e.g., (dG)3G)[9]
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Urea for gel electrophoresis
-
RNase T1 for product characterization[4]
-
Calf intestinal alkaline phosphatase[4]
Procedure:
-
Prepare a reaction mixture containing the template, primer, and 2-MeImpG in the reaction buffer.
-
Incubate the reaction mixture at a constant temperature (e.g., room temperature or 4°C).
-
Take aliquots at different time points (e.g., 1, 3, 7, and 10 days) to monitor the progress of the reaction.[4]
-
Quench the reaction by adding a solution containing urea and a loading dye.
-
Analyze the products by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (with urea).
-
Visualize the oligomerization products using an appropriate method (e.g., autoradiography if using radiolabeled primers or monomers).
-
Characterize the phosphodiester bond regiochemistry by digesting the products with RNase T1, which specifically cleaves 3',5'-phosphodiester bonds after guanosine residues.[4]
-
Assess the formation of pyrophosphate end-capping by treating the products with calf intestinal alkaline phosphatase.[4]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.
Figure 1: Reaction pathway for non-enzymatic phosphodiester bond formation.
Figure 2: Experimental workflow for template-directed oligomerization.
Conclusion
The non-enzymatic formation of phosphodiester bonds using activated monomers like this compound is a robust and prebiotically plausible reaction. Understanding the underlying mechanisms, kinetics, and experimental parameters is crucial for researchers in the fields of origin of life, synthetic biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and application of this fundamental chemical transformation.
References
- 1. "Synthesis of RNA Nucleotides under Probable Prebiotic Conditions" by Ryan Stimson [ideaexchange.uakron.edu]
- 2. memsait.it [memsait.it]
- 3. Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonenzymatic oligomerization of activated nucleotides on hairpin templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oligomerization of activated d- and l-guanosine mononucleotides on templates containing d- and l-deoxycytidylate residues - PMC [pmc.ncbi.nlm.nih.gov]
Structural analysis of Guanosine 5'-phosphoimidazolide derivatives
An In-depth Technical Guide to the Structural Analysis of Guanosine 5'-phosphoimidazolide Derivatives
Abstract
This compound (ImpG) and its derivatives are highly reactive intermediates crucial for the non-enzymatic synthesis of oligonucleotides and have significant implications in prebiotic chemistry and the development of nucleotide-based therapeutics. Their transient nature necessitates robust analytical techniques for complete structural characterization. This technical guide provides a comprehensive overview of the primary methodologies employed for the structural analysis of ImpG derivatives, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. It offers detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the associated workflows and reaction pathways using standardized diagrams. This document serves as a core resource for researchers engaged in the synthesis, characterization, and application of these pivotal biomolecules.
Introduction to this compound (ImpG)
This compound is an "activated" form of Guanosine 5'-monophosphate (GMP). The addition of an imidazole group to the 5'-phosphate creates a phosphoanhydride bond that is significantly more susceptible to nucleophilic attack than the phosphate ester bonds found in a standard nucleotide. This heightened reactivity is fundamental to its role in template-directed oligomerization, a process considered a key step in the origin of life. In modern synthetic chemistry, ImpG derivatives serve as versatile synthons for preparing modified nucleotides and oligonucleotide analogs for therapeutic and diagnostic applications.
The structural integrity and conformation of these derivatives directly influence their reactivity and ability to participate in specific molecular interactions. Therefore, precise structural elucidation is paramount.
Core Methodologies for Structural Elucidation
The primary techniques for the structural analysis of ImpG and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy for characterization in solution and X-ray crystallography for solid-state conformational analysis. Mass spectrometry is also routinely used to confirm molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the chemical structure of ImpG derivatives in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ³¹P) and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified ImpG derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is common for biological molecules, while DMSO-d₆ can be used if exchangeable protons (e.g., -NH) need to be observed.
-
Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropionate (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT sequence) is used to simplify the spectrum and enhance signal-to-noise.
-
Two-dimensional experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities, respectively, confirming the complete structure.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for structural analysis of ImpG derivatives via NMR spectroscopy.
Quantitative Data: Representative NMR Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for guanosine derivatives, which serve as a baseline for analyzing phosphoimidazolide analogs.[1][2][3][4]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H8 | ~7.8 - 8.2 | ~138 - 141 | Sensitive to substitution on the imidazole ring of guanine. |
| H1' | ~5.8 - 6.0 | ~88 - 90 | Anomeric proton, coupling constant (³J) with H2' indicates ribose pucker. |
| H2' | ~4.5 - 4.8 | ~74 - 76 | |
| H3' | ~4.3 - 4.5 | ~71 - 73 | |
| H4' | ~4.1 - 4.3 | ~84 - 86 | |
| H5', H5'' | ~3.8 - 4.1 | ~64 - 66 | Often appear as a multiplet due to coupling with H4' and phosphorus. |
| C6 | - | ~158 - 160 | Carbonyl carbon. |
| C2 | - | ~154 - 156 | |
| C4 | - | ~151 - 153 | |
| C5 | - | ~116 - 118 | |
| C8 | - | ~138 - 141 | Spin-spin coupling ¹J(¹³C₈-H₈) is typically around 217 Hz.[2] |
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data, including precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Grow single crystals of the ImpG derivative. This is often the most challenging step.
-
Common methods include slow evaporation of a solvent, vapor diffusion (hanging or sitting drop) against an anti-solvent, or slow cooling.
-
Screen a wide range of conditions (e.g., pH, temperature, precipitating agents) to find optimal crystallization conditions.
-
-
Data Collection:
-
Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.
-
Collect diffraction data using a modern diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).[5]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to determine unit cell parameters and integrate reflection intensities.
-
Solve the phase problem using direct methods or molecular replacement if a similar structure is known.
-
Build an initial molecular model into the resulting electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data until the model converges, typically judged by the R-factor. The final structure is validated for stereochemical correctness.
-
Workflow for X-ray Crystallography
Caption: General experimental workflow for determining the 3D structure of a molecule via X-ray crystallography.
Quantitative Data: Representative Structural Parameters
| Parameter | Value | Significance |
| Glycosidic Torsion Angle (χ) | anti | In contrast to many other guanosine derivatives that bind to enzymes in the syn conformation, this derivative adopts an anti conformation. This dictates the relative orientation of the base and sugar. |
| Space Group | I23 | Describes the crystal's internal symmetry. |
| Unit Cell Dimension (a) | 86.47 Å | Defines the size of the repeating unit in the crystal lattice. |
| Resolution | 3.2 Å | Indicates the level of detail resolved in the electron density map. |
| Refinement R-factor | 16.6% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Synthesis and Reaction Pathways
The synthesis of ImpG derivatives is a critical precursor to their analysis. The most common route involves the activation of a guanosine monophosphate.
General Synthesis Protocol
A typical synthesis involves activating a protected guanosine monophosphate with an activating agent (e.g., triphenylphosphine and aldrithiol) in the presence of an imidazole, such as 2-methylimidazole.[7] The resulting phosphoimidazolide is often precipitated and can be used in subsequent reactions, such as oligonucleotide synthesis.
Logical Diagram: Synthesis of ImpG from GMP
Caption: Simplified reaction pathway for the synthesis of ImpG and its use in subsequent oligomerization.
Conclusion
The structural analysis of this compound derivatives is essential for understanding their role in chemical biology and for designing novel nucleotide-based technologies. A multi-pronged analytical approach, combining the solution-state insights from high-resolution NMR with the precise solid-state data from X-ray crystallography, provides a complete and unambiguous characterization. The protocols and data presented in this guide offer a foundational framework for researchers to successfully analyze these reactive and significant molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure determination of [8(-13)C]guanosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Guanosine 5'-monophosphate disodium salt(5550-12-9) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray analysis of cubic crystals of the complex formed between ribonuclease T1 and guanosine-3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]
Methodological & Application
Protocol for Non-Enzymatic RNA Primer Extension Using Guanosine 5'-Phosphoimidazolide Analogs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-enzymatic RNA primer extension is a fundamental process in prebiotic chemistry and a powerful tool in molecular biology and drug development. This method allows for the template-directed extension of an RNA primer without the need for enzymes, using chemically activated nucleotide monomers. Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, such as 2-methylimidazole guanosine monophosphate (2-MeImpG) and 2-aminoimidazole guanosine monophosphate (2AIpG), are commonly used activated monomers. The reaction proceeds through the formation of a highly reactive 5'-5'-imidazolium-bridged dinucleotide intermediate, which then reacts with the 3'-hydroxyl of the primer to form a new phosphodiester bond.[1][2] This document provides a detailed protocol for performing non-enzymatic RNA primer extension and for the synthesis of the activated guanosine monomers.
Data Presentation
Table 1: Quantitative Data on Non-Enzymatic RNA Primer Extension
| Parameter | Value | Conditions | Reference |
| Reaction Rate (k_obs_) | 2.9 h⁻¹ | 400 mM Mg²⁺, saturating octamer invader, room temperature | [3] |
| 0.5 h⁻¹ | 20 mM Mg²⁺, saturating octamer invader, room temperature | [3] | |
| 1.4 h⁻¹ | 400 mM Mg²⁺, on ice | [3] | |
| 0.1 h⁻¹ | 20 mM Mg²⁺, on ice | [3] | |
| Product Yield | >90% conversion to full-length product (≥+4 nts) | 10 min incubation with 2-MeImpmC | |
| Extension Length | Up to +4 nucleotides | PAGE analysis of primer extension products | |
| Fidelity | Mismatch frequencies can be measured using deep sequencing | Varies with sequence context and reaction conditions | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylimidazole Activated Guanosine Monophosphate (2-MeImpG)
This protocol is adapted from a standard and well-established method for synthesizing 2-methylimidazole-activated nucleotides.[5][6]
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
2-methylimidazole
-
Diphenyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous solvents
Procedure:
-
Dissolve GMP in anhydrous DMSO.
-
Add 2-methylimidazole, DPDS, and TPP to the solution.
-
Add TEA to initiate the reaction.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with acetone and then ether to remove impurities.
-
Dry the final product, 2-MeImpG, under vacuum.
Protocol 2: Non-Enzymatic RNA Primer Extension
This protocol describes the template-directed extension of an RNA primer using a pre-synthesized activated guanosine monomer like 2-MeImpG.
Materials:
-
RNA primer (e.g., fluorescently labeled for visualization)
-
RNA template
-
2-MeImpG (or other activated guanosine monomer)
-
HEPES buffer (pH 7.5 - 8.0)
-
Magnesium chloride (MgCl₂)
-
EDTA (for quenching)
-
Urea
-
TBE buffer (Tris-borate-EDTA)
-
Nuclease-free water
Procedure:
1. Primer-Template Annealing: a. Prepare a solution containing the RNA primer and RNA template in a 1:1.5 molar ratio in nuclease-free water. b. Heat the mixture to 95°C for 3 minutes. c. Slowly cool the mixture to room temperature to allow for proper annealing.
2. Primer Extension Reaction: a. Prepare the reaction buffer: 200 mM HEPES (pH 8.0) and 50 mM MgCl₂.[7][8] b. In a microcentrifuge tube, combine the annealed primer-template complex (final concentration 1 µM) with the reaction buffer.[7] c. Add the activated guanosine monomer (e.g., 20 mM 2-MeImpG) to the reaction mixture to initiate the extension.[7][8] d. Incubate the reaction at room temperature. The incubation time can vary from minutes to several hours depending on the desired extension length and the specific activated monomer used.[9]
3. Quenching the Reaction: a. At desired time points, take aliquots of the reaction and quench by adding a quenching buffer containing 8 M Urea and 20 mM EDTA.[3]
4. Analysis of Extension Products by Denaturing PAGE: a. Prepare a 20% denaturing polyacrylamide gel (19:1 acrylamide:bis-acrylamide) containing 7 M urea in 1x TBE buffer.[3] b. Heat the quenched samples at 95°C for 3 minutes and then place them on ice before loading onto the gel. c. Run the gel at a constant power until the loading dye reaches the bottom of the gel. d. Visualize the RNA bands using a fluorescence scanner if a fluorescently labeled primer was used, or by autoradiography if a radiolabeled primer was used.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the mechanism of nonenzymatic RNA primer extension from the structure of an RNA-GpppG complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-enzymatic primer extension with strand displacement | eLife [elifesciences.org]
- 4. Competition between bridged dinucleotides and activated mononucleotides determines the error frequency of nonenzymatic RNA primer extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Template-Directed Nonenzymatic Primer Extension Using 2-Methylimidazole-Activated Morpholino Derivatives of Guanosine and Cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constraints on the emergence of RNA through non-templated primer extension with mixtures of potentially prebiotic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple, quantitative primer-extension PCR assay for direct monitoring of microRNAs and short-interfering RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Template-Directed Synthesis of Oligonucleotides with Guanosine 5'-phosphoimidazolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The template-directed synthesis of oligonucleotides is a fundamental process in prebiotic chemistry and a valuable tool in modern biotechnology. This non-enzymatic method allows for the polymerization of activated nucleotide monomers, such as Guanosine 5'-phosphoimidazolide (ImpG), along a pre-existing nucleic acid template. This process is of significant interest for understanding the origins of life, particularly the "RNA world" hypothesis, and for the development of novel nucleic acid-based therapeutics and diagnostics.
This document provides detailed application notes and experimental protocols for the template-directed synthesis of oligoguanylates using this compound on a polycytidylic acid (poly(C)) template. The protocols cover the synthesis of the activated guanosine monomer, the metal ion-catalyzed polymerization reaction, and the subsequent purification of the oligonucleotide products.
Data Presentation
The efficiency and fidelity of template-directed oligonucleotide synthesis are influenced by various factors, most notably the choice of metal ion catalyst. The following tables summarize key quantitative data from studies on this process.
Table 1: Influence of Metal Ion Catalyst on Oligonucleotide Synthesis
| Catalyst | Predominant Linkage Type | Maximum Oligomer Length | Error Rate of Incorporation |
| ZnCl₂ | 3'-5' | Up to 35-mer[1] | < 0.5%[1] |
| PbCl₂ | 2'-5' | Up to 40-mer[1] | ~10%[1] |
| None | Mixed 2'-5' and 3'-5' | Shorter oligomers | Not specified |
Table 2: Effect of Template Length on Synthesis Efficiency (Pb²⁺ Catalyzed)
| Template (Oligocytidylate) Length | Observation |
| Dimer | Noticeable template effect observed[2] |
| Hexamer | Yield of long oligomers reaches a plateau[2] |
Table 3: Effect of Template Length on Synthesis Efficiency (Zn²⁺ Catalyzed)
| Template (Oligocytidylate) Length | Observation |
| Pentamer | Template effect first observed[2] |
| Heptamer | Maximal template effect[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (ImpG)
This protocol is adapted from the synthesis of adenosine 5'-phosphoimidazolide (ImpA) and should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Triphenylphosphine (PPh₃)
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium perchlorate (NaClO₄)
-
Acetone
-
Anhydrous ethyl ether
Procedure:
-
Dissolve GMP (0.5 mmol) in 15 mL of anhydrous DMF.
-
In a separate flask, dissolve triphenylphosphine (1 mmol), 2,2'-dipyridyldisulfide (1 mmol), and imidazole (2.5 mmol) in 15 mL of anhydrous DMF and 0.9 mL of triethylamine.
-
Slowly add the GMP solution dropwise to the vigorously stirred triphenylphosphine-containing solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Prepare a precipitation solution of 1.1 g of sodium perchlorate in 115 mL of acetone and 55 mL of anhydrous ethyl ether.
-
Precipitate the ImpG by adding the reaction mixture dropwise into the vigorously stirred precipitation solution. A white precipitate should form.
-
Allow the precipitate to settle for 1 hour, then carefully decant the supernatant.
-
Wash the pellet by resuspending it in 10 mL of acetone and centrifuging at 3000 x g for 10 minutes. Repeat this wash step twice.
-
Wash the pellet with 10 mL of anhydrous ethyl ether and centrifuge at 3000 x g for 20 minutes.
-
Dry the pellet overnight in a vacuum oven at 40°C.
-
Store the dried ImpG powder at -20°C, protected from moisture.
Protocol 2: Template-Directed Synthesis of Oligoguanylates
This protocol describes the polymerization of ImpG on a poly(C) template, with variations for using either Zn²⁺ or Pb²⁺ as a catalyst.
Materials:
-
This compound (ImpG)
-
Polycytidylic acid (poly(C)) template
-
Zinc chloride (ZnCl₂) or Lead(II) chloride (PbCl₂)
-
2,6-Lutidine buffer (e.g., 0.2 M, pH 7.0)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In a sterile, nuclease-free microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to the final desired volume.
-
2,6-Lutidine buffer to a final concentration of 0.2 M.
-
Poly(C) template to a final concentration of 1-5 mg/mL.
-
ZnCl₂ or PbCl₂ to the desired final concentration (e.g., 1-10 mM).
-
ImpG to a final concentration of 10-50 mM.
-
-
The final reaction volume can be scaled as needed (e.g., 50-100 µL).
-
-
Incubation:
-
Gently mix the reaction components by pipetting.
-
Incubate the reaction mixture at a constant temperature. A common temperature for these reactions is room temperature (20-25°C).
-
Incubation times can vary from several hours to several days. It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific conditions.
-
-
Reaction Quenching:
-
To stop the reaction, add EDTA to a final concentration that is at least stoichiometric with the metal ion concentration. This will chelate the metal ions and inhibit further polymerization.
-
Alternatively, the reaction can be stopped by proceeding directly to the purification step.
-
Protocol 3: Purification of Synthesized Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying the synthesized oligonucleotides to separate the desired full-length products from unreacted monomers and shorter failure sequences.[3][4]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Nuclease-free water
-
Sample from Protocol 2
Procedure:
-
Sample Preparation:
-
Dilute the quenched reaction mixture with nuclease-free water to a suitable volume for injection (e.g., 100 µL to 1 mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length of the synthesized oligonucleotides.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest. The full-length product will typically elute later than the shorter failure sequences and the unreacted ImpG monomer.
-
-
Desalting:
-
Pool the fractions containing the purified oligonucleotide.
-
Remove the volatile TEAA buffer by lyophilization (freeze-drying).
-
For further desalting, the lyophilized product can be resuspended in nuclease-free water and desalted using a size-exclusion chromatography column (e.g., Sephadex G-25) or by ethanol precipitation.
-
-
Quantification and Storage:
-
Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.
-
Store the purified oligonucleotide in nuclease-free water or a suitable buffer at -20°C or -80°C for long-term storage.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of template-directed oligonucleotide synthesis.
Experimental Workflow
Caption: Experimental workflow for oligonucleotide synthesis.
References
Application Notes and Protocols for the Synthesis of RNA Aptamers using Guanosine 5'-phosphoimidazolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA aptamers is a cornerstone of modern biotechnology and drug development. While enzymatic methods, such as in vitro transcription using T7 RNA polymerase, are standard, non-enzymatic approaches offer unique advantages, including the potential for incorporating modified nucleotides and operating under conditions where enzymes are inactive. Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, such as 2-methylimidazole-activated GMP (2-MeImpG), are key reagents in the non-enzymatic, template-directed synthesis of RNA. This approach, originally explored in the context of prebiotic RNA replication, is finding new applications in the synthesis of functional RNAs, including aptamers.
Non-enzymatic RNA polymerization relies on the chemical activation of nucleotide monophosphates, enabling them to react with the 3'-hydroxyl of a primer strand that is hybridized to a complementary template. This process can proceed through the formation of a highly reactive imidazolium-bridged dinucleotide intermediate, which then facilitates primer extension.[1] While generally slower and less processive than enzymatic synthesis, this method provides a valuable tool for specific applications, such as the generation of short, functional RNA molecules or the assembly of RNA fragments.
These application notes provide an overview of the use of this compound and its analogs for the synthesis of RNA aptamers, along with detailed protocols adapted from studies on the synthesis of functional RNAs.
Mechanism of Non-Enzymatic Primer Extension
The non-enzymatic copying of an RNA template using activated monomers like this compound (ImpG) is a fundamental process in prebiotic chemistry and a promising tool for synthetic biology. The currently understood mechanism involves the formation of a highly reactive intermediate that facilitates the extension of an RNA primer.
The process begins with the reaction of two activated guanosine monophosphate monomers (2-MeImpG) to form an imidazolium-bridged diguanosine intermediate.[2] This intermediate then binds to the RNA template through Watson-Crick base pairing. The 3'-hydroxyl group of the RNA primer, positioned in close proximity by the template, performs a nucleophilic attack on the adjacent phosphorus center of the bound intermediate. This results in a phosphodiester bond, extending the primer by one nucleotide and releasing the leaving group.[2]
Application in RNA Aptamer Synthesis
The non-enzymatic synthesis approach can be particularly useful for generating or modifying RNA aptamers in a controlled, enzyme-free manner. For instance, it has been demonstrated that inactive, truncated fragments of the malachite green aptamer can be assembled into a functional, ligand-binding structure through non-enzymatic primer extension using 2-MeImpG.[1] This highlights the potential for this method in the final assembly steps of a modular aptamer synthesis or for repairing truncated aptamers.
While a full de novo synthesis of a complex aptamer library for a SELEX-type experiment using exclusively non-enzymatic polymerization is still an emerging area, the existing protocols for synthesizing functional RNAs like ribozymes can be adapted for the synthesis of specific RNA aptamers of known sequence.
Quantitative Data from Functional RNA Synthesis
The following tables summarize quantitative data from key experiments on the non-enzymatic synthesis of functional RNAs, which can serve as a baseline for adapting these methods to RNA aptamer synthesis.
| Parameter | Malachite Green Aptamer Assembly[1] | Hammerhead Ribozyme Synthesis[3] |
| Activating Monomer | 2-MeImpG | Activated Monomers (unspecified) |
| Monomer Concentration | 50 mM | 25 mM (some steps 50 mM) |
| Reaction Buffer | 0.25 M Tris-HCl pH 8.0, 0.15 M NaCl | 200 mM Tris-HCl pH 8 |
| Divalent Cation | 50 mM MgCl₂ | 100 mM MgCl₂ |
| Temperature | Room Temperature | Not specified |
| Reaction Time | 24 hours | 30 min to 22 hours per step |
| Yield | Not explicitly quantified (functional recovery) | 6% for a +12 product |
Experimental Protocols
Protocol 1: Synthesis of a Functional RNA Aptamer via Non-Enzymatic Primer Extension
This protocol is adapted from the method used to generate a functional malachite green RNA aptamer from two inactive fragments.[1] It is suitable for the assembly of a known aptamer sequence from shorter, chemically synthesized oligonucleotides.
Materials:
-
RNA oligonucleotide fragments (primer and template)
-
Guanosine 5'-(2-methylphosphoimidazolide) (2-MeImpG)
-
Tris-HCl, pH 8.0
-
NaCl
-
MgCl₂
-
Nuclease-free water
-
Denaturing polyacrylamide gel (20% TBE-Urea)
-
Gel loading buffer
-
C18 ZipTips for desalting
Procedure:
-
RNA Annealing:
-
In a nuclease-free microcentrifuge tube, combine the primer and template RNA oligonucleotides to their final desired concentration (e.g., 5 µM each).
-
Add the reaction buffer (final concentration: 0.25 M Tris-HCl pH 8.0, 0.15 M NaCl, 50 mM MgCl₂).
-
Heat the mixture to 95°C for 2 minutes and let it cool to room temperature slowly to allow for proper annealing.
-
-
Non-Enzymatic Extension Reaction:
-
Prepare a stock solution of 2-MeImpG.
-
Add the 2-MeImpG to the annealed RNA mixture to a final concentration of 50 mM.
-
Incubate the reaction at room temperature for 24 hours.
-
-
Sample Preparation for Analysis:
-
Desalt the reaction mixture using C18 ZipTips according to the manufacturer's protocol.
-
Elute the RNA in a small volume of 50% acetonitrile in water.
-
Dry the sample in a vacuum concentrator.
-
Resuspend the dried RNA pellet in an appropriate volume of gel loading buffer.
-
-
Analysis:
-
Analyze the reaction products by 20% denaturing polyacrylamide gel electrophoresis (TBE-Urea PAGE).
-
Visualize the RNA bands by staining (e.g., with SYBR Gold) to confirm the extension of the primer.
-
Protocol 2: Solid-Phase Non-Enzymatic Synthesis of a Functional RNA
This protocol is adapted from the solid-phase synthesis of a hammerhead ribozyme and can be applied to the synthesis of an RNA aptamer of a defined sequence.[3]
Materials:
-
Controlled pore glass (CPG) solid support with the initial primer sequence.
-
Activated monomers (e.g., 2-MeImp-NMPs for A, C, G, U).
-
Reaction buffer: 200 mM Tris-HCl, pH 8.0, 100 mM MgCl₂.
-
Washing buffer: 2 M NaCl, 1 mM EDTA, 10 mM Tris-HCl, pH 7.0.
-
Deprotection solution (e.g., aqueous ammonia).
Procedure:
-
Immobilization:
-
The primer RNA sequence is synthesized on a CPG solid support using standard phosphoramidite chemistry, or a pre-synthesized primer is attached to the support. The template strand is hybridized to the immobilized primer.
-
-
Iterative Monomer Addition:
-
For each extension cycle, add the corresponding activated monomer (e.g., 25 mM of the next nucleotide in the sequence) in the reaction buffer to the solid support.
-
Incubate for a specific duration (e.g., 30 minutes to 22 hours), depending on the reactivity of the monomer.
-
After the incubation, wash the support thoroughly with the washing buffer to remove unreacted monomers and byproducts.
-
-
Repeat Cycles:
-
Repeat step 2 for each nucleotide to be added to synthesize the full-length aptamer.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the solid support with a deprotection solution (e.g., aqueous ammonia) to cleave the synthesized RNA from the support and remove any protecting groups.
-
-
Purification:
-
Purify the full-length RNA aptamer using methods such as denaturing PAGE or HPLC.
-
Comparison with Traditional SELEX
The non-enzymatic synthesis using this compound presents a different paradigm compared to the conventional SELEX (Systematic Evolution of Ligands by Exponential Enrichment) workflow for aptamer discovery. SELEX is an iterative process of selection and enzymatic amplification to discover new aptamers from a large random library. In contrast, the non-enzymatic method described here is primarily for the synthesis of aptamers with a known sequence.
Conclusion
The use of this compound and its analogs for the non-enzymatic synthesis of RNA offers a valuable alternative to traditional enzymatic methods for specific applications in aptamer research and development. While challenges in yield and fidelity remain, the ability to perform enzyme-free synthesis and assemble functional RNA molecules from fragments provides a powerful tool for the construction and modification of RNA aptamers. The protocols provided herein, adapted from foundational research in non-enzymatic RNA polymerization, offer a starting point for researchers looking to explore this promising area. Further optimization will be necessary to broaden the applicability of this method for the routine synthesis of a wide range of RNA aptamers.
References
- 1. Generation of Functional RNAs from Inactive Oligonucleotide Complexes by Non-enzymatic Primer Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanosine 5'-phosphoimidazolide in Ribozyme Studies
For Researchers, Scientists, and Drug Development Professionals
Guanosine 5'-phosphoimidazolide (ImpG) and its analogs are activated forms of guanosine monophosphate (GMP) that serve as crucial reagents in the study of ribozymes and the origins of life. The high-energy phosphoroimidazolide bond enables these molecules to participate in phosphodiester bond formation without the need for enzymatic catalysis, making them invaluable tools for investigating the "RNA World" hypothesis. This document details key applications, experimental protocols, and quantitative data related to the use of ImpG in ribozyme research.
Application 1: Non-Enzymatic RNA Polymerization and Primer Extension
Application Note
One of the primary applications of this compound (and its more reactive analogs like 2-methylimidazole or 2-aminoimidazole activated GMP) is in modeling the non-enzymatic self-replication of RNA, a cornerstone of the RNA World hypothesis.[1][2] This process is thought to have been a critical step towards the emergence of life, preceding protein-based enzymes.[3] In these experiments, ImpG serves as an activated monomer that can extend an RNA primer along a complementary RNA template.
The mechanism involves the reaction of two activated monomers to form a highly reactive 5'-5' imidazolium-bridged dinucleotide intermediate.[4] This intermediate then binds to the template through Watson-Crick base pairing. The 3'-hydroxyl of the primer attacks the adjacent activated phosphate, leading to the formation of a new 3',5'-phosphodiester bond and the release of the imidazole leaving group.[4] Studying this process helps researchers understand the fundamental chemical principles that could have governed prebiotic information transfer.[5]
Diagram: Mechanism of Non-Enzymatic Primer Extension
Caption: Workflow of non-enzymatic primer extension using ImpG.
Experimental Protocol: Non-Enzymatic RNA Primer Extension
This protocol is a generalized procedure for observing the extension of an RNA primer using an activated guanosine monomer.
Materials:
-
RNA primer and template oligonucleotides (HPLC-purified)
-
Guanosine 5'-(2-methyl)phosphoimidazolide (2-MeImpG)
-
Reaction Buffer (e.g., 200 mM HEPES, pH 7.5)
-
Magnesium Chloride (MgCl₂) solution
-
Quenching Buffer (e.g., 90% formamide, 50 mM EDTA)
-
Nuclease-free water
Procedure:
-
Annealing: Prepare a solution containing the RNA primer and template in a 1:1.2 molar ratio in nuclease-free water. Heat at 90°C for 2 minutes, then cool slowly to room temperature over 30 minutes to facilitate annealing.
-
Reaction Setup: In a microcentrifuge tube, combine the annealed primer/template complex, reaction buffer, and MgCl₂ to achieve desired final concentrations (e.g., 10 µM primer/template, 200 mM HEPES, 50 mM MgCl₂).
-
Initiation: To initiate the reaction, add the 2-MeImpG to a final concentration of 50 mM. The total reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 23°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 12, 24 hours), withdraw a small aliquot (e.g., 2 µL) of the reaction mixture and immediately add it to a tube containing quenching buffer to stop the reaction.
-
Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the RNA bands by staining (e.g., SYBR Gold) or by using a 5'-radiolabeled primer and autoradiography. The appearance of a higher molecular weight band corresponding to the extended primer indicates a successful reaction.
Application 2: In Vitro Selection of Ligase Ribozymes
Application Note
This compound chemistry is central to the in vitro selection of novel ribozymes, particularly those that catalyze RNA ligation. This process, often called SELEX, helps bridge the gap between non-enzymatic polymerization and the evolution of sophisticated ribozyme polymerases.[6][7] Researchers start with a vast, random pool of RNA sequences and select for those that can catalyze a specific reaction.
In a typical selection for a ligase ribozyme, a 5'-phosphoro-2-aminoimidazolide (2AI) activated oligonucleotide (the "ligator") is used as a substrate.[6][8] RNA molecules from the pool that can successfully ligate this activated substrate to their own 3'-end become tagged (e.g., with biotin). These tagged molecules are then selectively captured, reverse transcribed, amplified by PCR, and transcribed back into a new, enriched RNA pool for the next round of selection.[8] After several rounds, the pool is dominated by active ligase ribozymes, which can then be sequenced and characterized.[7] This approach has proven that ribozymes can evolve to utilize the same activated monomers proposed for non-enzymatic replication.[6]
Diagram: In Vitro Selection (SELEX) Workflow for Ligase Ribozymes
Caption: Workflow for the in vitro selection of ligase ribozymes.
Experimental Protocol: In Vitro Selection of Ligase Ribozymes
This protocol outlines a general method for selecting ligase ribozymes using a 2-aminoimidazole-activated substrate.[6][8]
Materials:
-
DNA template library with a T7 promoter (encoding a 5' constant region, a random region (e.g., N40), and a 3' primer region)
-
T7 RNA Polymerase and NTPs
-
5'-phosphoro-2-aminoimidazolide activated, 3'-biotinylated ligator oligonucleotide
-
RNA template for ligation
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 200 mM KCl, 150 mM MgCl₂)
-
Streptavidin-coated magnetic beads
-
Reverse Transcriptase and dNTPs
-
PCR primers and DNA Polymerase
Procedure:
-
RNA Pool Preparation: Transcribe the DNA library in vitro using T7 RNA polymerase to generate the initial RNA pool. Purify the RNA pool by PAGE.
-
Ligation Reaction:
-
Fold the RNA pool by heating to 80°C and cooling to room temperature.
-
Incubate for a set time (e.g., 1-16 hours) at room temperature.
-
-
Affinity Selection:
-
Quench the reaction with an EDTA-containing buffer.
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated, ligated ribozymes to bind.
-
Wash the beads several times with a high-salt buffer to remove non-ligated RNA molecules.
-
-
Elution and Reverse Transcription:
-
Elute the captured RNA from the beads (e.g., by heat or formamide treatment).
-
Perform reverse transcription on the eluted RNA using a primer complementary to the 3' constant region to generate cDNA.
-
-
Amplification and Transcription for Next Round:
-
Amplify the cDNA by PCR using primers for the 5' and 3' constant regions.
-
Use the resulting dsDNA as a template for in vitro transcription to generate the enriched RNA pool for the subsequent round of selection.
-
-
Repeat and Analyze: Repeat the selection cycle 8-12 times. Monitor the activity of the pool after each round. After the final round, clone and sequence the DNA to identify individual active ribozyme sequences.
Application 3: Synthesis of this compound (ImpG)
Application Note
The availability of high-quality activated monomers is critical for the success of the experiments described above. While commercially available, in-house synthesis of ImpG or its analogs can be cost-effective and allow for custom modifications. The synthesis is typically a one-pot reaction involving the activation of Guanosine 5'-monophosphate (GMP) with imidazole in the presence of a coupling agent. A common method, adapted from the synthesis of adenosine 5'-phosphoimidazolide (ImpA), uses triphenylphosphine and 2,2'-dipyridyldisulfide in an organic solvent.[9] The product is then precipitated and washed to achieve the desired purity.
Diagram: Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of ImpG.
Experimental Protocol: Synthesis of this compound (ImpG)
This protocol is adapted from a standard procedure for synthesizing activated nucleotides.[9] Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Guanosine 5'-monophosphate (GMP) sodium salt
-
Triphenylphosphine (PPh₃)
-
2,2'-dipyridyldisulfide
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Sodium perchlorate (NaClO₄)
-
Acetone, anhydrous
-
Ethyl ether, anhydrous
Procedure:
-
Prepare Reagent Solution: In a flask, dissolve triphenylphosphine (2 eq), 2,2'-dipyridyldisulfide (2 eq), and imidazole (5 eq) in anhydrous DMF. Add triethylamine (5 eq). Stir vigorously.
-
Prepare GMP Solution: In a separate flask, dissolve GMP (1 eq) in anhydrous DMF. This may require gentle heating.
-
Reaction: Slowly add the GMP solution dropwise to the vigorously stirred reagent solution. A yellow color should develop. Allow the reaction to proceed for 4-6 hours at room temperature.
-
Precipitation: Prepare a precipitation solution of sodium perchlorate in a mixture of acetone and anhydrous ethyl ether. Add the reaction mixture dropwise into this solution while stirring vigorously. A white precipitate of ImpG should form.
-
Washing:
-
Centrifuge the mixture to pellet the precipitate.
-
Discard the supernatant.
-
Wash the pellet by resuspending it in acetone, followed by centrifugation. Repeat this wash step until the yellow color is gone.
-
Perform a final wash with anhydrous ethyl ether.
-
-
Drying and Storage:
-
After the final wash, centrifuge and carefully remove all of the ether.
-
Dry the white powder overnight in a vacuum oven at 40°C.
-
Store the dried ImpG product at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from humidity.
-
Quantitative Data Summary
The following table summarizes quantitative data from studies involving activated guanosine and ribozyme catalysis.
| Parameter | Value | Ribozyme/System | Context | Reference |
| Catalytic Rate Enhancement | 18,000-fold | GTR1 Ribozyme | GTP synthesis from guanosine and cyclic trimetaphosphate. | [10] |
| Ribozyme Turnover | 1.7-fold | GTR1 Ribozyme | Low turnover suggests slow product release after GTP synthesis. | [10] |
| Polymerase Ribozyme kcat | 0.3 min⁻¹ | Parental Polymerase Ribozyme | Rate of GTP addition during polymerization. | [11] |
| Polymerase Ribozyme KmGTP | 5 mM | Parental Polymerase Ribozyme | Affinity for GTP substrate is relatively low. | [11] |
| Ligation Yield with Amino Acids | 25–35% | Ligase 1 Ribozyme | Ligation yield after 3 hours in the presence of various amino acids (2.5 mM). | [12] |
| Mg²⁺ Requirement Reduction | ~10-fold | glmS Ribozyme | Molecular crowding reduces the Mg²⁺ requirement for activity. | [13] |
| Ligation Rate Enhancement | 30-fold | Enriched RNA Pool (Round 8) | Fold enhancement of ligation rate relative to the naive pool after 8 rounds of SELEX. | [8] |
References
- 1. RNA world - Wikipedia [en.wikipedia.org]
- 2. The RNA World and the Origins of Life - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro selection of ribozyme ligases that use prebiotically plausible 2-aminoimidazole–activated substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro selection of ribozyme ligases that use prebiotically plausible 2-aminoimidazole-activated substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. A GTP-synthesizing ribozyme selected by metabolic coupling to an RNA polymerase ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribozyme-Catalyzed Genetics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular Crowding Facilitates Ribozyme-Catalyzed RNA Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for Metal Ion Catalysis in Guanosine 5'-phosphoimidazolide (ImpG) Polymerization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The non-enzymatic polymerization of activated nucleotides is a fundamental area of research in prebiotic chemistry, offering insights into the origins of RNA. Guanosine 5'-phosphoimidazolide (ImpG) is a commonly studied activated monomer that can polymerize on a polynucleotide template. The efficiency, regioselectivity (i.e., the formation of 3'-5' versus 2'-5' phosphodiester bonds), and fidelity of this polymerization are significantly influenced by the presence of divalent metal ions. Understanding the catalytic role of these metal ions is crucial for developing RNA-based therapeutics and for elucidating the mechanisms of primordial nucleic acid replication.
Mechanism of Metal Ion Catalysis
Divalent metal ions play a multifaceted role in the polymerization of ImpG. The prevailing mechanism, often referred to as a "two-metal-ion mechanism," is analogous to that observed in enzymatic nucleic acid polymerization. The key functions of the metal ions include:
-
Template Binding and Stabilization: Metal ions can interact with the phosphate backbone of the template strand (e.g., polycytidine, poly(C)), helping to maintain a stable conformation that facilitates monomer binding.
-
Activation of the Nucleophile: A metal ion can coordinate to the 3'-hydroxyl group of the growing oligomer, lowering its pKa and promoting its deprotonation. This enhances the nucleophilicity of the 3'-oxygen for attack on the incoming ImpG monomer.
-
Stabilization of the Transition State: A second metal ion can coordinate to the phosphate group of the incoming ImpG, stabilizing the negative charge that develops in the pentacovalent transition state of the phosphoryl transfer reaction.
-
Leaving Group Stabilization: The metal ion coordinating to the phosphate group also facilitates the departure of the imidazole leaving group.
Comparative Effects of Different Metal Ions
The choice of metal ion catalyst has a profound impact on the outcome of ImpG polymerization. While a direct quantitative comparison of all common divalent metal ions under identical conditions is not extensively documented in the literature, studies have highlighted the distinct effects of several key ions.
-
Zinc (Zn²⁺): Zinc ions are particularly effective catalysts for the poly(C)-templated polymerization of ImpG.[1] Zn²⁺ promotes the formation of predominantly 3'-5' phosphodiester linkages, which are the canonical bonds found in naturally occurring RNA.[1] This high regioselectivity is a significant advantage. Furthermore, Zn²⁺-catalyzed polymerization exhibits high fidelity, with incorrect base incorporation being less than 0.5%.[1] The resulting oligomers can reach lengths of up to 35 nucleotides.[1]
-
Magnesium (Mg²⁺): Magnesium is a ubiquitous and prebiotically relevant divalent metal ion. In the context of non-enzymatic RNA polymerization with other activated monomers, Mg²⁺ is a well-established catalyst. However, for ImpG polymerization, its role is complex. Mg²⁺ is known to catalyze the hydrolysis of the P-N bond of imidazolide-activated nucleotides, which is a significant competing reaction that reduces the yield of polymerization. The balance between catalysis of polymerization and hydrolysis is a critical factor to consider.
-
Manganese (Mn²⁺): Similar to Mg²⁺, Mn²⁺ is known to catalyze non-enzymatic RNA polymerization. Its specific effects on the regioselectivity and fidelity of ImpG polymerization have not been as thoroughly characterized as those of Zn²⁺.
-
Lead (Pb²⁺): Lead ions are also potent catalysts for ImpG polymerization. However, in stark contrast to Zn²⁺, Pb²⁺ directs the formation of predominantly 2'-5' phosphodiester linkages.[1] While this is a less common linkage in biological systems, it is of interest in the study of alternative nucleic acid structures. The fidelity of polymerization in the presence of Pb²⁺ is significantly lower than with Zn²⁺, with incorrect base incorporation rates around 10%.[1]
Quantitative Data Summary
| Metal Ion | Predominant Linkage | Maximum Oligomer Length | Fidelity (Error Rate) | Reference |
| Zn²⁺ | 3'-5' | ~35-mer | < 0.5% | [1] |
| Mg²⁺ | Not specified for ImpG | Not specified for ImpG | Not specified for ImpG | |
| Mn²⁺ | Not specified for ImpG | Not specified for ImpG | Not specified for ImpG | |
| Pb²⁺ | 2'-5' | ~40-mer | ~10% | [1] |
| None | Mixed 2'-5' and 3'-5' | Shorter oligomers | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound (ImpG)
This protocol is adapted from established methods for the synthesis of activated nucleotides.
Materials:
-
Guanosine 5'-monophosphate (GMP) sodium salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Dry glassware
Procedure:
-
Drying: Dry GMP sodium salt under vacuum over P₂O₅ for at least 24 hours.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried GMP in anhydrous DMF.
-
Activation: Add a molar excess (typically 3-5 equivalents) of CDI to the GMP solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, add the reaction mixture dropwise to a vigorously stirred, large volume of anhydrous diethyl ether.
-
Collection: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with anhydrous diethyl ether to remove unreacted CDI and imidazole.
-
Drying: Dry the final ImpG product under vacuum.
-
Storage: Store the ImpG desiccated at -20°C.
Protocol 2: Zn²⁺-Catalyzed Polymerization of ImpG on a Poly(C) Template
This protocol outlines a general procedure for the polymerization reaction. Optimal concentrations and reaction times may need to be determined empirically.
Materials:
-
This compound (ImpG)
-
Polycytidylic acid (poly(C)) template
-
Zinc chloride (ZnCl₂) solution (e.g., 1 M)
-
2,6-Lutidine buffer (e.g., 0.5 M, pH 7.5)
-
Nuclease-free water
-
Quenching solution (e.g., EDTA solution, 0.5 M)
Procedure:
-
Template-Monomer Solution: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Nuclease-free water
-
2,6-Lutidine buffer
-
Poly(C) template solution
-
ImpG solution
-
-
Incubation (Pre-equilibration): Gently mix and incubate the solution at a low temperature (e.g., 4°C) for a short period (e.g., 30 minutes) to allow for monomer-template association.
-
Initiation of Polymerization: Initiate the reaction by adding the ZnCl₂ solution to the desired final concentration.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 4°C or room temperature) for the desired time course (e.g., from 1 hour to several days).
-
Time Points: If performing a time-course experiment, withdraw aliquots at specific time points.
-
Quenching: Stop the reaction in each aliquot by adding the EDTA quenching solution. EDTA will chelate the Zn²⁺ ions, thereby inhibiting further polymerization.
-
Storage: Store the quenched samples at -20°C until analysis.
Protocol 3: Analysis of Oligoguanylate Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of the polymerization products. The specific gradient and column may need optimization.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column suitable for oligonucleotide separation
-
Mobile Phase A: Aqueous buffer (e.g., triethylammonium acetate or ammonium phosphate)
-
Mobile Phase B: Mobile Phase A with a high concentration of an organic solvent (e.g., acetonitrile) or a high salt concentration.
Procedure:
-
Sample Preparation: Thaw the quenched reaction samples. If necessary, dilute the samples with Mobile Phase A.
-
Injection: Inject a defined volume of the sample onto the HPLC column.
-
Elution: Elute the oligomers using a linear gradient of Mobile Phase B. For example, a gradient from 0% to 50% B over 30-60 minutes.
-
Detection: Monitor the elution of the oligomers by measuring the UV absorbance at approximately 260 nm.
-
Data Analysis:
-
Identify the peaks corresponding to unreacted monomer (ImpG and GMP from hydrolysis) and the oligoguanylate products of increasing length (dimer, trimer, etc.).
-
Integrate the peak areas to determine the relative abundance of each species.
-
Calculate the total yield of oligomers and the distribution of oligomer lengths.
-
If standards are available, create a calibration curve to quantify the absolute amounts of each product.
-
Visualizations
Caption: Workflow for Metal Ion-Catalyzed Polymerization of ImpG.
Caption: Proposed Two-Metal-Ion Catalysis Mechanism.
References
Application Notes and Protocols for HPLC Purification of Guanosine 5'-phosphoimidazolide Reaction Products
Introduction
Guanosine 5'-phosphoimidazolide (ImpG) is a highly reactive, activated nucleotide crucial for numerous biochemical applications, particularly in the study of non-enzymatic RNA polymerization, a key process in origin-of-life research. It serves as a monomer that can extend an RNA primer on a complementary template without the need for enzymes. Furthermore, its activated phosphate group can react with other nucleophiles, such as amino acids, making it a versatile tool in the synthesis of nucleotide conjugates for drug discovery and development.
Following a reaction with ImpG, the resulting mixture typically contains the desired product, unreacted starting materials (including ImpG and the primer/substrate), and side products, most notably Guanosine 5'-monophosphate (GMP) from the hydrolysis of ImpG. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of these complex mixtures, offering high resolution and sensitivity.[1][2] This document provides detailed protocols for the synthesis of ImpG, its application in a model reaction, and subsequent purification of the products using reversed-phase HPLC.
Experimental Protocols
Protocol 1: Synthesis of this compound (ImpG)
This protocol describes a common method for synthesizing ImpG from Guanosine 5'-monophosphate (GMP) using an activating agent in a non-aqueous solvent.
Materials and Reagents:
-
Guanosine 5'-monophosphate sodium salt (GMP)
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Acetone, anhydrous
-
Diethyl ether, anhydrous
-
Anhydrous sodium perchlorate (NaClO₄)
-
Centrifuge tubes (50 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: In a fume hood, add 100 mg of GMP sodium salt to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 10 mL of anhydrous DMSO to the flask. Stir the suspension at room temperature until the GMP is fully dissolved. This may take some time.
-
Activation: In a separate dry vial, dissolve 150 mg of 1,1'-Carbonyldiimidazole (CDI) in 2 mL of anhydrous DMSO.
-
Reaction: Slowly add the CDI solution to the stirring GMP solution. Add 100 µL of DIPEA to the reaction mixture. Let the reaction proceed at room temperature for 4-6 hours, protected from moisture.
-
Precipitation: Prepare a precipitation solution in a 250 mL beaker containing 100 mL of a 1:1 mixture of anhydrous acetone and anhydrous diethyl ether, and 1 g of sodium perchlorate.
-
Isolation: Add the reaction mixture dropwise to the vigorously stirring precipitation solution. A white precipitate of ImpG will form.
-
Washing: Allow the precipitate to settle, then carefully decant the supernatant. Resuspend the pellet in 20 mL of anhydrous acetone, centrifuge at 3000 x g for 10 minutes, and decant the supernatant. Repeat this washing step twice more with anhydrous diethyl ether.
-
Drying: After the final wash, dry the white pellet under a high vacuum to remove all residual solvents.
-
Storage: Store the dried ImpG powder under an inert atmosphere (e.g., argon or nitrogen) at -20°C, protected from humidity.
Protocol 2: Model Reaction - Non-Enzymatic RNA Primer Extension
This protocol outlines a typical non-enzymatic primer extension reaction using a short RNA primer, a complementary RNA template, and the synthesized ImpG.
Materials and Reagents:
-
RNA Primer (e.g., 5'-CGU-3')
-
RNA Template (e.g., 5'-UACCGUACG-3')
-
Synthesized this compound (ImpG)
-
Reaction Buffer (e.g., 200 mM HEPES, pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Nuclease-free water
-
Thermomixer or incubator
Procedure:
-
Annealing: In a 1.5 mL microcentrifuge tube, combine the RNA primer and RNA template in a 1:1.2 molar ratio in the reaction buffer. The final concentration of the primer should be approximately 100 µM.
-
Heating and Cooling: Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature over 30 minutes to facilitate proper annealing of the primer to the template.
-
Initiation: Add MgCl₂ to the annealed primer/template solution to a final concentration of 50 mM.
-
Reaction Start: Add the synthesized ImpG powder to the mixture to a final concentration of 5 mM. Vortex briefly to dissolve.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Quenching: To stop the reaction, add EDTA to a final concentration of 100 mM to chelate the Mg²⁺ ions. The sample is now ready for HPLC purification.
Experimental Workflow Diagram
Caption: Figure 1. Overall Experimental Workflow.
Protocol 3: HPLC Purification of Reaction Products
This protocol details the purification of the primer extension reaction mixture using reversed-phase HPLC.
Instrumentation and Column:
-
HPLC System: An Agilent 1100/1200 series or similar, equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a UV/Vis detector.[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4][5]
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in nuclease-free water.
-
Mobile Phase B: 100% Acetonitrile (HPLC grade).
-
Filter both mobile phases through a 0.22 µm membrane filter before use.
Sample Preparation:
-
Thaw the quenched reaction mixture from Protocol 2.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial. Dilute with Mobile Phase A if necessary to ensure the injection volume is within the linear range of the detector.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20-100 µL
-
Gradient Program:
-
0-5 min: 5% B (Isocratic)
-
5-25 min: 5% to 30% B (Linear Gradient)
-
25-30 min: 30% to 5% B (Return to Initial)
-
30-40 min: 5% B (Re-equilibration)
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest based on the chromatogram. The elution order is typically based on polarity and size, with more polar, smaller molecules eluting first.
-
Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the purified product in nuclease-free water for downstream applications.
Data Presentation and Analysis
The separation of the reaction components by reversed-phase HPLC is based on their hydrophobicity. More polar molecules have weaker interactions with the C18 stationary phase and elute earlier. The expected elution order is GMP, followed by ImpG, the unreacted RNA primer, and finally the extended RNA product.
Table 1: Representative HPLC Retention Data
| Retention Time (min) | Compound Identity | Description |
| ~4.5 | GMP | Guanosine 5'-monophosphate (hydrolysis product of ImpG). Highly polar. |
| ~8.0 | ImpG | This compound (unreacted activated monomer). |
| ~12.5 | RNA Primer (5'-CGU-3') | Unreacted starting material. |
| ~15.0 | Extended Product (5'-CGUG-3') | Desired reaction product. Larger and slightly more hydrophobic than the primer. |
Note: The retention times provided are typical and can vary depending on the specific HPLC system, column, and precise mobile phase conditions.[6][7]
Reaction Mechanism Diagram
The non-enzymatic primer extension reaction proceeds via a nucleophilic attack of the terminal 3'-hydroxyl group of the primer on the activated 5'-phosphate of the incoming ImpG, which is aligned by the template strand.
Caption: Figure 2. Mechanism of Non-Enzymatic Primer Extension.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. gmpsop.com [gmpsop.com]
- 3. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Modified RNA using Guanosine 5'-phosphoimidazolide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified RNA is a cornerstone of modern molecular biology and therapeutic development. Chemical modifications can enhance the stability, efficacy, and specificity of RNA molecules, making them valuable tools for a range of applications, from basic research to the development of RNA-based drugs like siRNAs, antisense oligonucleotides, and mRNA vaccines.[1][2] Guanosine 5'-phosphoimidazolide (ImpG) and its analogs are key reagents in the non-enzymatic, template-directed synthesis of RNA.[3] This method provides a powerful way to incorporate specific modifications into RNA sequences, offering an alternative to enzymatic approaches and enabling the study of RNA function and the creation of novel therapeutic agents.
These application notes provide a comprehensive overview of the synthesis of modified RNA using this compound analogs, including detailed protocols for the preparation of these analogs and their use in RNA primer extension reactions.
Applications
The ability to synthesize custom-modified RNA opens up a wide array of applications in research and drug development:
-
Probing RNA Structure and Function: Site-specific incorporation of modified nucleotides allows for the detailed study of RNA folding, catalysis, and interaction with other molecules.
-
Development of RNA Therapeutics: Chemical modifications can improve the nuclease resistance, reduce immunogenicity, and enhance the binding affinity of therapeutic RNAs such as siRNAs and antisense oligonucleotides.[1][2]
-
Aptamer Development: Modified nucleotides can be incorporated into aptamers to improve their stability and binding properties for diagnostic and therapeutic purposes.[1]
-
Origin of Life Research: Non-enzymatic RNA polymerization using activated monomers like ImpG is a key model for studying prebiotic RNA replication.[3]
Data Presentation
Table 1: Synthesis of this compound (ImpG) - Reagent Quantities
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Guanosine 5'-monophosphate (GMP) | 363.22 | 181.6 | 0.5 | 1 |
| Triphenylphosphine | 262.29 | 262.3 | 1.0 | 2 |
| 2,2'-Dipyridyldisulfide | 220.30 | 220.3 | 1.0 | 2 |
| Imidazole | 68.08 | 170.2 | 2.5 | 5 |
| Triethylamine | 101.19 | 253.0 (0.35 mL) | 2.5 | 5 |
Table 2: Non-enzymatic RNA Primer Extension - Reaction Conditions
| Component | Stock Concentration | Final Concentration |
| RNA Primer-Template Complex | 10 µM | 1 µM |
| Guanosine 5'-(2-methylimidazolyl)phosphoramide (2-MeImpG) | 50 mM | 5 mM |
| HEPES Buffer (pH 7.5) | 1 M | 300 mM |
| MgCl₂ | 1 M | 100 mM |
Experimental Protocols
Protocol 1: Synthesis of this compound (ImpG)
This protocol is adapted from a standard procedure for the synthesis of nucleotide phosphoimidazolides.[4]
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Triphenylphosphine
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Perchlorate
-
Acetone
-
Anhydrous Ethyl Ether
-
Cellulose-F TLC plates
Procedure:
-
Dissolve GMP: In a dry flask, dissolve 181.6 mg (0.5 mmol) of GMP in 15 mL of anhydrous DMF. Gentle heating may be required.
-
Prepare Activating Solution: In a separate dry flask, dissolve 262.3 mg (1.0 mmol) of triphenylphosphine, 220.3 mg (1.0 mmol) of 2,2'-dipyridyldisulfide, and 170.2 mg (2.5 mmol) of imidazole in 15 mL of anhydrous DMF. Add 0.35 mL (2.5 mmol) of triethylamine to this solution.
-
Reaction: Slowly add the GMP solution dropwise to the vigorously stirred activating solution at room temperature. Cover the flask and stir for 2-3 hours.
-
Precipitation: Prepare a solution of 1.1 g of sodium perchlorate in 115 mL of acetone and 55 mL of anhydrous ethyl ether. Add the reaction mixture dropwise to this solution while stirring vigorously to precipitate the ImpG.
-
Wash and Dry: Collect the precipitate by centrifugation. Wash the pellet twice with 10 mL of acetone, followed by a wash with 10 mL of anhydrous ethyl ether. Dry the pellet under vacuum.
-
Analysis: The product can be analyzed by thin-layer chromatography (TLC) on cellulose-F plates using 80% ethanol as the mobile phase. Visualize the spots under UV light (254 nm).
Protocol 2: Non-enzymatic RNA Primer Extension
This protocol describes a typical non-enzymatic RNA primer extension reaction using a pre-annealed RNA primer-template duplex and an activated guanosine monomer.[5]
Materials:
-
Lyophilized RNA primer and template
-
Guanosine 5'-(2-methylimidazolyl)phosphoramide (2-MeImpG)
-
HEPES buffer (1 M, pH 7.5)
-
MgCl₂ (1 M)
-
Nuclease-free water
-
Quenching buffer (8 M Urea, 20 mM EDTA, 1x TBE)
Procedure:
-
Anneal Primer and Template: Resuspend the RNA primer and template in nuclease-free water to a stock concentration of 10 µM each. Mix equal volumes of the primer and template, heat to 95°C for 2 minutes, and then cool slowly to room temperature to anneal.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 1 M HEPES (pH 7.5)
-
2 µL of 1 M MgCl₂
-
2 µL of 10 µM annealed primer-template
-
2 µL of 50 mM 2-MeImpG
-
-
Incubation: Incubate the reaction at room temperature.
-
Time Points and Quenching: At desired time points (e.g., 1, 4, 24 hours), take a 2 µL aliquot of the reaction and mix it with 18 µL of quenching buffer.
-
Analysis: Analyze the quenched samples by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the extended primer.
Protocol 3: Purification and Analysis of Modified RNA
Purification by Denaturing PAGE:
-
Prepare a 20% denaturing polyacrylamide gel containing 7 M urea.
-
Load the quenched reaction samples onto the gel.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
Visualize the RNA bands using a fluorescently labeled primer or by staining with a suitable dye (e.g., SYBR Gold).
-
Excise the band corresponding to the desired extended product.
-
Elute the RNA from the gel slice by crush and soak method in an appropriate buffer (e.g., 0.3 M sodium acetate).
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.[6][7]
Analysis by Mass Spectrometry:
-
The purified modified RNA can be analyzed by mass spectrometry to confirm its identity and the incorporation of the modification.
-
Enzymatically digest the RNA into constituent nucleosides using nucleases and phosphatases.
-
Analyze the digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the canonical and modified nucleosides.[8][9][10]
Visualizations
Caption: Synthesis of this compound (ImpG).
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 7. idtdna.com [idtdna.com]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Application Notes and Protocols for Guanos inine 5'-phosphoimidazolide in RNA Ligation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 5'-phosphoimidazolide (ImpG) is a pivotal molecule in the study of non-enzymatic RNA ligation, a process of significant interest in the fields of prebiotic chemistry, RNA world hypothesis research, and the development of RNA-based therapeutics and diagnostics. As an activated nucleotide, ImpG facilitates the formation of phosphodiester bonds between RNA fragments in a template-directed manner, obviating the need for enzymatic catalysts. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing ImpG for their RNA ligation studies.
The fundamental mechanism of ImpG-mediated RNA ligation involves the nucleophilic attack of a terminal 3'-hydroxyl group of one RNA fragment on the activated 5'-phosphate of another.[1] This reaction is significantly enhanced by the presence of a template strand that brings the two reactive termini into close proximity.[1] Furthermore, various catalysts, including metal ions and mineral surfaces like montmorillonite, have been shown to increase the efficiency and rate of this ligation reaction.
Data Presentation
The efficiency and kinetics of this compound (ImpG) mediated RNA ligation are influenced by several factors, including the presence of catalytic agents, pH, and temperature. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Catalyst/Condition | Ligation Efficiency/Yield | Reaction Rate | Oligomer Length | Reference |
| Metal Ion Catalysis | ||||
| 50 mM Mg²⁺ (pH 7) | - | ~0.013 h⁻¹ | - | [2] |
| 50 mM Fe²⁺ (pH 7) | - | ~0.037 h⁻¹ | - | [2] |
| 50 mM Mg²⁺ (pH 9) | - | ~0.031 h⁻¹ | - | [2] |
| Montmorillonite Catalysis | ||||
| Na⁺-montmorillonite | Formation of 6–14 mers | Rate enhanced 100–1000 fold | 6-14 | [3] |
| With 0.1-1.2 M NaCl | Enhanced chain length to 12-mers | - | up to 12 | [1] |
| MALDI/PAGE analysis | - | - | 29-50 mers | [1] |
| pH and Temperature Effects | ||||
| pH 9, 5°C | Highest Yield | - | - | [4] |
| pH 10, 5°C | High Yield | ~0.001 - 0.03 h⁻¹ | - | [4] |
| pH 11, 25°C | Lower Yield (due to hydrolysis) | Faster initial rate | - | [4] |
| Ligation Enhancers | ||||
| 25% (w/v) PEG 8000 | 61.3% ± 4.94% (unmodified RNA) | - | - | [5] |
| 10% (v/v) DMSO | 37.0% ± 12.0% (unmodified RNA) | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (ImpG)
This protocol is adapted from the synthesis of adenosine 5'-phosphoimidazolide (ImpA) and should be performed under anhydrous conditions.
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Triphenylphosphine (PPh₃)
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium perchlorate (NaClO₄)
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
TLC plates (cellulose F)
-
Developing solvent: 80% Ethanol in water
Procedure:
-
Dissolve GMP (0.5 mmol) in 15 mL of anhydrous DMF.
-
In a separate flask, dissolve triphenylphosphine (1 mmol), 2,2'-dipyridyldisulfide (1 mmol), and imidazole (2.5 mmol) in 15 mL of anhydrous DMF and 0.9 mL of triethylamine.
-
Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution at room temperature.
-
Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction progress by TLC.
-
Prepare a precipitation solution of sodium perchlorate (9 mmol) in 115 mL of acetone and 55 mL of anhydrous diethyl ether.
-
Add the reaction mixture dropwise to the vigorously stirred precipitation solution. A white precipitate of ImpG should form.
-
Allow the precipitate to settle for 1 hour, then decant the supernatant.
-
Collect the precipitate by centrifugation.
-
Wash the pellet twice with anhydrous acetone and once with anhydrous diethyl ether, with centrifugation steps to collect the pellet after each wash.
-
Dry the final pellet under vacuum to obtain ImpG as a white powder.
-
Confirm the purity of the product using TLC and UV spectroscopy.
Protocol 2: Template-Directed RNA Ligation using ImpG
Materials:
-
5'-hydroxyl RNA oligonucleotide (acceptor)
-
5'-phosphorylated RNA oligonucleotide (donor)
-
Template DNA or RNA oligonucleotide (splint)
-
This compound (ImpG)
-
Ligation Buffer (e.g., 200 mM HEPES, pH 8.0)
-
MgCl₂ or MnCl₂ solution (optional, for catalytic enhancement)
-
Nuclease-free water
-
Urea-PAGE gels
-
TBE buffer
-
Gel loading buffer (e.g., formamide-based)
Procedure:
-
Annealing:
-
In a nuclease-free microcentrifuge tube, mix the acceptor RNA, donor RNA, and template oligonucleotide in the desired molar ratio (e.g., 1:1.2:1.5) in the ligation buffer.
-
Heat the mixture to 90°C for 2 minutes, then cool slowly to room temperature to allow for annealing.
-
-
Ligation Reaction:
-
Prepare a fresh solution of ImpG in the ligation buffer.
-
Add the ImpG solution to the annealed RNA mixture to the desired final concentration (e.g., 50 mM).
-
If using a metal catalyst, add MgCl₂ or MnCl₂ to the desired final concentration (e.g., 50 mM).
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2 to 24 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume of gel loading buffer containing EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the ligation products by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if using radiolabeled oligonucleotides.
-
The ligated product will appear as a band of the expected higher molecular weight.
-
Protocol 3: Analysis of Ligation Products by HPLC
Materials:
-
Ion-pair reversed-phase (IP-RP) HPLC column
-
Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: e.g., 0.1 M TEAA in acetonitrile
-
Ligation reaction sample
Procedure:
-
Quench the ligation reaction as described above.
-
Filter the sample to remove any particulates.
-
Inject the sample onto the IP-RP HPLC column.
-
Elute the oligonucleotides using a gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm.
-
The unligated starting materials and the ligated product will elute at different retention times, allowing for quantification of the ligation efficiency.
Visualizations
Signaling Pathway of ImpG-Mediated RNA Ligation
Caption: Mechanism of template-directed RNA ligation using this compound.
Experimental Workflow for ImpG-Mediated RNA Ligation
Caption: A typical experimental workflow for non-enzymatic RNA ligation using ImpG.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Guanosine 5'-phosphoimidazolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Guanosine 5'-phosphoimidazolide (ImpG) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound (ImpG)?
A1: The synthesis of ImpG typically involves the activation of Guanosine 5'-monophosphate (GMP) using a coupling agent in the presence of imidazole. A common method is the reaction of GMP with triphenylphosphine and 2,2'-dipyridyldisulfide in an organic solvent, which facilitates the formation of the phosphoimidazolide bond.
Q2: Why is the yield of my ImpG synthesis consistently low?
A2: Low yields can be attributed to several factors, including the purity of reagents and solvents, moisture in the reaction environment, incomplete activation of GMP, or side reactions. Guanosine and its derivatives can be sensitive to reaction conditions, and optimization may be required. Refer to the Troubleshooting Guide for specific potential causes and solutions.
Q3: How can I purify the synthesized ImpG?
A3: A common and effective method for purifying ImpG is through precipitation. After the reaction is complete, the product can be precipitated by adding the reaction mixture to a solution of sodium perchlorate in a mixture of acetone and anhydrous ethyl ether. The resulting precipitate can then be collected by centrifugation and washed to remove impurities.[1]
Q4: How should I store the purified this compound?
A4: ImpG is susceptible to hydrolysis. It is recommended to store the dried powder at -20°C and protected from humidity.[1] For short-term use, freshly prepared solutions are ideal.
Experimental Protocols
Synthesis of this compound (Adapted from the synthesis of ImpA)[1][2][3]
This protocol is adapted from a well-established method for the synthesis of Adenosine 5'-phosphoimidazolide (ImpA) and is applicable for the synthesis of ImpG.
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine
-
2,2'-Dipyridyldisulfide
-
Imidazole
-
Triethylamine
-
Sodium perchlorate
-
Acetone, anhydrous
-
Ethyl ether, anhydrous
Procedure:
-
Preparation of GMP Solution: Dissolve GMP (0.5 mmol) in 15 ml of anhydrous DMF. Gentle warming may be necessary to fully dissolve the GMP.
-
Preparation of Activating Reagent Solution: In a separate flask, dissolve triphenylphosphine (1 mmol), 2,2'-dipyridyldisulfide (1 mmol), and imidazole (2.5 mmol) in 15 ml of anhydrous DMF and 0.9 ml of triethylamine.
-
Reaction: Slowly add the GMP solution dropwise to the vigorously stirred activating reagent solution at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for at least 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation of ImpG: Prepare a precipitation solution of sodium perchlorate (9 mmol) in 115 ml of acetone and 55 ml of anhydrous ethyl ether. Add the reaction mixture dropwise to this vigorously stirred solution. A white precipitate of ImpG should form.[1]
-
Isolation of Product: Collect the precipitate by centrifugation.
-
Washing: Wash the pellet sequentially with acetone and anhydrous ethyl ether to remove any remaining impurities.
-
Drying: Dry the final product under vacuum.
Data Presentation
The following table summarizes representative yields for the synthesis of nucleoside 5'-phosphoimidazolides based on analogous preparations. The yield for this compound is expected to be in a similar range to that of Adenosine 5'-phosphoimidazolide under optimized conditions.
| Nucleoside 5'-phosphoimidazolide | Starting Material (0.5 mmol) | Typical Yield (mg) | Molar Yield (%) | Reference |
| Adenosine 5'-phosphoimidazolide (ImpA) | Adenosine 5'-monophosphate (AMP) | ~80 mg | ~40% | [1][2] |
| This compound (ImpG) | Guanosine 5'-monophosphate (GMP) | Expected to be similar to ImpA | - | Analogous to[1][2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture in Reagents or Solvents: Water can hydrolyze the activated intermediate and the final product. | Ensure all glassware is oven-dried. Use anhydrous solvents and store reagents in a desiccator. |
| Incomplete Dissolution of GMP: If GMP is not fully dissolved, it will not react efficiently. | Gently warm the GMP/DMF mixture to ensure complete dissolution before adding it to the reaction mixture. | |
| Degraded Reagents: Triphenylphosphine and 2,2'-dipyridyldisulfide can degrade over time. | Use fresh, high-purity reagents. | |
| Oily or Gummy Precipitate | Incomplete Reaction: Unreacted starting materials or byproducts can interfere with precipitation. | Allow the reaction to proceed for a longer duration or gently warm the reaction mixture. Monitor by TLC to ensure completion. |
| Incorrect Precipitation Conditions: The ratio of acetone and ether is crucial for obtaining a solid precipitate. | Ensure the correct volumes of acetone and ether are used. Add the reaction mixture slowly to the precipitation solution with vigorous stirring. | |
| Product is Difficult to Handle (Static) | Residual Solvent: Traces of ether can cause the dried product to be static. | Ensure the product is thoroughly dried under vacuum. |
| Low Purity of Final Product | Insufficient Washing: Byproducts may remain trapped in the precipitate. | Perform multiple washes of the precipitate with acetone and ether, ensuring the pellet is thoroughly resuspended during each wash. |
Visualizations
Experimental Workflow for ImpG Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of GMP Activation
Caption: Key steps in the activation of GMP to form this compound.
References
Technical Support Center: Troubleshooting Side Reactions in Guanosine 5'-phosphoimidazolide (ImpG) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating side reactions encountered during the non-enzymatic polymerization of Guanosine 5'-phosphoimidazolide (ImpG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ImpG) and why is it used in non-enzymatic polymerization?
A1: this compound (ImpG) is an activated nucleotide monomer used to study the non-enzymatic polymerization of RNA. The imidazolide group is a good leaving group, which facilitates the formation of phosphodiester bonds under prebiotic-like conditions without the need for enzymes.
Q2: What are the primary desired products of ImpG polymerization?
A2: The primary desired products are oligonucleotides of varying lengths, formed by the creation of 3'-5' and sometimes 2'-5' phosphodiester bonds between ImpG monomers.
Q3: What are the most common side reactions in ImpG polymerization?
A3: The two most common side reactions are:
-
Hydrolysis: The P-N bond of the phosphoimidazolide is susceptible to hydrolysis, which deactivates the monomer, yielding Guanosine 5'-monophosphate (GMP) and imidazole.
-
Nucleophilic Substitution by Phosphate: If phosphate ions are present in the reaction buffer, they can act as nucleophiles and attack the activated phosphate of ImpG, leading to the formation of Guanosine 5'-diphosphate (GDP).[1][2][3][4]
Q4: How can I detect the occurrence of these side reactions?
A4: Side reactions can be detected and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amounts of unreacted ImpG, the hydrolysis product (GMP), and the desired oligomers.[5]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can separate the resulting oligonucleotides by size. The presence of a strong monomer band (unreacted ImpG) and a lack of longer oligomers may indicate significant side reactions that consume the activated monomer.
Troubleshooting Guide
This guide addresses common issues encountered during ImpG polymerization in a question-and-answer format.
Q1: My polymerization reaction yielded very few or no oligomers. What could be the cause?
A1: A low yield of oligomers is often due to the rapid consumption of the activated ImpG monomer by side reactions before polymerization can occur. The primary culprit is often hydrolysis.
-
Troubleshooting Steps:
-
Check the pH of your reaction: The rate of ImpG hydrolysis is highly pH-dependent. At pH values below 2, the rate of hydrolysis increases significantly.[5] While polymerization is often carried out in a slightly acidic to neutral pH range (e.g., pH 6-8), ensure your buffers are correctly prepared and the final pH of the reaction mixture is within the optimal range.
-
Verify the quality of your ImpG: ImpG can hydrolyze during storage. It is crucial to store it under anhydrous conditions and to use it as fresh as possible. You can check the purity of your ImpG stock using HPLC.
-
Control the water content: Ensure all your reagents and reaction vessels are dry to minimize premature hydrolysis.
-
Consider the reaction temperature: While higher temperatures can increase the rate of polymerization, they also accelerate hydrolysis.[5] An optimal temperature needs to be determined for your specific system.
-
Q2: I observe a significant amount of Guanosine 5'-monophosphate (GMP) in my post-reaction analysis. How can I reduce this?
A2: The presence of a large GMP peak in your HPLC analysis confirms that hydrolysis is the dominant side reaction.
-
Troubleshooting Steps:
-
Optimize the pH: As mentioned, avoid highly acidic conditions. The hydrolysis rate is at a plateau between pH 2 and 7, and decreases at pH > 7.[5] However, very high pH can lead to other issues like degradation of RNA.
-
Include a catalyst: Divalent metal ions like Mg²⁺ are often used to catalyze the polymerization reaction. By increasing the rate of the desired reaction, the impact of the hydrolysis side reaction can be minimized. However, be aware that Mg²⁺ can also catalyze the hydrolysis of the P-N bond, particularly at higher pH values (around pH 10).[6]
-
Increase monomer concentration: A higher concentration of ImpG can favor the bimolecular polymerization reaction over the unimolecular hydrolysis reaction.
-
Q3: My reaction seems to be producing Guanosine 5'-diphosphate (GDP). What is the source of this, and how can I prevent it?
A3: The formation of GDP suggests a nucleophilic attack by phosphate ions on the activated monomer.[1][2][3][4]
-
Troubleshooting Steps:
-
Check your buffer composition: Avoid using phosphate-based buffers if you are observing significant GDP formation. Consider alternative buffers such as Tris or HEPES.
-
Purify your starting materials: Ensure that your ImpG and other reagents are free from phosphate contamination.
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for low oligomer yield in ImpG polymerization.
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the primary side reaction of hydrolysis.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant of ImpG Hydrolysis
| pH | Rate Constant (k_obs) at 37°C (s⁻¹) | Relative Hydrolysis Rate |
| < 2 | Increases with decreasing pH | High |
| 2 - 7 | Plateau | Moderate |
| > 7 | Decreases with increasing pH | Low |
| Data synthesized from qualitative descriptions in literature.[5] |
Table 2: Effect of Mg²⁺ on the Rate of ImpG Hydrolysis at 37°C
| pH | [Mg²⁺] (M) | Fold Acceleration of Hydrolysis Rate |
| ~10 | 0.02 | 15-fold |
| ~10 | 0.2 | 115-fold |
| Data extracted from literature.[6] |
Experimental Protocols
Protocol 1: Non-enzymatic Polymerization of this compound (ImpG)
-
Reagents and Materials:
-
This compound (ImpG)
-
Reaction Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Catalyst (e.g., 50 mM MgCl₂)
-
Nuclease-free water
-
Microcentrifuge tubes
-
-
Procedure:
-
On ice, prepare the reaction mixture in a microcentrifuge tube by adding the components in the following order: nuclease-free water, reaction buffer, and catalyst solution.
-
Add the ImpG to the reaction mixture to a final concentration of 50 mM.
-
Vortex briefly to mix.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for the desired duration (e.g., 1 to 24 hours).
-
To stop the reaction, add an equal volume of a quenching buffer (e.g., 100 mM EDTA) or prepare the sample for immediate analysis.
-
Protocol 2: Product Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Materials:
-
20% denaturing polyacrylamide gel (with 7M urea)
-
1x TBE buffer
-
Gel loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
RNA markers
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
-
-
Procedure:
-
Mix an aliquot of the quenched reaction with an equal volume of gel loading buffer.
-
Heat the samples and RNA markers at 95°C for 5 minutes, then snap-cool on ice.
-
Assemble the electrophoresis apparatus and pre-run the gel for at least 30 minutes.
-
Load the samples and markers into the wells.
-
Run the gel at a constant power until the bromophenol blue dye reaches the bottom.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.
-
Quantify the band intensities using software such as ImageJ or ImageQuant to determine the relative amounts of oligomers of different lengths.
-
Protocol 3: Quantification of Hydrolysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase and Standards:
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate, 5 mM sodium heptanesulfonate, pH adjusted to a suitable value (e.g., 6.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Prepare standard solutions of known concentrations of ImpG and GMP.
-
-
Procedure:
-
Generate a standard curve for both ImpG and GMP by injecting known concentrations and recording the peak areas at 254 nm.
-
Dilute an aliquot of the reaction mixture in the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Run a gradient elution program to separate ImpG, GMP, and any oligomers. For example, a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Identify the peaks corresponding to ImpG and GMP based on the retention times of the standards.
-
Quantify the amount of GMP in the sample by comparing its peak area to the standard curve. This will give you a direct measure of the extent of hydrolysis.
-
Reaction Mechanisms
The following diagrams illustrate the desired polymerization reaction and the key side reactions.
Caption: The desired polymerization reaction of ImpG to form an oligonucleotide.
Caption: The two primary side reactions in ImpG polymerization: hydrolysis and nucleophilic substitution.
References
- 1. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyacrylamide gel electrophoresis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lib.yhn.edu.vn [lib.yhn.edu.vn]
- 5. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hydrolysis of Guanosine 5'-phosphoimidazolide: causes and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the causes of Guanosine 5'-phosphoimidazolide (ImpG) hydrolysis and effective strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ImpG) and what is its primary application?
This compound is a chemically activated form of Guanosine 5'-monophosphate (GMP). The imidazolide group makes the phosphate highly susceptible to nucleophilic attack, rendering ImpG a valuable reagent in the non-enzymatic synthesis of oligonucleotides and other phosphorylated molecules. It serves as a monomer building block in template-directed synthesis of RNA.
Q2: What is the primary cause of ImpG degradation?
The primary cause of ImpG degradation is the hydrolysis of the phosphoimidazolide (P-N) bond. This reaction yields Guanosine 5'-monophosphate (GMP) and imidazole.
Q3: What factors influence the rate of ImpG hydrolysis?
The rate of ImpG hydrolysis is significantly influenced by:
-
pH: Hydrolysis is accelerated at acidic pH (below 2). The molecule is relatively stable in the pH range of 2 to 7, with the rate of hydrolysis decreasing above pH 7.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Presence of Nucleophiles: Water is the primary nucleophile in hydrolysis. Other nucleophiles, such as inorganic phosphate and other nucleotides, can act as general bases and catalyze the hydrolysis of the P-N bond.[2]
Q4: How can I monitor the hydrolysis of my ImpG sample?
Hydrolysis of ImpG can be effectively monitored by High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of ImpG and its hydrolysis product, GMP.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of solid ImpG | Improper storage conditions (e.g., exposure to moisture and/or high temperatures). | Store solid ImpG at -20°C under desiccating conditions. Ensure the container is tightly sealed. |
| Precipitate formation in ImpG solution | pH of the solution is too low, causing the formation of less soluble protonated forms. | Ensure the pH of the buffer is within the optimal range of 7.0-8.5 for dissolution and stability. |
| Unexpected peaks in HPLC analysis | Degradation of ImpG to GMP and potentially other byproducts. Contamination of the sample or reagents. | Confirm the identity of the peaks by running standards for GMP and imidazole. Ensure the purity of all reagents and solvents used in the experiment. Review storage and handling procedures. |
| Inconsistent experimental results | Variable rates of ImpG hydrolysis due to fluctuations in temperature or pH. | Strictly control the temperature and pH of your reaction. Use freshly prepared ImpG solutions for critical experiments. |
Prevention of Hydrolysis
Proactive measures are crucial to minimize the hydrolysis of ImpG and ensure the integrity of your experiments.
Storage and Handling
-
Solid ImpG: Store in a desiccator at -20°C.
-
Stock Solutions: Prepare stock solutions in a buffer with a pH between 7.0 and 8.5. Aliquot into single-use volumes and store at -20°C for no longer than one week. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions fresh for each experiment.
Experimental Conditions
-
pH Control: Maintain the pH of the experimental solution within the optimal range of 7.0 to 8.5.
-
Temperature Control: Perform experiments at the lowest temperature compatible with your experimental design. If elevated temperatures are necessary, minimize the incubation time.
-
Buffer Selection: Use non-nucleophilic buffers, such as HEPES or Tris, at an appropriate pH. Avoid buffers containing primary or secondary amines that could react with ImpG.
Quantitative Data
Table 1: Effect of pH on the Half-life of Guanosine 5'-monophosphate (GMP) at 100°C
| pH | Half-life (hours) |
| 4.0 | 6.4 |
| 7.0 | 8.2 |
| 9.0 | 38.5 |
Data for GMP, the hydrolysis product of ImpG, indicates that stability significantly increases with higher pH.[3]
Experimental Protocols
Protocol 1: Analysis of ImpG Hydrolysis by HPLC
This protocol outlines a method to quantify the hydrolysis of ImpG to GMP.
1. Materials:
-
This compound (ImpG)
-
Guanosine 5'-monophosphate (GMP) standard
-
Imidazole standard
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (HPLC grade)
-
Sodium heptanesulfonate (ion-pairing agent, HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Prepare a 10 mM potassium dihydrogen phosphate buffer containing 5 mM sodium heptanesulfonate.
-
Adjust the pH of the mobile phase to a suitable value (e.g., pH 4.5) to achieve good separation.
-
Filter and degas the mobile phase before use.
4. Standard Preparation:
-
Prepare stock solutions of ImpG, GMP, and imidazole of known concentrations in the buffer.
-
Generate a standard curve by preparing a series of dilutions for GMP.
5. Sample Preparation:
-
Dissolve a known amount of ImpG in the buffer to the desired concentration.
-
At various time points, take aliquots of the ImpG solution and quench the reaction by diluting with cold mobile phase.
6. HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: 10 mM potassium dihydrogen phosphate, 5 mM sodium heptanesulfonate, pH 4.5 (Isocratic or with a shallow acetonitrile gradient if needed for better separation)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
7. Data Analysis:
-
Identify the peaks for ImpG and GMP based on the retention times of the standards.
-
Quantify the amount of GMP formed at each time point using the standard curve.
-
Calculate the rate of ImpG hydrolysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for unexpected ImpG degradation.
Caption: Context of ImpG hydrolysis in cellular signaling pathways.
References
Technical Support Center: Optimizing Template-Directed RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing template-directed RNA synthesis, particularly through in vitro transcription (IVT).
Troubleshooting Guide
This guide addresses common issues encountered during template-directed RNA synthesis in a question-and-answer format.
Issue 1: No or Very Low RNA Yield
Question: My in vitro transcription reaction produced no RNA or a very low yield. What are the possible causes and how can I troubleshoot this?
Answer: Complete reaction failure or significantly low yield is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.[1][2][3][][5][6]
Potential Causes and Solutions:
-
Poor Quality DNA Template: The quality of the DNA template is critical for a successful transcription reaction.[1][3][][7][8]
-
Contaminants: Contaminants such as salts (e.g., NaCl, KCl), ethanol, phenol, and SDS carried over from DNA purification can inhibit RNA polymerase.[1][2][] It is recommended to purify the DNA template using a reliable clean-up kit or by phenol/chloroform extraction followed by ethanol precipitation.[2][5][9][10][11][12][13]
-
Degradation: The DNA template must be intact. Degradation due to repeated freeze-thaw cycles or improper storage can lead to low yields of incomplete transcripts.[] Always check the integrity of your DNA template on an agarose gel before starting the IVT reaction.[2][]
-
Incorrect Linearization: For producing transcripts of a defined length, the plasmid DNA template must be completely linearized.[1][2][9][12][14] Incomplete linearization can result in longer, heterogeneous transcripts or reaction failure.[1][9][12] Verify complete digestion by running an aliquot on an agarose gel.[2]
-
-
Inactive RNA Polymerase: The RNA polymerase may have lost its activity due to improper storage or handling, such as repeated freeze-thaw cycles.[2] It is advisable to aliquot the enzyme and store it at -80°C for long-term storage and -20°C for working aliquots.[15] Always include a positive control template in your experiment to verify the enzyme's activity.[2]
-
RNase Contamination: RNases are ubiquitous and can degrade your RNA transcripts, leading to low or no yield.[1][2][] It is crucial to maintain an RNase-free environment by using RNase-free reagents, water, and labware, and by wearing gloves.[][15] The inclusion of an RNase inhibitor in the transcription reaction is also highly recommended.[1][2]
-
Incorrect Reagent Concentrations:
-
NTPs: The concentration of nucleotide triphosphates (NTPs) can be a limiting factor.[1][3] Ensure that the concentration of each NTP is sufficient for the desired RNA yield.[16][17]
-
Magnesium Ions (Mg2+): The concentration of Mg2+ is critical for RNA polymerase activity, and an optimal ratio of Mg2+ to NTPs must be maintained.[13][16][18]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The standard incubation temperature for IVT is 37°C. However, for GC-rich templates that may form strong secondary structures, lowering the temperature to 30°C or even 16°C can sometimes improve the yield of full-length transcripts.[2][3][19]
-
Incubation Time: A typical incubation time is 2 hours, but this can be extended up to overnight for higher yields, especially for short transcripts.[15][20]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low or no RNA yield.
Issue 2: RNA Transcript of Incorrect Size
Question: My RNA transcript is shorter or longer than expected. What could be the cause?
Answer: Obtaining transcripts of an incorrect size is another common problem in in vitro transcription.
Shorter than Expected Transcripts (Incomplete Transcription):
-
Premature Termination:
-
GC-Rich Templates: Templates with high GC content can form stable secondary structures that cause the RNA polymerase to dissociate prematurely.[2] Lowering the reaction temperature (e.g., to 30°C) can help to mitigate this issue.[2]
-
Low NTP Concentration: Insufficient concentration of one or more NTPs can lead to incomplete transcripts.[1][3] It is recommended to use an NTP concentration of at least 12µM.[1]
-
Cryptic Termination Sites: The DNA template may contain sequences that act as cryptic termination sites for the phage RNA polymerase.[1] Subcloning the template into a different vector with a different polymerase promoter might resolve this.[1]
-
-
Degraded DNA Template: A degraded template will result in truncated RNA products.[] Always verify template integrity on an agarose gel.[]
-
RNase Contamination: Degradation of the RNA transcript by RNases will result in shorter products.[1]
Longer than Expected Transcripts:
-
Incomplete Plasmid Linearization: If the plasmid template is not completely linearized, the RNA polymerase can continue transcribing around the circular plasmid, resulting in long, heterogeneous transcripts.[1][2][9][12] Ensure complete linearization by checking an aliquot on an agarose gel.[2]
-
Template with 3' Overhangs: Restriction enzymes that generate 3' overhangs can lead to the polymerase extending on the opposite strand, producing longer transcripts.[1][2] It is preferable to use restriction enzymes that create blunt or 5' overhangs.[1][2][12]
Issue 3: Abortive or Double-Stranded RNA (dsRNA) Products
Question: I am observing a high amount of short, abortive transcripts or double-stranded RNA byproducts. How can I minimize these?
Answer: The formation of abortive sequences and dsRNA is a known issue in IVT, particularly with T7 RNA polymerase.
-
Abortive Transcripts: These are short RNA oligonucleotides that are produced at the beginning of transcription.[21] Their formation can be influenced by the promoter sequence and the initial transcribed sequence.[21]
-
Sequence Optimization: Modifying the sequence immediately downstream of the T7 promoter, for instance by adding AT-rich sequences, can sometimes reduce abortive products and increase the yield of full-length mRNA.[11]
-
-
Double-Stranded RNA (dsRNA): dsRNA is a significant byproduct that can trigger an immune response in therapeutic applications.
-
Excessive Template: High concentrations of the DNA template can promote the synthesis of antisense RNA, leading to dsRNA formation.[16] It is important to optimize the template concentration.
-
Excessive Magnesium: High levels of Mg2+ can also contribute to the production of dsRNA.[16] The Mg2+:NTP ratio is a critical parameter to optimize.[18]
-
Modified Polymerases: Using mutant forms of T7 RNA polymerase that have reduced dsRNA formation capabilities can be an effective strategy.[6][21]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DNA template for an in vitro transcription reaction?
A1: The optimal DNA template concentration can vary depending on the specific template and reaction conditions.[16] Generally, higher template concentrations lead to increased mRNA yields, but excessive amounts can result in the production of double-stranded RNA (dsRNA).[16] For short transcripts (e.g., 75 bp), a higher molar amount of template is needed compared to a larger plasmid (e.g., 4.2 kb) to achieve the same copy number.[12] A starting point of 1 µg of template for a standard reaction is common.[12]
Q2: How critical is the Mg2+ concentration in the IVT reaction?
A2: The concentration of magnesium ions (Mg2+) is a highly significant factor affecting mRNA yield.[18] Mg2+ is a cofactor for RNA polymerase, and its concentration must be carefully balanced with the NTP concentration.[16][18] An insufficient amount of Mg2+ will decrease enzyme activity, while excessive levels can lead to the formation of dsRNA byproducts.[16] The optimal Mg2+:NTP ratio often needs to be determined empirically for a specific template and reaction setup.[18]
Q3: What are the best practices for preventing RNase contamination?
A3: Preventing RNase contamination is paramount for successful RNA work. Key practices include:
-
Using certified RNase-free reagents, water, and buffers.[]
-
Using dedicated, RNase-free lab equipment (pipettes, tubes, etc.).
-
Wearing gloves at all times and changing them frequently.[15]
-
Maintaining a clean and dedicated workspace for RNA handling.
-
Including an RNase inhibitor in your transcription and subsequent reactions.[1][2]
-
Working quickly and keeping samples on ice to minimize RNase activity.[15]
Q4: Can I use a PCR product directly as a template for in vitro transcription?
A4: Yes, PCR products can be used as templates for IVT, provided they contain a double-stranded RNA polymerase promoter sequence (e.g., T7 promoter) in the correct orientation upstream of the sequence to be transcribed.[12][17] While crude PCR mixtures can sometimes be used, purifying the PCR product before transcription generally results in higher yields and better quality RNA.[9]
Data Presentation
Table 1: Recommended Reaction Component Concentrations
| Component | Recommended Concentration Range | Notes |
| DNA Template | 0.1 - 1 µg per 20 µL reaction | Optimal concentration is template-dependent.[9][16] |
| NTPs (each) | 1 - 10 mM | Standard concentrations are often 1-2 mM.[16] Higher concentrations can increase yield but may require Mg2+ optimization. |
| Mg2+ | Varies (dependent on NTP concentration) | The Mg2+:NTP ratio is critical and should be optimized.[16][18] A molecular ratio of total NTPs to Mg2+ of approximately 1:1.875 has been shown to be effective.[9] |
| T7 RNA Polymerase | Vendor Specific | Enzyme concentration affects transcription efficiency.[16] |
| DTT | ~5 mM | Can help improve RNA yield.[5] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Action |
| No/Low RNA Yield | Poor DNA template quality | Purify template; check integrity on a gel.[1][2][] |
| Inactive RNA polymerase | Use a fresh enzyme aliquot; include a positive control.[2] | |
| RNase contamination | Use RNase-free techniques; add RNase inhibitor.[1][2][] | |
| Incorrect Transcript Size | Incomplete linearization | Verify complete digestion on a gel.[1][2] |
| 3' overhangs on template | Use restriction enzymes that create blunt or 5' overhangs.[1][2] | |
| GC-rich template | Lower reaction temperature to 30°C.[2] | |
| High dsRNA/Abortive Products | Excessive template or Mg2+ | Optimize concentrations of DNA template and Mg2+.[16] |
| Promoter/Initial Sequence | Modify the sequence downstream of the promoter.[11] |
Experimental Protocols
Protocol 1: DNA Template Linearization and Purification
-
Restriction Digest:
-
Set up a restriction digest reaction to linearize your plasmid DNA. Choose a restriction enzyme that cuts only once downstream of the sequence to be transcribed and generates blunt or 5' overhangs.[12][14]
-
Incubate the reaction at the enzyme's optimal temperature for at least 1 hour, or longer for larger plasmids.[14]
-
-
Verification of Linearization:
-
Purification (Phenol/Chloroform Extraction):
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the linearized DNA solution and vortex thoroughly.[5][9][10][11][13]
-
Centrifuge to separate the phases and carefully transfer the upper aqueous phase to a new tube.[5][11]
-
Repeat the extraction with chloroform to remove residual phenol.[9]
-
-
Ethanol Precipitation:
Protocol 2: Standard In Vitro Transcription Reaction Setup (20 µL)
-
Thaw Reagents: Thaw the reaction buffer, NTPs, and DNA template on ice. Keep the RNA polymerase on ice.
-
Assemble Reaction: At room temperature (to prevent precipitation of buffer components), assemble the following in a nuclease-free tube in the specified order:[20]
-
Nuclease-free water (to a final volume of 20 µL)
-
10X Reaction Buffer: 2 µL
-
NTP mix (e.g., 10 mM each): 2 µL of each (or a pre-mixed solution)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.[20]
-
DNase Treatment: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.[22]
-
RNA Purification: Purify the RNA using a suitable column-based kit or by lithium chloride precipitation.
Protocol 3: Agarose Gel Electrophoresis for RNA Analysis
-
Gel Preparation: Prepare a 1-1.2% agarose gel in 1X TAE buffer.[18] For denaturing gels, formaldehyde is typically included in the gel and running buffer.
-
Sample Preparation: Mix a small amount of the RNA sample with a denaturing loading buffer (containing formamide) and heat at 65-70°C for 5-15 minutes to denature the RNA.[23]
-
Electrophoresis: Load the samples and an RNA ladder onto the gel and run at 5-6 V/cm.[23]
-
Visualization: Stain the gel with ethidium bromide or another nucleic acid stain and visualize under UV light. Intact total RNA from eukaryotic sources should show two distinct bands corresponding to 28S and 18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S band.[23][24] mRNA will appear as a smear.[18]
Mandatory Visualization
Caption: A generalized workflow for template-directed RNA synthesis.
References
- 1. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]
- 2. Agarose Gel Electrophoresis for DNA Analysis [protocols.io]
- 3. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA analysis using analytical gels [qiagen.com]
- 8. static.igem.org [static.igem.org]
- 9. neb.com [neb.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. pacb.com [pacb.com]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. neb.com [neb.com]
- 18. Evrogen Technologies: RNA electrophoresis protocol [evrogen.com]
- 19. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. support.officinae.bio [support.officinae.bio]
- 22. youtube.com [youtube.com]
- 23. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Protocols · Benchling [benchling.com]
Troubleshooting low efficiency in non-enzymatic RNA ligation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency in non-enzymatic RNA ligation experiments. The information is tailored for scientists and professionals in research and drug development.
Troubleshooting Guide & FAQs
This section addresses common issues and questions in a Q&A format to help you diagnose and resolve problems in your non-enzymatic RNA ligation experiments.
Q1: My non-enzymatic RNA ligation yield is very low. What are the most common causes?
A1: Low ligation efficiency in non-enzymatic systems can stem from several factors. The most common culprits include:
-
Suboptimal pH: The pH of the reaction is critical for the activation of the phosphate group and the nucleophilic attack by the hydroxyl group.[1][2][3][4]
-
Incorrect Temperature: Temperature influences reaction kinetics and the stability of the RNA and any template structures.[1][3][5]
-
Degraded or Impure Reagents: The quality of your RNA and activating agents (e.g., EDC) is paramount.
-
Presence of Inhibitors: Contaminants from RNA purification or other sources can inhibit the ligation reaction.
-
RNA Secondary Structure: Complex secondary structures can hinder the proximity of the ligation ends.
-
Inappropriate Concentrations of Reactants: The molar ratio of RNA, activating agents, and any catalysts is crucial for optimal results.
-
Hydrolysis of Activated Intermediates: The activated phosphate group is susceptible to hydrolysis, which competes with the ligation reaction.[3]
Q2: How does pH affect the efficiency of my ligation reaction?
A2: The pH of the reaction medium is a critical parameter in non-enzymatic RNA ligation. For carbodiimide-mediated ligation (e.g., using EDC), a slightly acidic pH (around 6.0) is often optimal for activating the 5'-phosphate group. However, the nucleophilicity of the 3'-hydroxyl group is favored at a more neutral or slightly basic pH. Therefore, the optimal pH is often a compromise between these two factors. It is crucial to buffer your reaction appropriately and to test a range of pH values to find the sweet spot for your specific system.[1][2][3][4] Ligation has been observed to be pH-dependent, with different optimal pH ranges depending on the specific chemical method and RNA sequences involved.[1][2][3]
Q3: What is the optimal temperature for non-enzymatic RNA ligation?
A3: The optimal temperature for non-enzymatic RNA ligation is a balance between reaction rate and the stability of the reactants and any guiding templates. Higher temperatures can increase the reaction rate but may also lead to the degradation of RNA or the disruption of necessary secondary or tertiary structures, especially in template-directed ligations.[1][5] Conversely, lower temperatures may slow down the reaction but can help maintain the integrity of the RNA and any template-primer duplexes. The ideal temperature should be determined empirically for each specific ligation reaction. For some systems, cycling between different temperatures may be beneficial.
Q4: My activating agent (e.g., EDC) seems to be inefficient. What could be the problem?
A4: The efficiency of your activating agent can be compromised by several factors:
-
Hydrolysis: Carbodiimides like EDC are susceptible to hydrolysis. It is essential to use fresh or properly stored EDC. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles.
-
Incorrect Buffer: The choice of buffer can influence EDC activity. Buffers containing carboxyl groups (e.g., acetate, citrate) should be avoided as they can compete with the RNA's phosphate group for activation. Good's buffers such as MES and HEPES are generally recommended.
-
Inadequate Concentration: The concentration of the activating agent needs to be optimized. Too low a concentration will result in inefficient activation, while excessively high concentrations can lead to side reactions and modification of the RNA bases.[6]
Q5: I suspect my RNA sample is impure. How can I purify it effectively for chemical ligation?
A5: High-purity RNA is crucial for successful non-enzymatic ligation. Contaminants such as residual salts, proteins, and other cellular components can interfere with the reaction. Several methods can be used for RNA purification:
-
Phenol-Chloroform Extraction: A traditional method that effectively removes proteins.
-
Silica-Based Spin Columns: A rapid and widely used method for high-quality RNA purification.[7]
-
Magnetic Bead-Based Purification: This method is easily automated and avoids potential filter clogging.[7]
Following purification, it is important to precipitate and wash the RNA with ethanol to remove any remaining salts.
Q6: Can secondary structures in my RNA molecule inhibit ligation?
A6: Yes, stable secondary structures can significantly hinder non-enzymatic ligation by preventing the 3'-hydroxyl and 5'-phosphate ends from coming into close proximity for the reaction to occur. To mitigate this, you can try the following:
-
Denaturing Agents: Including a low concentration of a denaturing agent like DMSO or formamide in your reaction might help to disrupt inhibitory secondary structures.
-
Temperature Optimization: Increasing the reaction temperature can help to melt secondary structures, but this needs to be balanced with the potential for RNA degradation.
-
Template-Directed Ligation: If applicable, using a bridging DNA or RNA template can help to bring the ends of the RNA molecules together in the correct orientation.
Q7: What is the role of divalent metal ions in non-enzymatic RNA ligation?
A7: Divalent metal ions, such as Mg2+, can play a crucial role in non-enzymatic RNA ligation. They can:
-
Catalyze the reaction: By coordinating to the phosphate group and the attacking hydroxyl, they can facilitate the ligation reaction.[8][9][10][11]
-
Stabilize RNA structures: They can help to stabilize the correct folding of the RNA and any template-primer complexes.[8][10]
However, the concentration of divalent metal ions needs to be carefully optimized, as high concentrations can sometimes lead to RNA degradation or precipitation. The optimal concentration is system-dependent and should be determined experimentally.[8][10]
Data Presentation
Table 1: Effect of pH on Non-Enzymatic Ligation Efficiency.
| pH | Ligation Yield (%) at 45°C | Ligation Yield (%) at 60°C |
| 2.46 | ~5 | <1 |
| 4.16 | ~15 | ~5 |
| 5.36 | ~25 | ~10 |
| 6.10 | ~30 | ~15 |
| 6.78 | ~20 | <5 |
| 7.29 | ~10 | <1 |
| 8.36 | <5 | <1 |
Data synthesized from studies on non-enzymatic ligation in water.[1][2] The exact yields are sequence and condition dependent.
Table 2: Influence of Temperature on Ligation Yield for Different Substrate Stabilities.
| Temperature (°C) | Ligation Yield (%) with Stable Substrate-Template Complex (9-mer) | Ligation Yield (%) with Less Stable Substrate-Template Complex (5-mer) |
| 4 | >90 | ~80 |
| 25 | ~90 | ~70 |
| 37 | ~90 | <20 |
Data adapted from a study on DNA chemical ligation, illustrating the interplay between temperature and substrate-template stability, a principle also relevant to template-directed RNA ligation.[5]
Experimental Protocols
Protocol 1: General Non-Enzymatic RNA Ligation using EDC
This protocol provides a general framework for the chemical ligation of two RNA oligonucleotides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
5'-phosphorylated RNA oligonucleotide (RNA-1)
-
3'-hydroxyl RNA oligonucleotide (RNA-2)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), freshly prepared solution
-
Reaction Buffer (e.g., 100 mM MES, pH 6.0)
-
Divalent metal salt (e.g., 100 mM MgCl2)
-
Nuclease-free water
Procedure:
-
RNA Preparation: Resuspend the purified RNA oligonucleotides in nuclease-free water to a desired stock concentration.
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:
-
RNA-1 (to a final concentration of 1-10 µM)
-
RNA-2 (at an equimolar or slight excess to RNA-1)
-
Reaction Buffer (to 1x final concentration)
-
MgCl2 (to a final concentration of 10-100 mM)
-
Nuclease-free water to the final volume.
-
-
Initiation of Ligation: Add freshly prepared EDC solution to the reaction mixture to a final concentration of 50-250 mM.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 25°C) for a specific duration (e.g., 4-24 hours).
-
Quenching the Reaction: Stop the reaction by adding a quencher such as β-mercaptoethanol or by proceeding directly to purification.
-
Analysis: Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (PAGE).
Mandatory Visualizations
Caption: Mechanism of EDC-mediated non-enzymatic RNA ligation.
Caption: General experimental workflow for non-enzymatic RNA ligation.
Caption: Troubleshooting flowchart for low efficiency in non-enzymatic RNA ligation.
References
- 1. Nonenzymatic RNA Ligation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient, pH-dependent RNA ligation by the VS ribozyme in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Catalytic Metal Ion–Substrate Coordination during Nonenzymatic RNA Primer Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Guanosine 5'-phosphoimidazolide Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the removal of imidazole, a common excess reagent and byproduct, from Guanosine 5'-phosphoimidazolide (GMP-Im) reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove imidazole from my GMP-Im reaction?
A1: Residual imidazole can interfere with downstream applications. As a nucleophile and a base, it can catalyze the hydrolysis of the phosphoimidazolide bond, react with other reagents, or interfere with enzymatic assays.[1] For applications in drug development, its removal is critical to ensure the purity and stability of the final product.
Q2: What are the most common methods for removing imidazole?
A2: The choice of method depends on the properties of your desired product. Common techniques include:
-
Liquid-Liquid Extraction: Ideal for products that are soluble in organic solvents and insoluble in water.
-
Precipitation: Useful if the product can be selectively precipitated while imidazole remains in solution.
-
Chromatography: Techniques like size-exclusion or reverse-phase HPLC can effectively separate imidazole based on size or polarity differences.
-
Dialysis or Ultrafiltration: Suitable for macromolecular products where imidazole can be removed through a semi-permeable membrane.[2][3]
Q3: How can I confirm that the imidazole has been successfully removed?
A3: Several analytical techniques can quantify residual imidazole. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and sensitive method.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[5][6]
Troubleshooting Guide
Q1: I performed a simple water wash, but my NMR analysis still shows significant imidazole contamination. What went wrong?
A1: While imidazole is water-soluble, it also has some solubility in organic solvents, leading to incomplete removal with a neutral water wash. To improve removal, perform an acid-base extraction. Washing your organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic imidazole, making it highly water-soluble and efficiently pulling it into the aqueous phase.[6][7]
Q2: My product, a GMP-Im derivative, is water-soluble. How can I remove the imidazole without using liquid-liquid extraction?
A2: For water-soluble products, chromatographic methods are most effective.
-
Size-Exclusion Chromatography (SEC): If your product is significantly larger than imidazole, a desalting column (e.g., Sephadex G-10/G-25) can provide excellent separation.[3]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on polarity. Since GMP-Im is highly polar, it will elute early, while the less polar imidazole is retained longer on a C18 column, allowing for separation.
Q3: I tried precipitating my product with a solvent like acetone, but the imidazole seems to co-precipitate. How can I prevent this?
A3: Co-precipitation can occur if imidazole is trapped within the crystal lattice of your product or if it has low solubility in the chosen anti-solvent. Try optimizing the precipitation conditions by slowing down the addition of the anti-solvent or performing the precipitation at a different temperature. Alternatively, washing the filtered precipitate with a solvent in which imidazole is soluble but your product is not (e.g., cold diethyl ether) may remove the contaminant. If co-precipitation persists, chromatography is the recommended alternative.
Quantitative Analysis of Residual Imidazole
Accurate quantification of residual imidazole is crucial for process validation and quality control. The choice of analytical method depends on the required sensitivity.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-Orbitrap-MS | 1 - 25 nM | 1 - 50 nM | [8] |
| GC-MS | 0.055 - 0.891 µg/mL | 0.237 - 1.937 µg/mL | [5] |
| UPLC-DAD | 0.0094 mg/kg | Not Specified | [9] |
Experimental Protocols
Protocol 1: Removal of Imidazole by Acid-Base Extraction
This protocol is suitable for water-insoluble products synthesized in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with 2-3 volumes of the organic solvent used for the reaction.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Acid Wash: Repeat the acid wash (Step 3) one to two more times to ensure complete removal of imidazole.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.[7]
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Quantification of Residual Imidazole by HPLC
This protocol provides a general method for detecting imidazole. The parameters should be optimized for your specific equipment and sample matrix.
-
Sample Preparation: Accurately weigh and dissolve the purified product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
Standard Preparation: Prepare a series of imidazole standards in the mobile phase (e.g., 0.1, 1, 5, 10, 25 µg/mL) to create a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and 5 mM ammonium formate buffer.[9] Alternatively, a gradient elution with water and methanol, both containing 0.1% formic acid, can be used.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and the sample. Plot the peak area of the imidazole standards against their concentration to generate a calibration curve. Use the regression equation to calculate the concentration of residual imidazole in your sample.
Visualizations
Caption: Decision workflow for selecting an appropriate purification method.
References
- 1. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can I remove imidazole from a protein sample? [qiagen.com]
- 3. neb.com [neb.com]
- 4. mdpi.com [mdpi.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Characterizing Byproducts of Guanosine 5'-phosphoimidazolide (ImpG) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanosine 5'-phosphoimidazolide (ImpG) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in reactions involving this compound (ImpG)?
A1: In aqueous solutions, ImpG primarily yields two types of byproducts through two main reaction pathways:
-
Hydrolysis: This reaction involves the cleavage of the P-N bond of the phosphoimidazolide, resulting in the formation of Guanosine 5'-monophosphate (GMP) and imidazole. This process can be catalyzed by phosphate buffers.[1][2][3][4]
-
Nucleophilic Substitution: In this pathway, a nucleophile attacks the phosphorus atom, leading to the displacement of the imidazole group.
-
If the nucleophile is an inorganic phosphate ion (from a buffer, for instance), the resulting byproduct is Guanosine 5'-diphosphate (GDP) .[2][4]
-
If other nucleosides or nucleotides (pN) are present in the reaction mixture, they can act as nucleophiles, leading to the formation of dinucleotides (NppG).[3][4]
-
Q2: How does pH affect the stability and byproduct formation of ImpG?
A2: The rate of ImpG hydrolysis is significantly influenced by pH. The pseudo-first-order rate constant for the hydrolysis of the P-N bond increases as the pH decreases below 2. Conversely, the rate decreases at a pH above 7. A plateau in the hydrolysis rate is observed between pH 2 and 7.[1] Therefore, maintaining a neutral pH is crucial for minimizing the spontaneous hydrolysis of ImpG to GMP.
Q3: Can the buffer system influence the byproduct profile of my ImpG reaction?
A3: Absolutely. Phosphate buffers can actively participate in the reaction. Both the monoanionic (H₂PO₄⁻) and dianionic (HPO₄²⁻) forms of phosphate can act as nucleophiles, leading to the formation of GDP, and as general base catalysts, accelerating the hydrolysis of ImpG to GMP.[2][3][4] If the formation of GDP and GMP are undesirable, consider using a non-nucleophilic buffer system.
Q4: Are the hydroxyl groups of the ribose moiety in ImpG reactive towards forming byproducts?
A4: Under neutral pH conditions, the 2'-OH and 3'-OH groups of the ribose do not appear to be significant nucleophiles in reactions with ImpG. Studies have shown that attack by these hydroxyl groups to form alternative phosphodiester linkages is not observed in significant amounts (≥1%).[3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and High Levels of GMP
| Potential Cause | Troubleshooting Steps |
| Spontaneous Hydrolysis of ImpG | - pH Control: Ensure the reaction pH is maintained within the neutral range (pH 7.0-7.5) to minimize acid or base-catalyzed hydrolysis.[1] - Temperature: Perform the reaction at the lowest effective temperature, as higher temperatures can accelerate hydrolysis.[1] - Fresh Reagents: Use freshly prepared or properly stored ImpG, as it can degrade over time, especially in the presence of moisture. |
| Buffer-Catalyzed Hydrolysis | - Buffer Choice: If using a phosphate buffer, be aware that it can catalyze hydrolysis.[2][3][4] Consider switching to a non-nucleophilic buffer such as HEPES or MOPS. - Buffer Concentration: If a phosphate buffer is necessary, use the lowest effective concentration to minimize its catalytic effect. |
Issue 2: Significant Formation of GDP as a Byproduct
| Potential Cause | Troubleshooting Steps |
| Phosphate Buffer as a Nucleophile | - Avoid Phosphate Buffers: The most direct way to prevent GDP formation is to use a buffer system that does not contain phosphate ions.[2] - Alternative Activating Agents: If applicable to your synthesis, explore other activating groups for the guanosine monophosphate that are less susceptible to reaction with phosphate. |
Issue 3: Complex Mixture of Oligonucleotides
| Potential Cause | Troubleshooting Steps |
| Reaction with Other Nucleotides | - Purification of Starting Materials: Ensure that your ImpG and other reactants are free from contamination with other nucleotides. - Reaction Stoichiometry: Carefully control the stoichiometry of your reactants to favor the desired reaction pathway. |
| Lack of Reaction Specificity | - Template-Directed Synthesis: If applicable, utilize a template to guide the reaction and enhance the formation of the desired product over random oligomerization. |
Data Presentation
Table 1: Rate Constants for Byproduct Formation in the Presence of Nucleophiles
The following table summarizes the bimolecular rate constants for the reaction of Guanosine 5'-phosphate-2-methylimidazolide (2-MeImpG) with nucleoside monophosphate dianions (pN²⁻) and the phosphate dianion (HPO₄²⁻).
| Nucleophile | Reaction Type | Rate Constant (k) M⁻¹h⁻¹ |
| pN²⁻ | Nucleophilic Attack (forms NppG) | 0.17 ± 0.02[3][4] |
| pN²⁻ | General Base Catalysis of Hydrolysis (forms GMP) | 0.11 ± 0.07[3][4] |
| HPO₄²⁻ | Nucleophilic Attack (forms GDP) | 0.415[3][4] |
| HPO₄²⁻ | General Base Catalysis of Hydrolysis (forms GMP) | 0.217[3][4] |
Experimental Protocols
Protocol 1: Analysis of ImpG Reaction Byproducts by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of ImpG and its common byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase:
-
Eluent A: A buffered aqueous solution (e.g., 0.1 M triethylammonium acetate, pH 7.0).
-
Eluent B: Acetonitrile.
-
-
Gradient: A linear gradient from 0% to 50% Eluent B over 30 minutes. The exact gradient should be optimized for the specific reaction mixture.
-
Detection: Monitor the absorbance at 254 nm or 260 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Eluent A to a suitable concentration for injection.
-
Quantification: Use external standards of GMP, GDP, and the expected product to create calibration curves for accurate quantification.
Visualizations
Caption: Primary reaction pathways of this compound (ImpG).
Caption: Troubleshooting workflow for low-yield ImpG reactions.
References
- 1. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing RNA Synthesis Fidelity with Guanosine 5'-phosphoimidazolide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanosine 5'-phosphoimidazolide and its analogs (e.g., 2-MeImpG) to enhance the fidelity of non-enzymatic RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of non-enzymatic RNA primer extension using this compound?
A1: Non-enzymatic RNA primer extension with this compound (or its analogs like 2-methylimidazole-activated GMP, 2-MeImpG) primarily proceeds through the formation of a highly reactive imidazolium-bridged dinucleotide intermediate.[1][2] Two activated guanosine monomers react to form this intermediate, which then binds to the RNA template adjacent to the primer. The 3'-hydroxyl of the primer attacks the proximal phosphate of the bridged dinucleotide, leading to the extension of the primer by one nucleotide and the release of an activated guanosine mononucleotide as a leaving group.[1][2] While direct primer extension by a single activated monomer can occur, it is a slower and more error-prone pathway.[3]
Q2: What are the key factors influencing the rate and fidelity of the reaction?
A2: Several factors critically impact the success of non-enzymatic RNA synthesis:
-
Activating Group: The choice of the imidazole derivative is crucial. For instance, 2-aminoimidazole has been shown to be a superior leaving group to 2-methylimidazole, resulting in faster reaction kinetics and higher yields.
-
Divalent Cations: A high concentration of Mg2+ is generally required to catalyze the primer extension, likely by deprotonating the 3'-hydroxyl group of the primer and promoting a stable RNA duplex structure.
-
pH: The optimal pH for these reactions is typically in the range of 7.5 to 8.5.[4] Lower pH can decrease the reaction rate due to reduced deprotonation of the primer's 3'-hydroxyl.
-
Concentration of Activated Monomers: Higher concentrations of activated monomers can increase the rate of the formation of the reactive imidazolium-bridged dinucleotide intermediate, thus enhancing the polymerization rate.
-
Template Sequence: The sequence of the RNA template can influence the efficiency and fidelity of copying. For example, copying G/C-rich templates generally occurs with higher fidelity.[1][2]
Q3: What are the common sources of errors in non-enzymatic RNA synthesis?
A3: Errors in non-enzymatic RNA synthesis primarily arise from mismatch incorporation. This is thought to occur mainly through the slower, direct reaction of the primer with an activated mononucleotide, rather than the predominant imidazolium-bridged dinucleotide pathway.[1][2] The formation of G:U wobble base pairs is a common mismatch.[5] Furthermore, the incorporation of a mismatch can slow down subsequent correct incorporations, a phenomenon known as "stalling," which can sometimes lead to a cascade of errors.[2]
Q4: How can I measure the fidelity of my RNA synthesis reaction?
A4: The fidelity of non-enzymatic RNA synthesis can be assessed by comparing the rate of correct (Watson-Crick) nucleotide incorporation versus incorrect (mismatched) incorporation. A common method involves using a defined primer-template system and analyzing the reaction products using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). More advanced, high-throughput methods like NonEnzymatic RNA Primer Extension sequencing (NERPE-seq) allow for the analysis of millions of individual template-product pairs, providing detailed insights into fidelity and sequence context effects.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Primer Extension Product | 1. Hydrolysis of Activated Monomers: this compound is susceptible to hydrolysis. 2. Suboptimal Reaction Conditions: Incorrect pH, Mg2+ concentration, or temperature. 3. Poor Quality of Reagents: Degradation of primer, template, or activated guanosine. 4. Secondary Structure of Template: The template may have a stable secondary structure that inhibits primer binding and extension. | 1. Prepare fresh solutions of activated guanosine immediately before use. Minimize the reaction time or consider using a more stable activating group if available. 2. Optimize the reaction buffer. Ensure the pH is between 7.5 and 8.5. Titrate the MgCl2 concentration (typically in the range of 50-200 mM). 3. Verify the integrity of your RNA primer and template using denaturing PAGE. Use high-quality, freshly prepared activated guanosine. 4. Redesign the template to minimize self-complementarity. Consider including a "blocker" oligonucleotide to disrupt secondary structures near the primer-binding site. |
| High Error Rate (Low Fidelity) | 1. Reaction Dominated by Monomer Addition: Conditions favoring direct reaction with activated monomers over the bridged-dinucleotide pathway can increase errors.[1][2] 2. Suboptimal Monomer Concentrations: An imbalance in the concentration of the four activated nucleotides can lead to increased misincorporation of the more abundant ones. 3. Presence of G:U Wobble Pairing: The formation of G:U wobble pairs is a common source of mismatches.[5] | 1. Increase the concentration of activated monomers to favor the formation of the imidazolium-bridged dinucleotide intermediate. Alternatively, using chemistries that promote the formation of this intermediate can reduce errors.[1][2] 2. Use equimolar concentrations of all four activated nucleotides. 3. If the template contains many uridines, be aware of the potential for G misincorporation. Sequence analysis of the products can help identify the frequency of this type of error. |
| Formation of Multiple Products (Smearing on Gel) | 1. Formation of 2'-5' linkages: Non-enzymatic synthesis can produce a mixture of 3'-5' and 2'-5' phosphodiester bonds. 2. Template-independent Polymerization: At high concentrations, activated monomers can polymerize without a template. | 1. While difficult to eliminate completely, using optimized reaction conditions and certain activating groups can favor the formation of the natural 3'-5' linkages. 2. Ensure the primer and template are in excess relative to the critical concentration for self-polymerization of the activated monomers. |
| Reaction Stalls After a Few Incorporations | 1. Mismatch Incorporation: The incorporation of an incorrect nucleotide significantly slows down subsequent extension steps.[2] 2. Stable Secondary Structure in the Template: The polymerase may encounter a stable hairpin or other secondary structure downstream. | 1. Optimize for higher fidelity to reduce the initial mismatch event. 2. Analyze the downstream template sequence for potential secondary structures and redesign if necessary. |
Quantitative Data Summary
Table 1: Comparison of Fidelity for Different Base Pairs in Non-enzymatic Primer Extension
| Template Base | Incoming Correct Monomer | Incoming Mismatched Monomer | Approximate Fidelity (%) | Reference |
| C | G | A, C, U | >99 | [1][2] |
| G | C | A, G, U | >99 | [1][2] |
| U | A | C, G, U | ~95 | [5] |
| A | U | C, G, A | Lower than G/C pairs | [3] |
Fidelity is calculated as the rate of correct incorporation divided by the sum of the rates of correct and incorrect incorporations. Data is compiled from studies using imidazole-based activating groups.
Table 2: Influence of Reaction Conditions on Primer Extension Rate
| Parameter | Condition 1 | Rate (k_obs, h⁻¹) | Condition 2 | Rate (k_obs, h⁻¹) | Reference |
| Mg²⁺ Concentration | 20 mM | 0.5 | 400 mM | 2.9 | [7] |
| Activating Group | 2-Methylimidazole | (baseline) | 2-Aminoimidazole | ~10-100x faster |
Experimental Protocols
Protocol 1: Standard Non-enzymatic RNA Primer Extension
This protocol is a general guideline for a standard non-enzymatic primer extension reaction using a 2-methylimidazole activated guanosine monophosphate (2-MeImpG).
Materials:
-
RNA primer (e.g., 1 µM final concentration)
-
RNA template (e.g., 1.2-1.5 µM final concentration)
-
2-MeImpG (freshly prepared, e.g., 50 mM final concentration)
-
Reaction Buffer (e.g., 200 mM HEPES or Tris-HCl, pH 8.0)
-
MgCl₂ (e.g., 100 mM final concentration)
-
Nuclease-free water
-
Quenching buffer (e.g., 8 M Urea, 20 mM EDTA)
Procedure:
-
Annealing: In a nuclease-free tube, mix the RNA primer and template in the reaction buffer. Heat the mixture to 85-95°C for 2-3 minutes, then slowly cool to room temperature to allow for proper annealing.
-
Reaction Initiation: Add MgCl₂ to the annealed primer-template mixture to the desired final concentration. To initiate the reaction, add the freshly prepared 2-MeImpG solution.
-
Incubation: Incubate the reaction at room temperature (or a specified temperature) for the desired duration (e.g., 1 to 24 hours).
-
Time Points: If performing a time-course experiment, withdraw aliquots at specific time points and immediately add them to the quenching buffer to stop the reaction.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization (e.g., fluorescence scanning if the primer is labeled).
Visualizations
Caption: Experimental workflow for non-enzymatic RNA primer extension.
Caption: Mechanism of non-enzymatic RNA synthesis via an imidazolium-bridged intermediate.
References
- 1. Competition between bridged dinucleotides and activated mononucleotides determines the error frequency of nonenzymatic RNA primer extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep sequencing of non-enzymatic RNA primer extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Guanosine 5'-phosphoimidazolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Guanosine 5'-phosphoimidazolide (ImpG).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at or below -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen) to minimize degradation from moisture and atmospheric oxygen. When stored under these conditions, the solid compound is expected to be stable for several months.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are susceptible to hydrolysis and should be prepared fresh whenever possible. If storage is necessary, prepare aliquots in an appropriate buffer (pH 7.0-8.5) and store them at -70°C.[1] These solutions should be used within a few days to a week to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation of this compound occurs through the hydrolysis of the phosphoimidazolide bond. This results in the formation of Guanosine 5'-monophosphate (GMP) and imidazole.[2][3] In the presence of phosphate buffers, nucleophilic substitution can also occur, leading to the formation of Guanosine 5'-diphosphate (GDP).[2][3]
Q4: How can I detect the degradation of my this compound sample?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4] A reversed-phase HPLC method can separate this compound from its degradation products, GMP and GDP.[5][6] The appearance and increase of peaks corresponding to GMP and GDP over time indicate the degradation of the starting material.
Q5: What is the optimal pH range for working with this compound?
A5: this compound is most stable in the neutral to slightly alkaline pH range (pH 7.0-8.5).[1] It is highly unstable in acidic conditions (pH < 7), which promote rapid hydrolysis of the phosphoimidazolide bond.[1][4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration |
| Solid | ≤ -20°C | Desiccated, Inert (Argon/Nitrogen) | Several Months |
| Solution | -70°C | N/A | Up to 3 months with minimal hydrolysis[1] |
Table 2: Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate hydrolysis. | Prepare and use solutions at low temperatures (on ice). For storage, use -70°C.[1] |
| pH | Unstable in acidic conditions (pH < 7). More stable at neutral to slightly alkaline pH.[4] | Maintain pH between 7.0 and 8.5.[1] |
| Moisture | Promotes hydrolysis of the phosphoimidazolide bond. | Use anhydrous solvents and store the solid compound in a desiccator. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Prepare single-use aliquots of solutions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in non-enzymatic polymerization reaction | 1. Degraded this compound. 2. Suboptimal reaction pH. 3. Presence of nucleophilic contaminants. | 1. Use a fresh batch of this compound or verify the purity of the existing stock by HPLC. 2. Ensure the reaction buffer is within the optimal pH range of 7.0-8.5. 3. Use high-purity reagents and nuclease-free water. |
| Oligonucleotide products are shorter than expected | 1. Premature termination of polymerization. 2. Hydrolysis of the growing chain. | 1. Optimize the concentration of this compound and the reaction time. 2. Ensure the reaction is performed under anhydrous conditions as much as possible and at a controlled temperature. |
| Appearance of unexpected side products | 1. Side reactions due to incorrect pH. 2. Contamination of reagents. | 1. Verify and adjust the pH of the reaction mixture. 2. Use fresh, high-quality reagents. Analyze side products by mass spectrometry to identify their nature. |
| Inconsistent results between experiments | 1. Variability in the quality of this compound. 2. Inconsistent reaction setup (temperature, pH, concentration). | 1. Use this compound from the same batch for a series of experiments. 2. Carefully control all reaction parameters. Prepare a master mix for multiple reactions where possible. |
Experimental Protocols
Protocol 1: Template-Directed RNA Synthesis using this compound
This protocol describes a general procedure for the non-enzymatic, template-directed synthesis of a short RNA oligomer.
Materials:
-
This compound (ImpG)
-
RNA template and primer
-
Reaction Buffer (e.g., 200 mM HEPES, pH 8.0)
-
Magnesium Chloride (MgCl₂) solution
-
EDTA solution (for quenching)
-
Nuclease-free water
Procedure:
-
Preparation of Primer-Template Complex:
-
In a nuclease-free microcentrifuge tube, mix the RNA primer and template in a 1:1.2 molar ratio in the reaction buffer.
-
Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
On ice, add the MgCl₂ solution to the annealed primer-template complex to a final concentration of 50 mM.
-
In a separate tube, dissolve the this compound in the reaction buffer to the desired concentration immediately before use.
-
-
Initiation of Polymerization:
-
Add the freshly prepared this compound solution to the primer-template complex to initiate the reaction. The final concentration of the activated monomer may need to be optimized (typically in the range of 10-50 mM).
-
Incubate the reaction mixture at a constant temperature (e.g., room temperature or 4°C). The optimal temperature and incubation time will depend on the specific template and primer sequences.
-
-
Quenching the Reaction:
-
To stop the reaction, add EDTA solution to a final concentration that chelates all the Mg²⁺ ions (e.g., a 1.5-fold molar excess over MgCl₂).
-
-
Analysis:
-
The reaction products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or autoradiography if radiolabeled primers are used.
-
Visualizations
Caption: Workflow for non-enzymatic RNA synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Primary degradation pathways of ImpG.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Guanosine 5'-phosphoimidazolide and Adenosine 5'-phosphoimidazolide Efficiency in Non-enzymatic RNA Polymerization
For researchers, scientists, and professionals in drug development, understanding the kinetics and efficiency of nucleotide analogues is paramount for advancements in areas ranging from prebiotic chemistry to the development of novel therapeutics. This guide provides a detailed comparison of two key players in non-enzymatic RNA polymerization: Guanosine 5'-phosphoimidazolide (ImpG) and Adenosine 5'-phosphoimidazolide (ImpA). By examining their performance through experimental data, this document aims to be a comprehensive resource for designing and interpreting experiments in this field.
The non-enzymatic polymerization of RNA is a cornerstone of investigations into the origins of life and a practical tool in the synthesis of RNA molecules. Central to this process is the activation of ribonucleotides, with 5'-phosphoimidazolides being a widely studied class of activated monomers. The efficiency of template-directed primer extension is highly dependent on the specific nucleobase of the activated monomer. This guide focuses on the comparative efficiency of guanosine and adenosine 5'-phosphoimidazolides, particularly when activated with 2-aminoimidazole, a prebiotically plausible and highly efficient activating group.
Mechanism of Action: The Imidazolium-Bridged Dinucleotide Intermediate
The primary mechanism for non-enzymatic RNA primer extension using 2-aminoimidazole (2AI) activated nucleotides does not proceed through the direct addition of a monomer to the growing primer. Instead, it involves the spontaneous formation of a highly reactive 5',5'-imidazolium-bridged dinucleotide intermediate in solution.[1] This intermediate then binds to the RNA template and reacts with the 3'-hydroxyl of the primer, leading to the extension of the primer by one nucleotide and the release of an activated mononucleotide as a leaving group.[1] The stability and reactivity of this bridged intermediate are key determinants of the overall polymerization efficiency.
Quantitative Comparison of Polymerization Efficiency
The efficiency of non-enzymatic RNA polymerization is significantly influenced by the identity of the nucleobases involved. Kinetic studies have revealed substantial differences in the affinity (represented by the Michaelis constant, Km) and the maximal observed reaction rate (kobs max) for the various 2-aminoimidazolium-bridged dinucleotide intermediates.
The following table summarizes the kinetic parameters for the homodimers of guanosine (GG) and adenosine (AA), as well as heterodimers involving these nucleotides, in a model system for non-enzymatic primer extension.
| Bridged Dinucleotide Intermediate | Template Sequence (5' -> 3') | Km (mM) | kobs max (h-1) |
| GG | ...CC... | 0.23 ± 0.03 | 76 ± 4 |
| AA | ...UU... | 1.8 ± 0.2 | 16 ± 1 |
| GA | ...UC... | 0.53 ± 0.08 | 48 ± 4 |
| AG | ...CU... | 0.35 ± 0.05 | 62 ± 4 |
Data sourced from Zhang et al. (2021), Nucleic Acids Research.[1]
Key Observations:
-
Higher Affinity of Guanosine Intermediates: The imidazolium-bridged diguanosine intermediate (GG) exhibits a significantly lower Km value compared to the diadenosine intermediate (AA), indicating a much stronger binding affinity to its complementary template sequence.[1]
-
Faster Reaction Rate with Guanosine: The maximal reaction rate (kobs max) for GG is nearly five times faster than that of AA, demonstrating the superior catalytic efficiency of the guanosine intermediate in this context.[1]
-
Influence on Heterodimers: The trend of higher efficiency for guanosine-containing intermediates is also observed in the heterodimers. Both GA and AG show higher affinity and faster reaction rates than the A*A homodimer.[1]
These quantitative data clearly indicate that under these experimental conditions, this compound is significantly more efficient than Adenosine 5'-phosphoimidazolide in promoting non-enzymatic RNA primer extension. This is largely attributed to the greater stability of the G:C base pair compared to the A:U base pair, which leads to a higher local concentration of the bridged dinucleotide at the primer-template junction.
Experimental Protocols
To facilitate the reproduction and further investigation of these findings, detailed experimental protocols are provided below.
Synthesis of 2-Aminoimidazole-Activated Ribonucleotides (2AImpN)
This protocol outlines the general procedure for the synthesis of 2-aminoimidazole activated ribonucleoside 5'-monophosphates.
Materials:
-
Ribonucleoside 5'-monophosphate (NMP; e.g., GMP or AMP)
-
2-aminoimidazole (2AI) hydrochloride
-
Triphenylphosphine (Ph3P)
-
2,2'-dipyridyl disulfide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous pyridine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous diethyl ether
-
0.5 M Sodium acetate buffer (pH 5.2)
-
Sephadex G-10 resin
Procedure:
-
Dissolve the NMP in anhydrous DMF.
-
Add 2-aminoimidazole hydrochloride, triphenylphosphine, and 2,2'-dipyridyl disulfide to the NMP solution.
-
Add anhydrous pyridine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Upon completion, precipitate the crude product by adding the reaction mixture to anhydrous diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the 2AImpN product using size-exclusion chromatography on a Sephadex G-10 column, eluting with 0.5 M sodium acetate buffer (pH 5.2).
-
Desalt the purified product using a C18 Sep-Pak cartridge and lyophilize to obtain the final product.
Non-enzymatic RNA Primer Extension Assay
This protocol describes a typical kinetic analysis of non-enzymatic primer extension using 2-aminoimidazole-activated nucleotides.
Materials:
-
5'-fluorescently labeled RNA primer
-
RNA template
-
2-aminoimidazolium-bridged dinucleotide intermediate (e.g., GG or AA)
-
Reaction buffer: 200 mM Tris-HCl, pH 8.0, 100 mM MgCl2
-
Quenching buffer: 90% formamide, 50 mM EDTA
-
Polyacrylamide gel (20%, denaturing)
Procedure:
-
Anneal the fluorescently labeled RNA primer to the RNA template by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
-
Prepare the reaction mixture by combining the annealed primer-template complex with the reaction buffer.
-
Initiate the reaction by adding the desired concentration of the 2-aminoimidazolium-bridged dinucleotide intermediate.
-
Incubate the reaction at a constant temperature (e.g., 22°C).
-
At specific time points, withdraw aliquots of the reaction and immediately add them to the quenching buffer to stop the reaction.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the fluorescently labeled primer and extended products using a gel imager.
-
Determine the observed rate constants (kobs) by fitting the fraction of extended primer versus time to a single exponential equation.
-
Determine Km and kobs max by plotting kobs as a function of the bridged dinucleotide concentration and fitting the data to the Michaelis-Menten equation.[1]
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the non-enzymatic RNA polymerization process.
Caption: Overall workflow of non-enzymatic RNA polymerization.
Caption: Step-by-step mechanism of primer extension.
References
A Comparative Guide to RNA Synthesis: Evaluating Guanosine 5'-phosphoimidazolide Chemistry Against Established Methods
For researchers, scientists, and drug development professionals, the choice of RNA synthesis methodology is a critical decision that impacts the quality, quantity, and functionality of the resulting oligonucleotides. This guide provides an objective comparison of RNA synthesis using Guanosine 5'-phosphoimidazolide, a non-enzymatic approach, with the two most prevalent alternatives: in vitro transcription (enzymatic synthesis) and solid-phase chemical synthesis. We present available experimental data, detailed methodologies for product validation, and logical workflows to aid in selecting the most appropriate technique for your research needs.
Executive Summary
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, with applications ranging from fundamental research in RNA catalysis and the origin of life to the development of RNA-based therapeutics and diagnostics. While in vitro transcription and solid-phase synthesis are the dominant technologies, non-enzymatic polymerization using activated monomers like this compound offers a unique, albeit less controlled, approach. This guide will delve into the performance characteristics, validation protocols, and ideal use-cases for each method.
Comparison of RNA Synthesis Methods
The selection of an RNA synthesis method hinges on a balance of desired RNA length, required purity, sequence fidelity, and overall yield. The following table summarizes the key performance metrics for this compound-mediated synthesis, in vitro transcription, and solid-phase chemical synthesis based on available literature.
| Feature | This compound | In Vitro Transcription (T7 RNA Polymerase) | Solid-Phase Chemical Synthesis (Phosphoramidite) |
| Synthesis Principle | Non-enzymatic, template-directed polymerization of activated mononucleotides. | Enzymatic, template-directed polymerization using RNA polymerase. | Stepwise chemical addition of protected phosphoramidite monomers on a solid support. |
| Typical Yield | Variable, generally lower than enzymatic and solid-phase methods. | High (µg to mg quantities).[1][2][3] | High, scalable from nmol to µmol scale.[4] |
| Maximum Length | Typically up to 50 nucleotides, with reports of up to 100-mers under specific catalytic conditions.[5] | Several kilobases.[2] | Routinely up to 100 nucleotides, with specialized techniques for longer sequences.[4][6] |
| Fidelity (Error Rate) | Lower fidelity, prone to mismatches and non-templated additions.[7][8] | High fidelity, with error rates in the range of 10⁻⁴ to 10⁻⁵. | Very high fidelity, with error rates typically less than 1 in 200 coupling steps. |
| Linkage Chemistry | Produces a mixture of 2'-5' and 3'-5' phosphodiester bonds.[9][10] | Exclusively 3'-5' phosphodiester bonds. | Exclusively 3'-5' phosphodiester bonds. |
| Sequence Constraints | Less constrained by sequence, but polymerization efficiency can be base-dependent. | Requires a specific promoter sequence (e.g., T7 promoter) at the 5' end of the DNA template.[2][11] | No inherent sequence constraints.[12] |
| Modifications | Limited to pre-modified activated monomers. | Can incorporate modified NTPs, but efficiency can be variable.[13] | Highly versatile for site-specific incorporation of a wide range of modifications.[12] |
| Primary Application | Origin of life studies, exploration of non-enzymatic catalysis, synthesis of RNA with mixed linkages. | Large-scale production of unmodified or moderately modified RNA for structural and functional studies, mRNA synthesis.[14] | Synthesis of highly pure, modified, and short RNAs for therapeutics (siRNA, ASOs), diagnostics (probes), and research.[12][14] |
| Key Limitations | Product heterogeneity (length and linkage), low fidelity, and lower yield.[8] | Requirement for a DNA template with a specific promoter, potential for 3' end heterogeneity.[1] | Length limitations, use of harsh chemicals, and higher cost for long sequences.[4][12] |
Experimental Protocols for Validation of Synthesized RNA
Thorough validation of synthesized RNA is crucial to ensure its suitability for downstream applications. The following are detailed protocols for key experiments to assess the quality of RNA synthesized using any of the compared methods, with special considerations for the unique products of non-enzymatic synthesis.
Analysis of RNA Length and Purity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a high-resolution technique to separate RNA molecules based on their size. This is particularly important for assessing the length distribution and purity of RNA synthesized non-enzymatically.
Protocol:
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide/bis-acrylamide 19:1) containing 7-8 M urea in 1X TBE buffer. The percentage of acrylamide should be chosen based on the expected size of the RNA.
-
Assemble the gel cassette and pour the gel solution. Insert a comb and allow the gel to polymerize for at least 1 hour.
-
-
Sample Preparation:
-
Resuspend the synthesized RNA in an appropriate volume of RNase-free water.
-
Mix 1-5 µg of the RNA sample with an equal volume of 2X formamide loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol).
-
Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.
-
-
Electrophoresis:
-
Pre-run the gel in 1X TBE buffer for 30-60 minutes at a constant power (e.g., 20-40 W).
-
Load the denatured RNA samples and appropriate RNA size markers.
-
Run the gel at a constant power until the desired separation is achieved.
-
-
Visualization:
-
Stain the gel with a suitable fluorescent dye (e.g., SYBR Gold or ethidium bromide) according to the manufacturer's instructions.
-
Visualize the RNA bands using a gel documentation system. The products of non-enzymatic synthesis will often appear as a smear or a ladder of bands, reflecting the distribution of lengths, whereas successful in vitro transcription or solid-phase synthesis should yield a single, sharp band at the expected size.
-
Quantification of 2'-5' and 3'-5' Phosphodiester Linkages by Enzymatic Digestion and HPLC Analysis
A key feature of non-enzymatically synthesized RNA is the presence of both 2'-5' and 3'-5' phosphodiester linkages. This protocol allows for the quantification of the ratio of these linkages.
Protocol:
-
Enzymatic Digestion:
-
Treat the purified RNA sample with Nuclease P1, which specifically cleaves 3'-5' phosphodiester bonds, leaving 2'-5' linkages intact.
-
In a separate reaction, digest an aliquot of the RNA with a combination of enzymes that cleave all phosphodiester bonds (e.g., a mixture of RNase T2, RNase A, and bacterial alkaline phosphatase) to generate mononucleosides for standardization.
-
-
HPLC Analysis:
-
Analyze the digested samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of a suitable mobile phase (e.g., a mixture of an aqueous buffer like triethylammonium acetate and an organic solvent like acetonitrile).
-
Monitor the elution of dinucleotides (from Nuclease P1 digestion) and mononucleosides (from complete digestion) by UV absorbance at 260 nm.
-
Quantify the peak areas corresponding to the 2'-5' linked dinucleotides and the total nucleosides to determine the percentage of 2'-5' linkages in the sample.
-
Sequence Verification by RNA Sequencing
For definitive sequence validation, especially for longer and more complex RNA molecules, RNA sequencing is the gold standard.
Protocol:
-
Library Preparation:
-
For non-enzymatically synthesized RNA, which lacks a defined 5' and 3' end structure, a ligation-based library preparation method is recommended.
-
Ligate 3' and 5' adapters to the RNA population.
-
Reverse transcribe the ligated RNA to cDNA.
-
Amplify the cDNA by PCR to generate a sequencing library.
-
-
Sequencing:
-
Sequence the prepared library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the expected reference sequence.
-
Analyze the data for mismatches, insertions, and deletions to determine the fidelity of the synthesis.
-
For non-enzymatic synthesis products, the analysis will also reveal the distribution of different sequences and lengths.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core processes of each RNA synthesis method and a general workflow for validation.
Caption: Overview of three major RNA synthesis methodologies.
References
- 1. One-Pot Production of RNA in High Yield and Purity Through Cleaving Tandem Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5256555A - Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions - Google Patents [patents.google.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Bio-orthogonal chemistry enables solid phase synthesis and HPLC and gel-free purification of long RNA oligonucleotides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Guanosine 5'-phosphoimidazolide (ImpG)-Mediated RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed kinetic analysis of Guanosine 5'-phosphoimidazolide (ImpG)-mediated non-enzymatic RNA synthesis, comparing its performance with a key alternative, 2-aminoimidazole (2AI)-activated RNA synthesis. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the underlying mechanisms to aid in the selection and optimization of non-enzymatic RNA polymerization strategies.
Introduction
Non-enzymatic RNA polymerization is a cornerstone of prebiotic chemistry research and holds potential for the synthesis of RNA therapeutics. The process typically involves the use of chemically activated nucleotides that can polymerize on an RNA template without the need for enzymes. This compound (ImpG) and its derivatives have been historically significant activating groups. However, recent advancements have introduced more efficient alternatives, such as 2-aminoimidazole (2AI). This guide offers a comparative kinetic analysis of these methods to inform experimental design and application.
The primary mechanism for non-enzymatic RNA primer extension involves the formation of an imidazolium-bridged dinucleotide intermediate.[1] This intermediate is more reactive than the corresponding mononucleotide, leading to more efficient primer extension. The stability and formation rate of this intermediate are critical factors influencing the overall kinetics of RNA synthesis.
Comparative Kinetic Analysis
The efficiency of non-enzymatic RNA synthesis is critically dependent on the choice of the activating group. While direct side-by-side kinetic data under identical conditions are sparse in the literature, a comparison of the available data and mechanistic understanding reveals significant differences between imidazole-activated (like ImpG) and 2-aminoimidazole-activated systems.
Recent studies have demonstrated that 2-aminoimidazole (2AI) provides superior reaction kinetics and higher yields for primer extension reactions compared to imidazole and its 2-methyl derivative (a close analog of the leaving group in ImpG).[2][3] The enhanced performance of 2AI is largely attributed to the greater accumulation of the highly reactive 2-aminoimidazolium-bridged dinucleotide intermediate.[4]
| Parameter | Guanosine 5'-(2-Methyl)phosphoimidazolide (2-MeImpG) | 2-Aminoimidazole Activated Cytidine (Cp) | Reference |
| Intermediate Formation | Less favorable accumulation of the bridged intermediate. | Higher accumulation of the 2-aminoimidazolium-bridged dinucleotide (CppC). | [4] |
| Hydrolysis Rate of Intermediate | The 2-methylimidazolium intermediate is highly reactive and difficult to purify. | Pseudo-first-order rate constant of hydrolysis (k₃) = 0.171 ± 0.006 h⁻¹. Half-life = 4.06 ± 0.15 h. | [4] |
| Primer Extension Rate | Generally slower rates of primer extension. | Observed rates (k_obs) can be up to 200 times faster than with other leaving groups. For example, 2-AIpG addition to a primer is ~7 times faster than with 2-MeImpG. | [2] |
| Nucleophilic Attack Rate Constant (k_n) | k_n for pN²⁻ = 0.17 ± 0.02 M⁻¹ h⁻¹ | Not directly reported in the same format. | [5] |
| Inhibition | Subject to product inhibition. | Competitively inhibited by the unactivated nucleotide (Cp), with a K_i of 24.7 ± 11.6 mM. | [4] |
| Fidelity | Selectivity for purines, especially AMP, over pyrimidines has been observed in polymerization reactions.[6] | High fidelity is crucial for genetic applications, but quantitative comparative data is limited. | |
| Regioselectivity | Predominantly 3',5'-linkages with purine nucleotides. | Generally promotes the formation of natural 3',5'-phosphodiester bonds. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in non-enzymatic RNA synthesis, the following diagrams illustrate the key reaction pathway and a typical experimental workflow for kinetic analysis.
Caption: Reaction pathway for ImpG-mediated RNA synthesis.
Caption: Experimental workflow for kinetic analysis.
Experimental Protocols
The following are generalized protocols for the kinetic analysis of non-enzymatic RNA primer extension, based on methodologies described in the literature.[2][4]
Materials
-
RNA primer and template oligonucleotides
-
Activated mononucleotides (e.g., ImpG or 2-AIpG)
-
Reaction buffer (e.g., 200 mM HEPES or Tris-HCl, pH 8.0)
-
Divalent metal ions (e.g., 50 mM MgCl₂)
-
Quenching solution (e.g., EDTA in formamide)
-
Polyacrylamide gel electrophoresis (PAGE) supplies or HPLC system
Primer Extension Reaction
-
Annealing: Prepare a solution containing the RNA primer and template at a desired concentration (e.g., 1.5 µM primer and 5 µM template) in the reaction buffer. Heat to 90°C for 2 minutes and cool slowly to room temperature to facilitate annealing.
-
Initiation: Initiate the reaction by adding the activated mononucleotides to the annealed primer-template complex to a final concentration (e.g., 20 mM).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., room temperature).
-
Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by denaturing PAGE to separate the unextended primer from the extended products. Alternatively, HPLC can be used for quantification.
-
Quantification: Visualize the gel using a phosphorimager or other appropriate imaging system. Quantify the band intensities corresponding to the primer and the extended products.
Kinetic Data Analysis
-
Calculate Fraction Extended: For each time point, calculate the fraction of the primer that has been extended.
-
Determine Observed Rate Constant (k_obs): Plot the natural logarithm of the fraction of unextended primer versus time. The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs).
-
Michaelis-Menten Kinetics: To determine K_M and V_max, perform the primer extension reaction at varying concentrations of the activated monomer. Plot the initial reaction rates (V₀) against the monomer concentration and fit the data to the Michaelis-Menten equation.
Conclusion
References
- 1. ijpmbs.com [ijpmbs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Nucleotide Selectivity in Abiotic RNA Polymerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different metal ions in Guanosine 5'-phosphoimidazolide reactions
A Comparative Study of Metal Ion Catalysis in Guanosine 5'-Phosphoimidazolide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic effects of different divalent metal ions—Magnesium (Mg²⁺), Zinc (Zn²⁺), Lead (Pb²⁺), and Copper (Cu²⁺)—on the reactions of this compound (ImpG). The information presented is supported by experimental data from various studies and is intended to be a valuable resource for researchers in prebiotic chemistry, RNA catalysis, and drug development.
Overview of Metal Ion Catalysis
This compound is a key activated nucleotide analog used in the non-enzymatic, template-directed synthesis of oligonucleotides, a process central to many origin-of-life models. Divalent metal ions have been shown to play a significant role in both the desired polymerization of ImpG and its competing hydrolysis reaction. This guide dissects the distinct catalytic roles of Mg²⁺, Zn²⁺, Pb²⁺, and Cu²⁺ in these processes.
Comparative Data Presentation
The following table summarizes the quantitative effects of different metal ions on ImpG reactions. It is important to note that these data are compiled from various sources and experimental conditions may not be identical. However, the table provides a clear comparative overview of the catalytic tendencies of each metal ion.
| Metal Ion | Primary Catalytic Effect | Predominant Product(s) | Linkage Specificity in Polymerization | Relative Reaction Rate |
| Mg²⁺ | P-N Bond Hydrolysis | Guanosine 5'-monophosphate (GMP), Imidazole | N/A (Promotes degradation) | High (for hydrolysis) |
| Zn²⁺ | Template-Directed Polymerization | Oligoguanylates (up to 30-40 units) | Predominantly 3'-5' phosphodiester bonds | High (for polymerization) |
| Pb²⁺ | Template-Directed Polymerization | Oligoguanylates (up to 30-40 units) | Predominantly 2'-5' phosphodiester bonds | High (for polymerization) |
| Cu²⁺ | General Nucleotide Activation/Degradation | GMP, Activated intermediates | N/A (Primarily studied in broader prebiotic contexts) | Moderate |
Detailed Experimental Protocols
To facilitate reproducible research, this section provides a generalized, detailed methodology for studying the effect of metal ions on ImpG reactions.
Materials
-
This compound (ImpG)
-
Polycytidylic acid (Poly(C)) template
-
Metal ion solutions (e.g., MgCl₂, ZnCl₂, Pb(NO₃)₂, CuCl₂) of known concentration
-
Buffer solution (e.g., 0.2 M HEPES, pH 8.0)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Deionized, nuclease-free water
-
HPLC-grade solvents
Experimental Procedure for Template-Directed Polymerization
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Buffer solution
-
Poly(C) template (to a final concentration of ~2.5 mg/mL)
-
Metal ion solution (to the desired final concentration, e.g., 50 mM)
-
ImpG (to a final concentration of ~50 mM)
-
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction at a constant temperature (e.g., 25°C).
-
-
Time-Course Analysis:
-
At specific time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding an excess of a strong chelating agent (e.g., EDTA) to sequester the metal ions.
-
Store the quenched samples at -20°C until analysis.
-
-
Product Analysis by High-Performance Liquid Chromatography (HPLC):
-
Analyze the quenched reaction aliquots by anion-exchange or reverse-phase HPLC.
-
Use a gradient of increasing salt concentration (e.g., NaCl or triethylammonium acetate) to separate the unreacted ImpG, GMP (from hydrolysis), and the resulting oligoguanylates of varying lengths.
-
Quantify the product yields by integrating the peak areas corresponding to each species.
-
-
Linkage Isomer Analysis:
-
To determine the ratio of 3'-5' to 2'-5' phosphodiester bonds, treat a purified sample of the oligoguanylate products with Nuclease P1. This enzyme specifically cleaves 3'-5' linkages.
-
Analyze the digestion products by HPLC. The remaining undigested oligomers will be those containing 2'-5' linkages.
-
Alternatively, complete enzymatic digestion to nucleosides using a combination of Nuclease P1 and Bacterial Alkaline Phosphatase can be followed by HPLC analysis to quantify the constituent nucleosides, from which the original oligomer concentration can be inferred and compared with the results of the linkage-specific digestion.
-
Visualization of Key Processes
General Reaction Pathway
The following diagram illustrates the competing pathways of hydrolysis and polymerization for this compound in the presence of a metal ion and a template.
Caption: Competing reaction pathways for ImpG.
Experimental Workflow
This diagram outlines the major steps in the experimental protocol for studying metal ion catalysis in ImpG reactions.
Caption: Experimental workflow for analysis.
Logical Relationship of Metal Ion Effects
This diagram illustrates the divergent catalytic effects of the studied metal ions on the fate of this compound.
Caption: Divergent catalytic roles of metal ions.
Fidelity in Non-Enzymatic RNA Replication: A Comparative Analysis of Guanosine 5'-phosphoimidazolide and Alternatives
For researchers, scientists, and drug development professionals, understanding the fidelity of non-enzymatic RNA replication is paramount for the development of novel therapeutics and for research into the origins of life. This guide provides an objective comparison of the replication fidelity of Guanosine 5'-phosphoimidazolide (ImpG) with alternative activated monomers, supported by experimental data and detailed protocols.
The non-enzymatic, template-directed polymerization of activated ribonucleotides is a cornerstone of prebiotic chemistry and a promising avenue for the development of RNA-based therapeutics. The fidelity of this process—the accuracy with which a template RNA strand is copied—is a critical determinant of its utility. This compound (and its more reactive analogue, 2-methylimidazolide, 2-MeImpG) has been a widely studied monomer in this context. However, alternative activating groups and replication strategies have emerged, offering potential improvements in both the rate and accuracy of RNA copying.
This guide compares the fidelity of non-enzymatic RNA replication using ImpG with systems employing 2-aminoimidazole (2AI) activated ribonucleotides and the catalytic influence of short oligonucleotides.
Comparative Analysis of Replication Fidelity
The fidelity of non-enzymatic RNA replication is influenced by several factors, including the activating group on the incoming nucleotide, the formation of reactive intermediates, and the presence of catalytic oligonucleotides. While replication without the aid of enzymes is inherently more error-prone than its biological counterparts, significant differences in fidelity are observed between various chemical systems.
| System | Activating Group | Key Features | Overall Error Frequency | Known Mismatch Characteristics |
| Guanosine 5'-phospho-(2-methyl)imidazolide (ImpG/2-MeImpG) | Imidazole / 2-Methylimidazole | Widely studied baseline for non-enzymatic replication. | High, estimated up to 20% in some contexts.[1] | G:U wobble pairing is a common and relatively fast mismatch.[2] |
| 2-Aminoimidazole (2AI) Activated Ribonucleotides | 2-Aminoimidazole | Forms highly reactive 5'-5' imidazolium-bridged dinucleotide intermediates, leading to faster kinetics and higher yields.[3][4][5] | Lower than imidazole/2-methylimidazole systems, in the range of 6-11%.[6] | Mismatches are thought to arise primarily from the reaction of the primer with activated mononucleotides rather than the bridged dinucleotides.[7] The A:G mismatch is dominant at the first position of extension.[8] |
| Oligonucleotide-Catalyzed Replication | Typically 2-Methylimidazole or 2-Aminoimidazole | Short, activated "helper" oligonucleotides bind downstream of the primer and catalyze the addition of incoming monomers, increasing both rate and fidelity.[2][9] | Improved fidelity compared to monomer-only systems. | The presence of a downstream helper oligonucleotide enhances the discrimination against incorrect nucleotides. |
Experimental Protocols
A robust method for quantifying the fidelity of non-enzymatic RNA replication is essential for comparing different chemical systems. The Non-Enzymatic RNA Primer Extension Sequencing (NERPE-Seq) protocol provides a high-throughput method for this purpose.
NERPE-Seq: A Protocol for Fidelity Analysis
This protocol allows for the precise identification and quantification of mismatches, insertions, and deletions arising from non-enzymatic primer extension.
1. Primer Extension Reaction:
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 23°C) for a set period (e.g., 1-24 hours).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
2. Product Purification:
-
Purify the extended RNA products from unreacted monomers and other small molecules using methods such as gel electrophoresis (e.g., 20% denaturing polyacrylamide gel electrophoresis) or size-exclusion chromatography.
3. Reverse Transcription:
-
Anneal a specific reverse transcription primer to the 3' end of the purified RNA products.
-
Perform reverse transcription using a high-fidelity reverse transcriptase (e.g., ProtoScript II) to generate complementary DNA (cDNA).
4. Library Preparation and Deep Sequencing:
-
Amplify the cDNA using PCR with primers that add the necessary adapters for deep sequencing (e.g., Illumina sequencing).
-
Purify the PCR products and quantify the library.
-
Sequence the library on a high-throughput sequencing platform.
5. Data Analysis:
-
Align the sequencing reads to the expected reference sequence.
-
Identify and quantify the frequency of mismatches, insertions, and deletions at each position along the template.
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.
Conclusion
The choice of activating group for ribonucleotide monomers has a profound impact on the fidelity of non-enzymatic RNA replication. While this compound has been a foundational tool for studying this process, the development of alternatives such as 2-aminoimidazole-activated nucleotides offers a significant improvement in both the efficiency and accuracy of RNA copying. For researchers in drug development and origins of life studies, leveraging these higher-fidelity systems will be crucial for synthesizing functional RNA molecules and for constructing more plausible models of prebiotic replication. The continued development of analytical techniques like NERPE-Seq will further refine our understanding and allow for the rational design of even more robust and accurate non-enzymatic replication systems.
References
- 1. Effect of Stalling after Mismatches on the Error Catastrophe in Nonenzymatic Nucleic Acid Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming nucleotide bias in the nonenzymatic copying of RNA templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Great Divide: Unraveling 2'-5' versus 3'-5' Linkage Specificity in Guanosine 5'-phosphoimidazolide Polymerization
A comprehensive analysis of the factors governing the formation of canonical 3'-5' and non-canonical 2'-5' phosphodiester bonds during the non-enzymatic polymerization of Guanosine 5'-phosphoimidazolide (ImpG) reveals a complex interplay of reaction conditions. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the influences of metal ion catalysts and RNA templates on linkage specificity, a critical aspect in understanding prebiotic RNA synthesis and developing novel RNA-based therapeutics.
The formation of the phosphodiester bond is the fundamental reaction underpinning the synthesis of RNA. In biological systems, this process is exquisitely controlled by enzymes to exclusively produce the 3'-5' linkage that forms the backbone of all known life. However, in non-enzymatic, prebiotic scenarios, the presence of a chemically similar 2'-hydroxyl group on the ribose sugar introduces a significant challenge: the formation of competing 2'-5' phosphodiester linkages. The prevalence of these non-canonical linkages can profoundly impact the structural and functional properties of the resulting RNA oligomers. This guide delves into the quantitative analysis of this linkage heterogeneity in the polymerization of this compound (ImpG), a commonly used activated nucleotide monomer in studies of the origin of life.
The Influence of Metal Ions on Linkage Specificity
Divalent metal ions are known to catalyze the polymerization of activated nucleotides. However, their role extends beyond simple rate enhancement to influencing the regioselectivity of phosphodiester bond formation. The choice of metal ion can significantly alter the ratio of 2'-5' to 3'-5' linkages.
| Catalyst | Monomer | Template | 2'-5' Linkage (%) | 3'-5' Linkage (%) | Reference |
| MgCl₂ | ImpG | None (aqueous) | Predominant (>97%) | Minor (<3%) | [1] |
| MgCl₂ | 2',3'-cGMP | None (aqueous) | ~50% | ~50% | |
| Not Specified | Activated Nucleotides | None (dry state) | ~33% | ~67% | [1] |
Table 1: Influence of Metal Ions on Linkage Specificity in Non-Templated Polymerization. This table summarizes the observed percentages of 2'-5' and 3'-5' phosphodiester linkages formed during the polymerization of guanosine derivatives under different catalytic conditions in the absence of a template.
The data clearly indicates that in aqueous solution with MgCl₂, the formation of 2'-5' linkages is overwhelmingly favored during the non-templated polymerization of ImpG[1]. In contrast, dry-state polymerization shows a preference for the canonical 3'-5' linkage[1]. Interestingly, the polymerization of 2',3'-cyclic GMP (cGMP) in the presence of MgCl₂ results in a nearly equal mixture of the two linkage isomers.
The Role of Templates in Directing Linkage Formation
The presence of a polynucleotide template introduces a significant level of control over the polymerization reaction, dramatically shifting the balance towards the formation of 3'-5' linkages. This template-directed synthesis is a cornerstone of the RNA world hypothesis, providing a plausible mechanism for the faithful replication of genetic information.
| Substrate Linkage | Template Linkage | Predominant Product Linkage | Ligation Efficiency | Reference |
| 2'-5' | 2'-5' | 2'-5' | Highest | |
| 3'-5' | 3'-5' | 3'-5' | High | |
| 2'-5' | 3'-5' | Mixed | Moderate | |
| 3'-5' | 2'-5' | Mixed | Lowest |
Table 2: Linkage Specificity in Template-Directed Ligation. This table illustrates the preference for homo-linkage systems in the template-directed ligation of oligoribonucleotides, where the linkage type of the substrate and template influences the resulting product linkage and the efficiency of the ligation reaction.
Template-directed ligation experiments demonstrate a clear preference for "homo-linkage" systems. For instance, a 2'-5' linked substrate ligates most efficiently on a 2'-5' linked template, and a 3'-5' linked substrate on a 3'-5' linked template. This suggests a structural compatibility between the incoming monomer and the template-primer complex that favors the formation of a consistent backbone. Furthermore, template-directed ligation in a eutectic phase (a frozen mixture of water and solutes) has been shown to result in an excess of 3'-5' linkages[1].
Visualizing the Pathways of Phosphodiester Bond Formation
The choice between the 2'- and 3'-hydroxyl groups as the nucleophile in the polymerization reaction is the critical determinant of linkage specificity. The following diagram illustrates this fundamental branching point.
References
A Comparative Guide to Guanosine 5'-phosphoimidazolide in Enzymatic versus Non-enzymatic RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles and performance of Guanosine 5'-phosphoimidazolide (ImpG) in the context of enzymatic and non-enzymatic RNA synthesis. While ImpG is a cornerstone of non-enzymatic RNA polymerization studies, its role in enzymatic processes is fundamentally different, primarily due to the stringent substrate specificity of RNA polymerases. This document outlines the mechanisms, performance metrics, and experimental considerations for both systems, supported by experimental data.
Core Concepts: A Fundamental Divide
Enzymatic and non-enzymatic RNA synthesis represent two distinct paradigms for the formation of phosphodiester bonds.
Enzymatic RNA Synthesis: This process is the cornerstone of molecular biology, carried out by RNA polymerases. These enzymes utilize nucleoside triphosphates (NTPs) as high-energy substrates to accurately and rapidly transcribe a DNA template into a complementary RNA strand. The active site of the polymerase is highly evolved to recognize the triphosphate moiety and catalyze the nucleophilic attack of the 3'-hydroxyl of the growing RNA chain on the alpha-phosphate of the incoming NTP.
Non-enzymatic RNA Synthesis: This field of study, particularly relevant to prebiotic chemistry and the origins of life, explores how RNA could have polymerized without the aid of enzymes. In this context, chemically activated nucleotides, such as this compound (ImpG), are crucial. The imidazole group serves as a good leaving group, facilitating the formation of phosphodiester bonds under specific chemical conditions. A key mechanistic insight is that non-enzymatic primer extension with imidazolide-activated nucleotides often proceeds through the formation of a highly reactive 5'-5'-imidazolium bridged dinucleotide intermediate[1].
Crucially, there is no significant evidence to suggest that RNA polymerases can utilize this compound as a substrate for RNA synthesis. The architecture of the polymerase active site is tailored to the triphosphate group of NTPs, and ImpG is not a recognized substrate. Therefore, a direct comparison of ImpG's performance in both systems is a comparison between a well-established non-enzymatic substrate and a molecule that is not utilized in the standard enzymatic process.
Performance Metrics: A Tale of Two Syntheses
The following tables summarize the quantitative data available for both enzymatic RNA synthesis (using standard NTPs) and non-enzymatic RNA synthesis using ImpG and its analogs.
Table 1: Performance Comparison
| Metric | Enzymatic RNA Synthesis (with NTPs) | Non-enzymatic RNA Synthesis (with ImpG) |
| Rate | High (e.g., T7 RNA polymerase: ~200 nucleotides/second) | Slow (orders of magnitude slower than enzymatic) |
| Processivity | High (can synthesize transcripts thousands of nucleotides long) | Low (typically short extensions, often limited to a few nucleotides) |
| Fidelity (Error Rate) | High (10-4 to 10-6 errors per base)[2] | Lower (error rates can be significant, G:U wobble pairs are a common mismatch)[3] |
| Substrate | Guanosine Triphosphate (GTP) | This compound (ImpG) |
| Template Dependence | Strictly template-dependent | Template-directed, but can also exhibit non-templated polymerization |
| Catalyst | RNA Polymerase (e.g., T7, SP6) | Can be catalyzed by divalent metal ions (e.g., Mg2+) or helper oligonucleotides[3] |
Table 2: Reaction Conditions
| Condition | Enzymatic RNA Synthesis | Non-enzymatic RNA Synthesis |
| Temperature | Typically 37°C (enzyme-dependent) | Can vary, often at room temperature or colder (e.g., eutectic phase in ice) |
| pH | Typically around 7.5-8.5 | Often mildly alkaline (around pH 8.0) |
| Key Reagents | DNA template, RNA polymerase, NTPs, Mg2+, buffer | RNA primer-template, ImpG, Mg2+, buffer |
| Initiation | Requires a specific promoter sequence on the DNA template | Begins from a pre-existing primer |
Mechanistic Pathways
The mechanisms of phosphodiester bond formation are fundamentally different in enzymatic and non-enzymatic synthesis.
Enzymatic RNA Synthesis Pathway
In enzymatic synthesis, the RNA polymerase facilitates a one-step addition of a nucleotide.
Caption: Enzymatic RNA synthesis by RNA polymerase.
Non-enzymatic RNA Synthesis Pathway with ImpG
Non-enzymatic synthesis with ImpG involves the formation of a key intermediate, the imidazolium-bridged dinucleotide.
Caption: Non-enzymatic RNA synthesis via an imidazolium-bridged intermediate.
Experimental Protocols
General Protocol for In Vitro Transcription (Enzymatic)
This protocol is a generalized procedure for T7 RNA polymerase-mediated transcription.
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the sequence to be transcribed is prepared.
-
Reaction Mix Assembly: On ice, combine the following in a sterile, RNase-free tube:
-
Nuclease-free water
-
Transcription buffer (typically contains Tris-HCl, MgCl2, spermidine, DTT)
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
RNase inhibitor
-
DNA template
-
T7 RNA polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the RNA transcript using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Analysis: Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to verify its size and integrity.
General Protocol for Non-enzymatic Primer Extension with ImpG
This protocol is a representative procedure for studying non-enzymatic RNA synthesis.
-
Primer-Template Annealing: In a sterile, RNase-free tube, combine the RNA primer and template oligonucleotides in an annealing buffer (e.g., containing Tris-HCl and NaCl). Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
Reaction Mix Preparation: Prepare a reaction mix containing:
-
Nuclease-free water
-
Buffer (e.g., Tris-HCl at pH 8.0)
-
MgCl2
-
-
Initiation of Reaction: Add the annealed primer-template complex and a solution of this compound (ImpG) to the reaction mix.
-
Incubation: Incubate the reaction at a specified temperature (e.g., room temperature) for a set time course (e.g., from minutes to several hours or days).
-
Quenching and Analysis: At various time points, take aliquots of the reaction and quench with a solution containing EDTA. Analyze the products by denaturing PAGE. The primer is often fluorescently labeled for visualization.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study, though in practice, ImpG would not be used in the enzymatic arm.
Caption: Comparative workflow for RNA synthesis analysis.
Conclusion
This compound is a vital tool for investigating the principles of non-enzymatic RNA polymerization, a process central to understanding the origins of life. Its chemical reactivity, particularly the formation of an imidazolium-bridged dinucleotide intermediate, allows for template-directed primer extension in the absence of enzymes. However, ImpG is not a substrate for enzymatic RNA synthesis by RNA polymerases, which have a highly evolved active site specific for nucleoside triphosphates.
For researchers in drug development and molecular biology, this distinction is critical. While non-enzymatic synthesis offers insights into novel nucleic acid chemistries and potential therapeutic modalities based on modified oligonucleotides, enzymatic synthesis remains the gold standard for producing long, high-fidelity RNA molecules for applications such as mRNA vaccines and RNAi therapeutics. The choice between these synthetic strategies is therefore entirely dependent on the desired product and application, with ImpG-based chemistry residing firmly in the domain of non-enzymatic and prebiotic research.
References
- 1. The Mechanism of Nonenzymatic Template Copying with Imidazole-Activated Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA polymerase - Wikipedia [en.wikipedia.org]
- 3. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Prebiotic Plausibility of Guanosine 5'-phosphoimidazolide Reactions: A Comparative Guide
In the quest to understand the origins of life, the formation of biopolymers like RNA is a critical step. This process requires the activation of nucleotide monomers, a role that Guanosine 5'-phosphoimidazolide (ImpG) is proposed to have played in a prebiotic world. This guide provides a comparative analysis of ImpG's performance against other plausible prebiotic phosphorylating agents, supported by experimental data, to aid researchers in evaluating its significance in origin-of-life scenarios.
Performance Comparison of Prebiotic Phosphorylating Agents
The efficacy of a prebiotic phosphorylating agent can be assessed by its ability to phosphorylate nucleosides and drive the formation of oligonucleotides under plausible prebiotic conditions. The following tables summarize quantitative data from various studies, comparing this compound (and its analogs) with other key players like diamidophosphate (DAP) and trimetaphosphate (TMP).
| Phosphorylating Agent | Substrate | Reaction Type | Key Conditions | Product(s) | Yield (%) | Reference |
| Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) | Guanosine 5'-monophosphate (GMP) | Dimerization (NppG formation) | pH 6.9 - 7.7 | Guanosine diphosphate guanosine (GppG) | Rate constant (k_npN) = 0.17 M⁻¹h⁻¹ | [1] |
| 2-Aminoimidazole (2-AI) activated nucleotides | RNA primer/template | Primer Extension | 200 mM HEPES pH 8.0, 50 mM MgCl₂ | Extended RNA primers | >85% (for mixed sequences) | [2][3] |
| Diamidophosphate (DAP) | Uridine | Phosphorylation | Aerosol, pH 5.5, with MgCl₂ and imidazole | Uridine-2',3'-cyclophosphate | ~6.5-10% (in < 1 hour) | [4] |
| Diamidophosphate (DAP) | Deoxynucleosides | Phosphorylation & Oligomerization | Wet-dry cycles, with 2-aminoimidazole | Pyrimidine 5'-O-amidophosphates | ~60% | [5] |
| Trimetaphosphate (P₃m) | Glycine, L-alanine | Peptide bond formation | pH 1-12, 0-100°C | Dipeptides and tripeptides | Significantly enhanced yields over a broad range compared to no P₃m | [6] |
| Trimetaphosphate (P₃m) + Urea + Ni(II) | Nucleosides | Phosphorylation | 90°C, with boronate | 5'-NMP | Substantial amounts | [4] |
| Pyrophosphate (PPi) + Urea + Mg²⁺ | Uridine | Phosphorylation | 60-75°C, evaporation/drying | 5'-UMP, 2'-UMP, 3'-UMP, 2',3'-cUMP, dimers | Not specified | [4] |
| Ammonium phosphite | Uridine | Phosphorylation | 60°C | Uridine-5'-phosphite | Yields increase in the presence of urea | [7][8] |
Table 1: Comparative Yields and Efficiencies of Prebiotic Phosphorylating Agents. This table highlights the diversity of substrates and reaction conditions under which various prebiotic phosphorylating agents have been studied. Direct comparison is challenging due to the differing experimental setups.
| Phosphorylating Agent | Key Feature | Advantages | Disadvantages |
| This compound (ImpG) & analogs | Forms reactive imidazolium-bridged dinucleotide intermediates. | High efficiency in template-directed RNA polymerization. Relatively stable to hydrolysis compared to other phosphoramidates.[9] | Requires pre-activation of the nucleotide. |
| Diamidophosphate (DAP) | Can phosphorylate a wide range of biomolecules in aqueous conditions. | Versatile, functions without a condensing agent, and can lead to higher-order structures in the same pot.[4] | Can have modest conversion rates in bulk aqueous solution.[4] |
| Trimetaphosphate (TMP) | A cyclic polyphosphate. | Effective in peptide synthesis and can be formed in volcanic environments. | Can require high temperatures and specific catalysts for efficient nucleoside phosphorylation.[4] |
Table 2: Qualitative Comparison of Prebiotic Phosphorylating Agents. This table provides a summary of the key characteristics, advantages, and disadvantages of the compared phosphorylating agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of prebiotic chemistry research. Below are representative protocols for key experiments involving this compound and its alternatives.
Non-enzymatic RNA Primer Extension with 2-Aminoimidazole Activated Nucleotides
This protocol is adapted from studies on the efficient copying of RNA templates.[2][3]
Materials:
-
RNA primer and template oligonucleotides
-
HEPES buffer (200 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) solution (50 mM)
-
Nuclease-free water
Procedure:
-
Prepare the primer-template complex by mixing the RNA primer and template in a 1:1.5 molar ratio in nuclease-free water.
-
Heat the mixture to 95°C for 2 minutes and then cool to room temperature to anneal.
-
Prepare the reaction mixture by combining the annealed primer-template complex, 200 mM HEPES buffer (pH 8.0), and 50 mM MgCl₂.
-
Incubate the reaction at a constant temperature, typically room temperature or slightly below (e.g., 4°C), for a specified duration (e.g., 1 to 24 hours).
-
Quench the reaction by adding a solution containing EDTA to chelate the magnesium ions.
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the extended primer.
Uridine Phosphorylation using Diamidophosphate (DAP) in Aerosols
This protocol is based on experiments demonstrating enhanced reaction rates in aerosol environments.[4]
Materials:
-
Uridine
-
Diamidophosphate (DAP)
-
Magnesium chloride (MgCl₂)
-
Imidazole
-
Hydrochloric acid (HCl) for pH adjustment
-
Nuclease-free water
-
Aerosol generation and collection apparatus
Procedure:
-
Prepare a solution containing uridine, MgCl₂ (3 equivalents), and imidazole (1 equivalent) in nuclease-free water.
-
Adjust the pH of the solution to 5.5 using HCl.
-
Prepare a separate solution of DAP (5 equivalents) in nuclease-free water.
-
Generate an aerosol from the uridine-containing solution using an atomizer and introduce it into a reaction chamber.
-
Simultaneously, generate an aerosol from the DAP solution and introduce it into the same chamber.
-
Allow the aerosols to mix and react for a specified time (e.g., less than 1 hour).
-
Collect the aerosol particles on a filter.
-
Extract the products from the filter with nuclease-free water.
-
Analyze the products using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to identify and quantify the phosphorylated uridine products.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows discussed in this guide.
Caption: Mechanism of non-enzymatic RNA polymerization via an imidazolium-bridged dinucleotide intermediate.
Caption: Experimental workflow for uridine phosphorylation with DAP in an aerosol environment.
Conclusion
The prebiotic plausibility of this compound is strongly supported by its high efficiency in driving non-enzymatic, template-directed RNA polymerization, a crucial process for the RNA world hypothesis. The formation of a highly reactive imidazolium-bridged dinucleotide intermediate is a key feature that distinguishes it from other phosphorylating agents.[1]
However, alternative reagents like diamidophosphate and trimetaphosphate also demonstrate significant prebiotic potential under specific environmental conditions, such as in aerosols or through wet-dry cycles.[4][6] DAP's versatility in phosphorylating a broad range of biomolecules in a one-pot setting is particularly noteworthy.[4]
Ultimately, the most plausible scenario for the origin of life may not have relied on a single phosphorylating agent but rather a combination of different chemical pathways operating in diverse prebiotic niches. Future research focusing on direct comparative studies under identical conditions will be invaluable in further elucidating the relative contributions of these fascinating molecules to the dawn of life.
References
- 1. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Guanosine 5'-phosphoimidazolide Cross-Reactivity with Other Nucleoside Monophosphates
A Guide for Researchers in Nucleotide Chemistry and Drug Development
Guanosine 5'-phosphoimidazolide (ImpG) and its analogs are pivotal activated nucleotides in the study of non-enzymatic RNA polymerization and the synthesis of oligonucleotides, holding significant relevance in origin-of-life research and the development of nucleic acid-based therapeutics. A critical aspect of utilizing ImpG in these applications is understanding its specificity and potential for cross-reactivity with other naturally occurring nucleoside monophosphates (NMPs), namely adenosine monophosphate (AMP), cytidine monophosphate (CMP), and uridine monophosphate (UMP). This guide provides a comparative analysis of the reactivity of an activated guanosine monophosphate with these NMPs, supported by experimental data, to inform researchers on the selectivity of these reactions.
Quantitative Comparison of Reactivity
The primary mode of interaction between an activated guanosine monophosphate, such as Guanosine 5'-phosphate-2-methylimidazolide (2-MeImpG), and other nucleoside monophosphates involves the NMP acting as a nucleophile, attacking the activated phosphate of 2-MeImpG. This results in the formation of a dinucleotide pyrophosphate linkage. Concurrently, the NMP can act as a general base to catalyze the hydrolysis of the phosphoimidazolide bond.
A key study investigated the kinetics of these reactions, providing rate constants for both the nucleophilic attack and the catalyzed hydrolysis. The findings from this research are summarized in the table below.
| Nucleoside Monophosphate (NMP) | Rate Constant for Nucleophilic Attack (kNMP) (M-1h-1)[1][2] | Rate Constant for General Base Catalyzed Hydrolysis (khNMP) (M-1h-1)[1][2] |
| Guanosine monophosphate (GMP) | 0.17 ± 0.02 | 0.11 ± 0.07 |
| Adenosine monophosphate (AMP) | 0.17 ± 0.02 | 0.11 ± 0.07 |
| Uridine monophosphate (UMP) | 0.17 ± 0.02 | 0.11 ± 0.07 |
The data indicates that the rate constants for both nucleophilic attack and general base-catalyzed hydrolysis are independent of the specific nucleobase (G, A, or U) of the reacting nucleoside monophosphate.[1][2] This suggests that under the studied conditions, 2-MeImpG exhibits a similar level of reactivity with GMP, AMP, and UMP when these molecules act as external nucleophiles. The study did not find evidence of significant reactions involving the 2'-OH and 3'-OH groups of the ribose, attributing this to the much higher nucleophilicity of the phosphate group in the neutral pH range.[1][2]
Experimental Protocols
The following is a summary of the experimental methodology used to determine the kinetic data presented above.
1. Materials:
-
Guanosine 5'-phosphate-2-methylimidazolide (2-MeImpG)
-
Guanosine 5'-monophosphate (GMP)
-
Adenosine 5'-monophosphate (AMP)
-
Uridine 5'-monophosphate (UMP)
-
HEPES buffer
-
Lithium chloride (LiCl)
2. Reaction Conditions:
-
Reactions were conducted in a solution containing 0.4 M HEPES buffer at a pH range of 6.9 to 7.7.[1][2]
-
A high concentration of LiCl (~1.75 M) was used as the compensating electrolyte.[2]
-
The temperature was maintained at 37 °C for the kinetic experiments.[2]
-
The concentration of 2-MeImpG was kept low, while the concentration of the reacting nucleoside monophosphate (GMP, AMP, or UMP) was in excess.[2]
3. Kinetic Analysis:
-
The progress of the reaction was monitored over time by separating and quantifying the reactants and products using High-Performance Liquid Chromatography (HPLC).[2]
-
The formation of the dinucleotide product (NppG) and the hydrolysis product (GMP) were measured.
-
Rate constants were determined by analyzing the reaction kinetics, which followed a pseudo-first-order model due to the excess of the reacting NMP.
Reaction Pathway Visualization
The interaction between this compound and other nucleoside monophosphates can be visualized as two primary competing reaction pathways. The following diagram illustrates these processes.
Caption: Competing reaction pathways of ImpG with other NMPs.
Conclusion
The available experimental data suggests that this compound and its analogs do not exhibit significant selectivity in their reaction with other nucleoside monophosphates (AMP, UMP, and GMP) when these NMPs act as nucleophiles under neutral pH conditions. The rate of nucleophilic attack to form dinucleotides and the rate of catalyzed hydrolysis are comparable across the different nucleobases. This low level of discrimination is an important consideration for researchers designing experiments involving non-enzymatic nucleic acid polymerization or synthesis, as it implies that in a mixed pool of NMPs, the incorporation into a growing chain or the formation of dinucleotides will be primarily governed by the relative concentrations of the NMPs rather than a chemical preference of the activated guanosine. For applications requiring high fidelity, this inherent lack of selectivity may necessitate strategies to control the composition of the nucleotide pool or to employ alternative activation chemistries with greater discriminatory power.
References
Safety Operating Guide
Navigating the Safe Disposal of Guanosine 5'-phosphoimidazolide: A Procedural Guide
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle Guanosine 5'-phosphoimidazolide with the appropriate personal protective equipment (PPE). Based on the safety data for Guanosine and other nucleotide compounds, the following PPE is recommended:
-
Eye Protection : Chemical safety goggles or a face shield should be worn.[1][2][3]
-
Hand Protection : Wear appropriate protective gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][3]
-
Body Protection : A laboratory coat or other suitable protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection : If there is a risk of dust formation or aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid creating dust when handling the solid compound.[1][3] In case of accidental contact, rinse the affected area immediately with plenty of water.[1][4] If ingested, seek immediate medical attention and do not induce vomiting.[1][4]
Quantitative Safety Data Summary
The following table summarizes key safety and physical data for Guanosine, the core component of this compound. This information is critical for understanding the potential hazards and for safe handling during the disposal process.
| Property | Value | Source |
| Appearance | White crystalline powder | [2] |
| Molecular Weight | 283.25 g/mol | [2] |
| Melting Point | 250 °C (decomposes) | [3] |
| Acute Toxicity (Oral) | Toxic if swallowed | [2][4] |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx) under fire conditions | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it can hydrolyze, particularly in aqueous conditions, to form Guanosine 5'-monophosphate and imidazole.[5][6] Therefore, the disposal procedure must account for the parent compound and its potential breakdown products.
1. Small Spills:
- For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it into a suitable, labeled container for chemical waste disposal.[1][3]
- Clean the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as chemical waste.
2. Unused or Waste Material:
- Solid Waste : Collect unused or waste this compound in a clearly labeled, sealed container.
- Aqueous Solutions : Solutions containing this compound should be collected in a labeled container for aqueous chemical waste. Due to its hydrolysis, the pH of the solution can influence the rate of decomposition.[5] It is advisable to keep the solution neutral.
- Packaging : Dispose of the original container as hazardous waste, as it may contain residual chemical.[2]
3. Final Disposal:
- All waste containing this compound, whether solid, in solution, or as contaminated materials, must be disposed of through an approved waste disposal plant or a licensed chemical waste contractor.[1][2]
- Do not empty into drains or release into the environment.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in the research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotides as nucleophiles: reactions of nucleotides with phosphoimidazolide activated guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Guanosine 5'-phosphoimidazolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Guanosine 5'-phosphoimidazolide, a hygroscopic and potentially hazardous chemical. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
-
Body Protection: A laboratory coat must be worn to protect against spills and contamination.[1] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement.[1][2] Given the compound's hazardous nature, wearing double gloves is recommended.[1] Gloves should be inspected before use and changed immediately if contaminated.[3][4] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1][2] However, to protect against splashes and airborne particles, chemical safety goggles are strongly recommended.[5] When handling larger quantities or when there is a significant risk of splashing, a face shield should be used in addition to goggles.[4][6][7]
-
Respiratory Protection: All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[8][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved N95 respirator or higher should be used.[2][6][8]
Operational Plan: From Receipt to Experiment
This step-by-step plan outlines the safe handling procedures for this compound.
2.1. Storage of this compound
This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and affect experimental results.[10][11]
-
Immediate Action Upon Receipt: Inspect the container for any damage.
-
Storage Conditions: Store the compound in a tightly sealed, airtight container.[10] To further protect from moisture, place the primary container inside a larger, secondary container with a desiccant, such as silica gel packets.[12] The storage area should be cool, dry, and well-ventilated.[5][10]
2.2. Handling and Weighing the Powder
Due to its hazardous and hygroscopic nature, specific precautions must be taken when handling the powdered form.
-
Preparation:
-
Weighing:
2.3. Preparation of Solutions
-
Solvent and Glassware: Ensure all glassware is thoroughly dried before use. Use an appropriate anhydrous solvent if the experimental protocol allows.
-
Dissolving the Compound:
-
Add the solvent to the weighed powder in a suitable container.
-
If necessary, sonicate or vortex to dissolve.
-
Handle the resulting solution with the same PPE as the powder, as it is still considered hazardous.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and bench paper should be collected in a designated, sealed waste bag.
-
Unused or waste powder should be collected in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour any solutions down the drain.[4]
-
-
Disposal Procedure: All waste must be disposed of as hazardous chemical waste according to your institution's and local regulations.[5]
Quantitative Data
| Parameter | Value | Source Compound |
| Acute Toxicity (Oral) | Toxic if swallowed. | Guanosine |
| LD50 (Intravenous, Mouse) | 180 mg/kg | Guanosine |
| Melting Point | 250 °C (decomposes) | Guanosine |
| Incompatible Materials | Strong oxidizing agents | Guanosine |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx) | Guanosine |
Note: This data is for Guanosine and should be treated as indicative for this compound. Always handle with caution.[4][13]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. tutorchase.com [tutorchase.com]
- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
